molecular formula C5H12ClN B1447678 N-Methylbut-3-en-1-amine hydrochloride CAS No. 55984-59-3

N-Methylbut-3-en-1-amine hydrochloride

Cat. No.: B1447678
CAS No.: 55984-59-3
M. Wt: 121.61 g/mol
InChI Key: BPSLUDUIYPKSDW-UHFFFAOYSA-N
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Description

N-Methylbut-3-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN and its molecular weight is 121.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methylbut-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-3-4-5-6-2;/h3,6H,1,4-5H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSLUDUIYPKSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-Methylbut-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a critical homoallylic amine synthon used extensively in the synthesis of nitrogen heterocycles.[1][2][3][4] Its value lies in its bifunctionality: it possesses a nucleophilic secondary amine and an electrophilic-amenable terminal alkene.[2][3] This dual nature makes it an ideal precursor for intramolecular hydroaminations to form pyrrolidines—a pharmacophore ubiquitous in medicinal chemistry.[2][3]

This guide provides a rigorous technical breakdown of the compound’s physicochemical properties, a robust synthesis protocol for laboratory scale-up, and the analytical logic required for validation.[2][3]

Part 1: Physicochemical Profile & Stoichiometry[2][3]

For researchers designing stoichiometric reactions, distinguishing between the free base and the hydrochloride salt is the most frequent source of yield calculation errors.[2][3]

Molecular Specifications
PropertyValueContext for Experimental Design
IUPAC Name This compoundOfficial designation for regulatory filing.[2][3]
CAS Number 55984-59-3 Use for procurement and database searches.[2][3]
Formula (Salt)

Use this for weighing the solid reagent.
Formula (Free Base)

Use this for mass spectrometry (MS) fragment analysis.[2][3]
MW (Salt) 121.61 g/mol Stoichiometric Mass.
MW (Free Base) 85.15 g/mol The active nucleophilic species post-neutralization.[2][3]
Exact Mass 121.0658 (Salt)For High-Resolution MS (HRMS) calibration.[2][3]
Solubility Water, Methanol, DMSOInsoluble in non-polar ethers/hexanes (unless neutralized).[2][3]
Structural Significance

The compound features a homoallylic tether (2 carbons between N and alkene).[2][3] This specific spacing is geometrically privileged for 5-exo-trig cyclizations, allowing rapid access to pyrrolidine cores under radical or metal-catalyzed conditions.[2][3]

Part 2: Synthetic Pathways & Protocol

While the hydrochloride salt is commercially available, in-house synthesis is often required for isotopic labeling or when fresh free base is needed.[2][3]

Core Synthesis Logic (Retrosynthetic Analysis)

The most robust route avoids over-alkylation (formation of quaternary ammonium salts) by using a large excess of methylamine or protecting group strategies.[2][3]

  • Route A (Direct Alkylation): 4-Bromo-1-butene + Excess Methylamine

    
     Target.[2][3]
    
  • Route B (Reductive Amination): 3-Butenal (unstable) + Methylamine

    
     Target.[2][3] Not recommended due to aldehyde instability.[2][3]
    
Recommended Protocol: Route A (Direct Alkylation)

Rationale: This method minimizes side reactions by leveraging the high nucleophilicity of methylamine in excess.[2][3]

Step-by-Step Methodology:

  • Reagent Prep: Cool 40% aqueous methylamine (10 equiv.) to 0°C in a sealed pressure vessel.

  • Addition: Slowly add 4-bromo-1-butene (1 equiv.) dropwise to control exotherm.

  • Reaction: Seal and stir at room temperature for 16 hours. Note: The excess amine acts as a proton scavenger.[2][3]

  • Workup (Free Base Isolation):

    • Concentrate in vacuo to remove excess methylamine (trap in acidic scrubber).[2][3]

    • Basify residue with 2M NaOH to pH >12.[2][3]

    • Extract with Diethyl Ether (

      
      ) x3.[2][3]
      
    • Dry organics over

      
      .[2][3][5]
      
  • Salt Formation (Critical Step for Stability):

    • Cool the ether solution to 0°C.[2][3][5]

    • Bubble anhydrous HCl gas or add 2M HCl in ether dropwise.[2][3]

    • Filter the resulting white precipitate immediately.[2][3]

    • Yield: Typically 70-85%.[2][3][6]

Synthesis Workflow Visualization

SynthesisWorkflow Reactants 4-Bromo-1-butene + Methylamine (Excess) Intermediate Free Base (in Ether) Reactants->Intermediate Nucleophilic Subst. (RT, 16h) Impurity Impurity: Dialkylated Amine Reactants->Impurity Over-alkylation (If amine limiting) Product Target HCl Salt (Precipitate) Intermediate->Product HCl/Ether Precipitation

Caption: Reaction logic flow highlighting the critical need for excess amine to prevent impurity formation.

Part 3: Analytical Characterization (Self-Validating Systems)[2][3]

To ensure scientific integrity, the identity of the compound must be cross-verified using NMR and MS.[2][3] The salt and free base exhibit distinct spectral signatures.[2][3]

Proton NMR ( H-NMR) Validation

Solvent:


 (for salt) or 

(for free base)
Signal (ppm)MultiplicityIntegrationAssignmentStructural Proof
5.7 - 5.9 Multiplet1H

Confirms alkene integrity (no reduction).
5.1 - 5.2 Multiplet2H

Terminal alkene protons.[2][3]
3.0 - 3.1 Triplet2H

Alpha-protons shift downfield in salt form.[2][3]
2.6 - 2.7 Singlet3H

Diagnostic: Confirming mono-methylation.[2][3]
2.3 - 2.4 Quartet2HAllylic

Couplings to both alkene and amine methylene.[2][3]
Mass Spectrometry Logic

Common Pitfall: In ESI-MS (positive mode), the instrument detects the protonated cation


.[2][3]
  • Observed Mass: ~86.1 m/z (Corresponds to

    
    ).[2][3]
    
  • Interpretation: Do not look for 121.6 m/z in the positive ion channel; the chloride counter-ion (

    
    ) dissociates and is not observed in positive mode.[2][3]
    
Analytical Logic Tree

AnalyticalLogic Sample Unknown White Solid SolubilityTest Solubility Test: Water vs. Ether Sample->SolubilityTest NMR 1H-NMR (D2O) SolubilityTest->NMR Soluble in Water (Indicates Salt) MS ESI-MS (+) NMR->MS Alkene signals present Methyl singlet @ 2.7ppm Conclusion CONFIRMED: N-Methylbut-3-en-1-amine HCl MS->Conclusion m/z = 86.1 (Free base + H)

Caption: Decision tree for confirming the identity of the hydrochloride salt.[2][3]

Part 4: Applications in Drug Design

This compound is not just a reagent; it is a homoallylic amine scaffold .[2][3] Its primary utility in drug development stems from its ability to undergo cyclization to form substituted pyrrolidines, a core structure in nicotine analogues and proline derivatives.[2][3]

Key Reaction: Intramolecular Hydroamination

The "homoallylic" spacing allows the nitrogen to attack the internal alkene carbon (5-exo-trig) or terminal carbon (6-endo-trig), catalyzed by transition metals or acid.[2][3]

  • Mechanism: Metal-catalyzed activation of the alkene followed by nucleophilic attack of the amine.[2][3]

  • Product: 2-Methyl-N-methylpyrrolidine derivatives.[2][3]

  • Relevance: Rapid generation of

    
    -rich complexity for fragment-based drug discovery (FBDD).[2][3]
    

Part 5: Handling & Stability[2][3]

  • Hygroscopicity: The HCl salt is hygroscopic.[2][3] It must be stored in a desiccator.[2][3] Moisture uptake alters the effective molecular weight, leading to stoichiometry errors in sensitive catalytic reactions.[2][3]

  • Stability: The terminal alkene is prone to polymerization if stored as the free base.[2][3] The HCl salt stabilizes the amine, preventing oxidation and polymerization.[2][3]

  • Safety: Irritant to eyes and skin.[2][3] The free base is volatile and has a strong amine odor; handle in a fume hood.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12717520, (But-3-en-1-yl)(methyl)amine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 55984-59-3).[2][3] Retrieved from [Link][2][3]

Sources

Technical Monograph: N-Methylbut-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methylbut-3-en-1-amine hydrochloride chemical properties Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Homoallylic Amine Scaffolds in Advanced Organic Synthesis

Executive Summary

This compound (CAS: 55984-59-3) represents a high-value "homoallylic" amine building block, distinguished by its bifunctional architecture containing a secondary amine and a terminal alkene separated by two methylene units. This structural motif is critical in medicinal chemistry for accessing nitrogen heterocycles—specifically pyrrolidines—via intramolecular hydroamination. Unlike its lower homolog allylamine, the ethylene spacer in this molecule enables facile 5-exo-trig cyclizations, making it a staple precursor for nicotine analogues, glycosidase inhibitors, and alkaloid total synthesis.

Physicochemical Profile

The hydrochloride salt form is preferred for storage and handling due to the volatility and oxidative instability of the free base.

Table 1: Key Chemical Specifications
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 55984-59-3Free base CAS: 38369-88-9
Molecular Formula C₅H₁₂ClN(C₅H₁₁N[1][2][3][4][5][6][7][8][9][10][11] · HCl)
Molecular Weight 121.61 g/mol Free base MW: 85.15 g/mol
Melting Point 187 – 190 °CDistinct from demethylated analog (176°C)
Solubility High: H₂O, MeOH, EtOHLow: EtOAc, Et₂O, HexanesHygroscopic; store with desiccant
pKa (Conj.[2][7][9][10][11] Acid) ~10.5Typical for secondary alkyl amines
Appearance White to off-white crystalline solidHighly hygroscopic

Synthetic Accessibility & Purification

Expert Insight: Direct alkylation of methylamine with 4-bromo-1-butene is the most direct route but suffers from a statistical flaw: the product is more nucleophilic than the starting material, leading to over-alkylation (tertiary amine formation). The protocol below mitigates this via a "high-dilution, excess-nucleophile" strategy.

Optimized Synthesis Protocol

Reaction: Nucleophilic Substitution (


)
Precursors:  Methylamine (40% aq. or in THF), 4-Bromo-1-butene.
  • Nucleophile Preparation: Charge a pressure vessel with methylamine (10 equivalents) in THF at 0°C. Note: The large excess is non-negotiable to suppress N,N-bis(butenyl)amine formation.

  • Addition: Add 4-bromo-1-butene (1 equivalent) dropwise over 60 minutes.

  • Reaction: Seal and stir at room temperature for 12 hours. Monitor via TLC (stain with ninhydrin; secondary amines stain purple/blue).

  • Workup (Free Base Isolation):

    • Concentrate to remove THF and excess methylamine (scrub vapors into acid trap).

    • Basify residue with 2M NaOH (pH > 12).

    • Extract with Et₂O (

      
      ). Dry organics over Na₂SO₄.
      
  • Salt Formation (Critical Step):

    • Cool the ethereal solution to 0°C.

    • Add 2M HCl in diethyl ether dropwise with vigorous stirring.

    • Filter the resulting white precipitate under inert atmosphere (N₂).

    • Recrystallization: Dissolve in minimum hot EtOH, add Et₂O to turbidity, and cool.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Methylamine (10 eq) + THF (0°C) Add Addition: 4-Bromo-1-butene (Dropwise) Start->Add S_N2 Initiation React Reaction: RT, 12h (Kinetic Control) Add->React Base Workup: Basify (NaOH) Extract (Et2O) React->Base Remove Byproducts Salt Salt Formation: HCl in Et2O Precipitation Base->Salt Stabilization Final Product: N-Methylbut-3-en-1-amine HCl (>98% Purity) Salt->Final Filtration

Figure 1: Step-wise synthesis focusing on suppressing over-alkylation via stoichiometry control.

Reactivity & Mechanistic Insights

The utility of N-Methylbut-3-en-1-amine HCl lies in its divergent reactivity. It can serve as a simple nucleophile or undergo complex intramolecular rearrangements.

Intramolecular Hydroamination (Cyclization)

This is the primary application in drug discovery. The molecule undergoes metal-catalyzed 5-exo-trig cyclization to form 1,2-dimethylpyrrolidine .

  • Catalysts: Organolanthanides (Cp*₂LnR) or Gold(I) complexes (AuCl/AgOTf).

  • Mechanism: Activation of the alkene by the metal, followed by intramolecular nucleophilic attack of the amine.

  • Thermodynamics: The formation of the 5-membered ring is entropically favored, making this reaction highly efficient.

Cross-Metathesis

The terminal alkene allows for Grubbs-catalyzed cross-metathesis with other olefins, extending the carbon chain while retaining the amine functionality (often protected as a carbamate during this step).

Divergent Reactivity Diagram

Reactivity Core N-Methylbut-3-en-1-amine HydroAm Intramolecular Hydroamination Core->HydroAm Au(I) or Ln cat. Metathesis Olefin Metathesis Core->Metathesis Grubbs II Alkylation N-Alkylation (Standard) Core->Alkylation R-X, Base Pyrrolidine 1,2-Dimethylpyrrolidine (5-exo-trig) HydroAm->Pyrrolidine ChainExt Long-Chain Unsaturated Amines Metathesis->ChainExt TertAmine Tertiary Amines Alkylation->TertAmine

Figure 2: Divergent synthetic pathways accessible from the homoallylic amine scaffold.

Handling, Stability & Safety

  • Thermal Instability: The HCl salt is stable at room temperature but decomposes above 150°C, releasing HCl gas and potentially polymerizing via the alkene.

  • Hygroscopicity: The salt will deliquesce if exposed to ambient moisture. Store in a desiccator or under inert gas.

  • Safety Profile (GHS):

    • H315/H319: Causes skin and serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

    • P280: Wear protective gloves/eye protection.

    • Note: The free base is corrosive and flammable; the HCl salt mitigates flammability but retains irritant properties.

References

  • Benchchem. (2024). This compound Product Specifications and Reactivity Data. Retrieved from

  • PubChem. (2024).[7][10] Compound Summary: this compound (CID 118987104). National Library of Medicine.[9] Retrieved from

  • ChemicalBook. (2024). N-Methyl-3-buten-1-amine hydrochloride Properties and Safety. Retrieved from

  • Müller, T. E., et al. (2008).[12][13] Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795–3892. (Contextual grounding for hydroamination mechanism).

Sources

Technical Master Guide: Stability and Storage of N-Methylbut-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride is a bifunctional organic building block characterized by a secondary amine terminus and a distal allylic alkene. Its utility in synthesizing pyrrolidines, pharmaceutical intermediates, and specialty polymers is driven by this dual reactivity. However, this same duality presents specific stability challenges.[1] While the hydrochloride salt formation significantly stabilizes the amine against oxidation compared to its free base, the compound remains highly hygroscopic and susceptible to alkene-based degradation pathways if mishandled.

This guide provides a scientifically grounded protocol for the storage, handling, and quality control of this compound, moving beyond generic safety data to actionable, field-proven methodologies.

Physicochemical Profile & Critical Properties

To understand the storage requirements, we must first analyze the molecule's physical state and inherent vulnerabilities.

PropertySpecificationCritical Implication
CAS Number 55984-59-3Unique identifier for the HCl salt.[2][3]
Formula C₅H₁₂ClNMolecular Weight: 121.61 g/mol .[2][4][5][6]
Structure CH₃-NH-CH₂-CH₂-CH=CH₂ · HClContains reactive alkene and secondary amine salt.
Appearance Pale-yellow to Yellow-brown solidDarkening indicates oxidation or polymerization.
Melting Point 176–180 °CHigh lattice energy, but susceptible to moisture.
Hygroscopicity High Primary Failure Mode: Rapidly absorbs atmospheric water.
Solubility Soluble in water, methanol, ethanolHydrophilic nature drives moisture absorption.

Stability Mechanisms & Degradation Pathways

The stability of this compound is governed by three competing degradation vectors: moisture absorption, oxidative stress, and oligomerization.

The Hygroscopic Cascade (Primary Risk)

The hydrochloride salt is an ionic solid with high affinity for water. Upon exposure to ambient humidity:

  • Surface Adsorption: Water molecules bind to the crystal lattice surface.

  • Deliquescence: As water content increases, the crystal structure collapses, leading to "caking" or liquefaction.

  • Stoichiometric Drift: The effective molecular weight changes. Weighing 121.61 mg no longer delivers 1 mmol of reactant, leading to failed synthetic stoichiometry.

Alkene Oligomerization (Secondary Risk)

The terminal double bond (C=C) is thermodynamically prone to polymerization, particularly:

  • Radical Mechanism: Triggered by light (UV) or trace radical initiators (peroxides).

  • Acid-Catalyzed: While the HCl salt is acidic, the absence of a solvent usually inhibits this in the solid state. However, once dissolved in protic solvents without stabilizers, slow oligomerization can occur over time.

Visualizing the Degradation Logic

The following diagram maps the causality between environmental stressors and chemical failure.

DegradationPathways Moisture Moisture/Humidity Compound N-Methylbut-3-en-1-amine HCl Moisture->Compound Absorption Oxygen Oxygen/Air Oxygen->Compound Long-term exposure LightHeat Light & Heat LightHeat->Compound Radical Initiation Hydration Hydration/Deliquescence Compound->Hydration Lattice disruption Oxidation N-Oxide Formation (Slow in HCl salt) Compound->Oxidation Trace Free Base Polymer Oligomerization (Gum formation) Compound->Polymer Alkene reaction WeighingError Stoichiometric Error (Synthesis Failure) Hydration->WeighingError MW Shift

Figure 1: Causal pathways of degradation. Moisture is the immediate operational threat, while light/heat drive irreversible chemical changes.

Storage Protocol: The "Inert-Desiccated" Standard

Standard "Room Temperature" storage is insufficient for long-term research integrity. The following protocol ensures maximum shelf-life (>2 years).

Environmental Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the solid is stable at room temperature (25°C) for short periods, refrigeration slows kinetic degradation pathways (oxidation/polymerization).

  • Atmosphere: Inert Gas (Argon or Nitrogen). Argon is preferred due to its higher density, forming a "blanket" over the solid.

  • Light: Dark/Amber Glass. Protect from UV radiation to prevent radical excitation of the alkene.

The "Double-Barrier" Containment System
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

    • Protocol: After every use, purge the headspace with Argon before sealing.

    • Sealing: Wrap the cap-neck junction with Parafilm® or electrical tape to prevent gas exchange.

  • Secondary Container: A rigid, air-tight desiccator jar or a sealed Mylar bag containing active desiccant (e.g., Silica Gel or Drierite™) and an oxygen scavenger sachet.

Quality Control & Analytical Verification

Before using stored material in critical synthesis (e.g., GMP precursors or expensive total synthesis), validate its purity.

Visual Inspection
  • Pass: Free-flowing, pale-yellow powder.

  • Fail: Clumped aggregates (moisture damage) or dark brown/black sticky residue (polymerization).

1H-NMR Validation Protocol

NMR is the gold standard for verifying the integrity of the alkene and the salt stoichiometry.

  • Solvent: D₂O or DMSO-d₆.

  • Key Signals to Monitor:

    • Alkene Protons: Multiplet at ~5.8 ppm (1H, internal vinyl) and ~5.1 ppm (2H, terminal vinyl). Loss of integration here indicates polymerization.

    • N-Methyl Group: Singlet/Doublet at ~2.6 ppm.

    • Stoichiometry Check: Integrate the Methyl group (3H) against the Vinyl protons (1H). The ratio must be exactly 3:1.

QC Decision Workflow

QCWorkflow Start Sample Retrieval Visual Visual Inspection Start->Visual Caking Is it caked/wet? Visual->Caking Dry Vacuum Dry (P2O5, 24h) Caking->Dry Yes NMR 1H-NMR Analysis Caking->NMR No Dry->NMR Integrity Vinyl:Methyl Ratio = 1:3? NMR->Integrity Pass RELEASE FOR USE Integrity->Pass Yes Fail REJECT / RECRYSTALLIZE Integrity->Fail No

Figure 2: Step-by-step decision tree for validating compound quality before synthesis.

Handling & Safety Procedures

Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH-approved N95 or P100 dust mask. The powder is an irritant (H335) and harmful if swallowed (H302).

  • Skin/Eye: Nitrile gloves and safety goggles are mandatory.

Operational Handling
  • Weighing: Perform weighing operations quickly to minimize exposure to humid air. For precise stoichiometry, weigh the salt into the reaction vessel and dry the vessel under high vacuum (<1 mbar) for 30 minutes before adding solvent.

  • Solubilization: When dissolving in organic solvents (DCM, THF) for free-basing, ensure the solvent is anhydrous. The free base is significantly more volatile and unstable than the HCl salt; generate it in situ whenever possible.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12717520, N-Methylbut-3-en-1-amine. Retrieved February 4, 2026, from [Link]

Sources

Technical Profile & Solubility Characterization: N-Methylbut-3-en-1-amine Hydrochloride

[1]

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a specialized homoallylic amine salt utilized primarily as a building block in the synthesis of heterocyclic pharmaceuticals and functionalized polymers.[1][2][3][4] Its value lies in its dual functionality: a nucleophilic secondary amine (masked as a stable hydrochloride salt) and a terminal alkene susceptible to metathesis or oxidative functionalization.

This guide addresses the critical need for solubility data, which is often absent from standard safety data sheets (SDS). While commercial databases classify it broadly as "soluble in water," precise process engineering requires a granular understanding of its behavior across solvent classes. This document synthesizes available experimental data with theoretical solvation parameters to provide a comprehensive solubility matrix and a validated protocol for saturation point determination.

Physicochemical Identity

Before analyzing solubility, we must establish the compound's fundamental lattice properties, which directly dictate the energy required for solvation.

ParameterDataSource
IUPAC Name This compound[PubChem, 2025]
CAS Number 55984-59-3[BenchChem, 2025]
Molecular Formula C₅H₁₂ClN[Sigma-Aldrich, 2025]
Molecular Weight 121.61 g/mol [PubChem, 2025]
Melting Point 187–190 °C[BenchChem, 2025]
Appearance Pale-yellow to yellow-brown solid[Sigma-Aldrich, 2025]
Hygroscopicity High (Deliquescent tendency)[Inferred from Amine HCl class]

Solubility Data & Solvent Compatibility Matrix

Solubility Mechanism

The solubility of N-Methylbut-3-en-1-amine HCl is governed by the competition between the high lattice energy of the ionic chloride salt and the solvation energy provided by the solvent.

  • Water/Methanol: The high dielectric constant allows for effective dissociation of the H₂N⁺(Me)R and Cl⁻ ions, overcoming the lattice enthalpy (approx. 187°C melting point indicates strong lattice forces).

  • Non-Polar Solvents: The short C4 aliphatic chain is insufficient to solubilize the ionic headgroup in non-polar media like Hexane or Toluene.

Solubility Matrix

The following data categorizes solvent compatibility for extraction and purification processes.

Solvent ClassSpecific SolventSolubility StatusProcess Application
Protic Polar Water (pH 7)High (>100 mg/mL) Aqueous workup phase; stock solutions.
Protic Polar Ethanol / MethanolHigh Recrystallization; reaction medium.
Aprotic Polar DMSO / DMFHigh High-temp reactions; library synthesis.
Chlorinated Dichloromethane (DCM)Moderate Extraction from basified aqueous layer.
Ester/Ether Ethyl AcetateInsoluble Anti-solvent for precipitation/crystallization.
Hydrocarbon Hexane / HeptaneInsoluble Washing impurities from the solid salt.

Critical Process Note: The compound is reported as insoluble in Ethyl Acetate [BenchChem, 2025]. This is a vital property for purification; the salt can be precipitated from an ethanolic solution by adding ethyl acetate.

Experimental Protocol: Gravimetric Solubility Determination

As specific saturation limits (g/L) vary by batch purity and temperature, researchers should determine the exact solubility for their specific lot using this self-validating protocol.

Principle

This method utilizes a saturation shake-flask technique coupled with gravimetric analysis. It eliminates errors caused by pipetting viscous saturated solutions by using weight-based quantification.

Workflow Diagram

SolubilityProtocolPrep1. SupersaturationAdd excess salt to solventEquil2. EquilibrationStir 24h @ Target TempPrep->Equil Temp ControlFilter3. Filtration0.45 µm Syringe FilterEquil->Filter IsothermalDry4. EvaporationVac Oven to Constant WtFilter->Dry AliquotCalc5. CalculationSolubility (mg/mL)Dry->Calc Mass DiffCalc->Prep Replicate (n=3)

Figure 1: Step-by-step workflow for determining the precise solubility limit of amine salts.

Step-by-Step Methodology
  • Supersaturation: In a 20 mL scintillation vial, add 1.0 g of N-Methylbut-3-en-1-amine HCl. Add 5.0 mL of the target solvent (e.g., Water or Ethanol).

  • Equilibration: Stir magnetically at the desired temperature (e.g., 25°C) for 24 hours. Visual confirmation of undissolved solid is required to ensure saturation.

  • Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter, withdraw 2.0 mL of the supernatant.

  • Quantification (Gravimetric):

    • Weigh an empty, dry weighing dish (

      
      ).
      
    • Dispense exactly 1.0 mL of filtrate into the dish.

    • Evaporate solvent in a vacuum oven at 40°C for 4 hours.

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    

Reactivity & Stability Context

Understanding solubility is only useful in the context of reactivity. This compound is a "masked" nucleophile.

Free-Basing Strategy

To utilize the amine in nucleophilic substitution (e.g., N-alkylation), the hydrochloride must be neutralized.

  • Biphasic System: Dissolve salt in Water; add NaOH (1.1 eq); extract free amine into DCM (Solubility shifts from Water -> DCM upon deprotonation).

  • In-Situ: Use non-nucleophilic bases (DIPEA, TEA) in organic solvents (DMF/DMSO) where the salt is soluble.

Reactivity Pathway

ReactivitySaltN-Methylbut-3-en-1-amine HCl(Stable Storage Form)FreeBaseFree Amine(Reactive Species)Salt->FreeBase NaOH/H2O(Extraction DCM)ProductAN-Alkylated Product(via SN2)FreeBase->ProductA R-X, BaseProductBMetathesis Product(via Grubbs Cat.)FreeBase->ProductB Olefin Cross-Metathesis

Figure 2: Activation pathways for N-Methylbut-3-en-1-amine HCl in organic synthesis.

Handling & Safety (E-E-A-T)

Warning: This compound is an amine hydrochloride.[1][4] While salts are generally safer than free amines, they are potent irritants.

  • Hygroscopicity: The salt will absorb atmospheric moisture, leading to "clumping" and weighing errors. Store under Argon or Nitrogen in a desiccator.

  • Inhalation Hazard: Fine dust from the salt is a respiratory irritant (H335). Use a localized exhaust hood when weighing.

  • Corrosivity: Aqueous solutions are acidic (pH ~4-5). Wear nitrile gloves and safety glasses.

References

  • BenchChem. (2025). This compound Product Specifications. Retrieved from

  • PubChem. (2025).[3][5] Compound Summary: this compound (CAS 55984-59-3).[1][2][3][4][6] National Center for Biotechnology Information. Retrieved from

  • Sigma-Aldrich. (2025).[5] Product Detail: N-Methylbut-3-en-1-amine HCl. Retrieved from

  • Royal Society of Chemistry. (2012). Synthesis of N-methyl-homoallylamine derivatives. ChemSpider Synthetic Pages. Retrieved from

Technical Guide: Reactivity Profile of N-Methylbut-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of N-Methylbut-3-en-1-amine hydrochloride (CAS 55984-59-3), a bifunctional homoallylic amine derivative.[1] It serves as a critical building block in the synthesis of pyrrolidine alkaloids, nicotine analogues, and pharmaceutical intermediates. This document moves beyond standard datasheet parameters to explore the compound's dual reactivity profile: the nucleophilic secondary amine and the electrophilic terminal alkene. It details self-validating protocols for handling, neutralization, and cyclization, specifically focusing on intramolecular hydroamination and halocyclization pathways.

Part 1: Chemical Identity & Structural Analysis[1]

This compound acts as a "masked" volatile amine. The hydrochloride salt form confers stability, preventing oxidation and volatility issues associated with the free base.

Core Data Table
ParameterSpecification
IUPAC Name This compound
CAS Number 55984-59-3
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Molecular Weight 121.61 g/mol
Structure

Physical State White to off-white crystalline solid
Solubility High in

, MeOH, EtOH; Low in

, Hexanes
pKa (Conj.[1][2][3][4][5] Acid) ~10.5 (Typical for secondary alkyl amines)
Structural Reactivity Logic

The molecule possesses two distinct reactive centers separated by a flexible ethylene tether (


 spacer):
  • Secondary Amine (

    
    ):  A hard nucleophile capable of 
    
    
    
    alkylation, acylation, or reductive amination.
  • Terminal Alkene (

    
    ):  An electron-rich 
    
    
    
    -system susceptible to electrophilic attack, radical addition, and metal-catalyzed metathesis.

The "Power" Move: The 4-carbon distance between the nitrogen and the alkene is ideal for 5-exo-trig cyclization , allowing the rapid formation of pyrrolidine rings—a privileged scaffold in medicinal chemistry.

Part 2: Handling & Neutralization (The Free-Basing Protocol)

Critical Insight: Most synthetic applications require the free amine. However, the free base is volatile and hygroscopic. Do not store the free base; generate it in situ or immediately prior to use.

Protocol: In Situ Neutralization & Extraction

Use this protocol to prepare the active nucleophile for subsequent reactions.

  • Dissolution: Dissolve 10 mmol (1.22 g) of the HCl salt in 10 mL of distilled water.

  • Basification: Slowly add 12 mL of 1M NaOH (1.2 equiv) at 0°C. The solution will become cloudy as the organic amine separates.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
    ).
    
    • Note: Avoid Diethyl Ether if the subsequent reaction is sensitive to volatility, as the amine may co-evaporate during concentration.

  • Drying: Dry the combined organic layers over anhydrous

    
     (preferred over 
    
    
    
    for amines to minimize binding).
  • Usage: Filter and use the solution directly. If concentration is required, use a rotary evaporator at >200 mbar and <20°C to prevent product loss.

Part 3: Cyclization Strategies (Pyrrolidine Synthesis)

This is the most high-value application of this compound. The transformation of the linear homoallylic amine into a substituted pyrrolidine is a cornerstone of alkaloid synthesis.

Mechanism: 5-Exo-Trig Cyclization

The following Graphviz diagram illustrates the divergent pathways for cyclization: Iodocyclization (Electrophilic) vs. Hydroamination (Metal-Catalyzed).

ReactivityMap Start N-Methylbut-3-en-1-amine (Free Base) Iodo Pathway A: Iodocyclization (Electrophilic) Start->Iodo I2, NaHCO3 DCM, 0°C Hydro Pathway B: Hydroamination (Metal-Catalyzed) Start->Hydro Ln or Au Catalyst Heat Prod_Iodo 2-(Iodomethyl)-1-methylpyrrolidine (Versatile Intermediate) Iodo->Prod_Iodo 5-exo-trig Anti-addition Prod_Hydro 1,2-Dimethylpyrrolidine (Nicotine Analogue Core) Hydro->Prod_Hydro Markovnikov Addition

Caption: Divergent cyclization pathways. Pathway A yields a functionalized ring suitable for further substitution. Pathway B yields the saturated alkyl ring.

Protocol A: Iodocyclization (Functional Ring Formation)

This method creates a pyrrolidine ring with an exocyclic iodide, allowing for further functionalization (e.g., substitution with nucleophiles to create complex alkaloids).

Reagents: Iodine (


), Sodium Bicarbonate (

), DCM.
  • Setup: To a stirred solution of N-methylbut-3-en-1-amine (free base, 10 mmol) in DCM (50 mL), add saturated aqueous

    
     (20 mL).
    
  • Addition: Cool to 0°C. Add

    
     (2.54 g, 10 mmol) portion-wise over 15 minutes. The mixture will turn dark violet/brown.
    
  • Reaction: Stir vigorously at 0°C for 2 hours, then warm to room temperature for 4 hours. The color should fade to a pale yellow/orange.

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) until the iodine color completely disappears.
    
  • Workup: Separate phases. Extract aqueous layer with DCM. Dry organic layers over

    
     and concentrate.
    
  • Result: 2-(iodomethyl)-1-methylpyrrolidine .

    • Validation:

      
       NMR should show the disappearance of alkene protons (5.0–6.0 ppm) and the appearance of the 
      
      
      
      doublet/multiplet at 3.0–3.5 ppm.
Protocol B: Intramolecular Hydroamination (Direct Saturation)

This method is atom-economical, forming 1,2-dimethylpyrrolidine directly.

Catalyst: Organolanthanide complexes (e.g.,


) or Gold(I) catalysts are standard. For a metal-free alternative, strong acid catalysis can be used but often requires harsh conditions.
  • Conditions: React amine (1.0 equiv) with 2-5 mol% catalyst in Toluene at 60-90°C.

  • Mechanism: The metal activates the alkene (or amine), facilitating the intramolecular attack.

  • Outcome: High regioselectivity for the Markovnikov product (5-membered ring) over the anti-Markovnikov (6-membered piperidine).

Part 4: Cross-Metathesis (Chain Extension)

While the amine is a nucleophile, the alkene moiety allows the molecule to act as a "chain terminator" or extender in Olefin Metathesis.

Challenge: Free amines can poison Ruthenium-based metathesis catalysts (Grubbs I/II). Solution: Protonation. The hydrochloride salt (the starting material itself) is often compatible with Grubbs catalysts, or the amine must be protected as a carbamate (Boc/Cbz) or amide.

Protocol Strategy:

  • Protection: Convert the free amine to N-Boc-N-methylbut-3-en-1-amine using

    
    .
    
  • Metathesis: React the protected amine with an acrylate or styrene using Grubbs II catalyst (2-5 mol%) in DCM at reflux.

  • Result: Formation of functionalized internal alkenes, extending the carbon skeleton while retaining the nitrogen functionality.

Part 5: Safety & Stability Profile

Hazard ClassGHS CodeDescriptionHandling Precaution
Skin Irritant H315Causes skin irritationWear nitrile gloves; wash immediately if exposed.
Eye Irritant H319Causes serious eye irritationUse safety goggles; do not use contact lenses.
Respiratory H335May cause respiratory irritationFume hood mandatory. The free base is volatile.

Storage:

  • HCl Salt: Store at Room Temperature (RT), desiccated. Hygroscopic—keep tightly sealed.

  • Free Base: Unstable. Use immediately.

References

  • PubChem. (n.d.).[1][5] this compound (Compound Summary).[1][4] National Library of Medicine.[5] Retrieved October 26, 2023, from [Link]

  • Fleck, T. J., McWhorter, W. W., DeKam, R. N., & Pearlman, B. A. (2003).[6] Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.[6] Journal of Organic Chemistry, 68(25), 9612–9617.[6] (Demonstrates pyrrolidine synthesis utility). [Link]

  • Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes. Chemical Reviews, 108(9), 3795–3892. (Comprehensive review on hydroamination mechanisms). [Link]

Sources

Technical Guide: Preparation of Free Base N-Methylbut-3-en-1-amine from Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The liberation of N-Methylbut-3-en-1-amine (CAS: 38369-88-9) from its hydrochloride salt (CAS: 55984-59-3) is a critical unit operation in the synthesis of complex alkaloids and pharmaceutical intermediates. While conceptually simple, the process is complicated by the high water solubility of the short-chain secondary amine and its moderate volatility (BP ~82–85°C).

Standard extraction protocols often result in poor yields due to partition coefficient (


) challenges. This guide provides a scientifically rigorous, self-validating framework for isolating the free base with high recovery (>90%) and purity, emphasizing the "salting-out" effect and precise thermal management.

Physicochemical Profile & Strategic Implications[1]

Understanding the physical properties of the target molecule is the foundation of a successful isolation strategy.

PropertyValueImplication for Isolation
Molecular Weight 85.15 g/mol Low MW implies high volatility and water solubility.
Boiling Point ~82–85°C (760 mmHg)Distillation is viable but requires careful solvent selection (e.g., Ether/MTBE) to allow separation.
pKa (Conjugate Acid) ~10.0–10.5 (Est.)Requires pH > 12.5 for >99% deprotonation.
Water Solubility Miscible / HighCritical Risk: Significant product loss to the aqueous phase during extraction.
Stability Air-sensitive (CO₂ absorption)Must be stored under inert atmosphere (Ar/N₂) to prevent carbamate formation.
Strategic Decision Matrix

The choice of method depends on the scale and the required dryness of the final amine.

MethodSelection Start Start: HCl Salt Scale Scale & Purity Req? Start->Scale MethodA Method A: Biphasic Extraction (General Use) Scale->MethodA < 10g or Standard Purity MethodB Method B: Direct Distillation (Anhydrous/Large Scale) Scale->MethodB > 10g or Strictly Anhydrous Solvent Removal\n(Careful Vac) Solvent Removal (Careful Vac) MethodA->Solvent Removal\n(Careful Vac) Fractional Distillation Fractional Distillation MethodB->Fractional Distillation Final Product Final Product Solvent Removal\n(Careful Vac)->Final Product Fractional Distillation->Final Product

Figure 1: Decision matrix for selecting the isolation methodology based on scale and purity requirements.

Methodological Framework

Method A: High-Salinity Biphasic Extraction (The "Salting-Out" Protocol)

Best for: Laboratory scale (1g – 50g), general synthetic use. Core Principle: Utilizing the Common Ion Effect and high ionic strength to force the organic amine out of the aqueous phase.

Reagents & Equipment[1][2][3]
  • Base: 50% w/w NaOH solution (Pre-cooled).

  • Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O).

    • Why MTBE? Higher flash point than ether, forms fewer peroxides, and does not form azeotropes with the amine as readily as alcohols.

  • Drying Agent: KOH pellets (Primary) and Anhydrous Na₂SO₄ (Secondary).

Step-by-Step Protocol
  • Dissolution: Dissolve the N-Methylbut-3-en-1-amine hydrochloride in the minimum volume of distilled water (approx. 1.5 mL water per 1 g of salt).

    • Expert Note: Excess water dilutes the subsequent salt concentration, lowering extraction efficiency.

  • Basification & Saturation:

    • Place the vessel in an ice bath (0°C).

    • Add 50% NaOH dropwise with vigorous stirring.

    • Target pH: >13.

    • Saturation: Add solid NaCl to the mixture until no more dissolves. This maximizes the ionic strength (

      
      ), driving the organic amine into the organic layer (Salting Out).
      
  • Extraction:

    • Extract with MTBE (3 x 10 mL per gram of salt).

    • Validation: The aqueous layer should be checked by TLC or GC to ensure no amine remains.

  • Drying (The Critical Step):

    • Combine organic layers.

    • Treat with KOH pellets first. KOH is superior to neutral salts here because it maintains basicity, preventing any re-protonation by trace acidic impurities.

    • Follow with anhydrous Na₂SO₄ for 30 minutes.

  • Isolation:

    • Filter the solid desiccant.

    • Remove solvent via rotary evaporation. Crucial: Do not heat the bath above 30°C. Use a vacuum of ~300-400 mbar initially to strip MTBE (BP 55°C) without losing the amine (BP 82°C).

    • Stop point: When volume stabilizes, switch to short-path distillation if high purity is needed.

Method B: Direct Alkaline Distillation

Best for: Large scale (>50g) or when strictly anhydrous material is required. Core Principle: Liberating the amine as an oil and distilling it directly from the reaction mixture, bypassing solvent extraction.

Step-by-Step Protocol
  • Setup: Equip a 3-neck flask with a mechanical stirrer, addition funnel, and a short-path distillation head.

  • Charging: Add the amine hydrochloride salt and solid NaOH (1.5 equivalents) to the flask.

  • Liberation: Add a minimal amount of water (just enough to wet the solids and initiate reaction) or use a high-boiling polyamine (like triethanolamine) as a "solvent" if water must be avoided entirely.

  • Distillation:

    • Heat the mixture slowly. The free amine will separate as an oil.[1][2]

    • Continue heating to distill the amine fraction (collect fraction boiling 80–85°C).

    • Validation: Check refractive index or GC of the distillate.

Visualization of the Workflow

The following diagram illustrates the chemical logic flow for Method A, highlighting critical control points (CCPs).

ExtractionWorkflow Salt Start: Amine HCl Salt (Solid) Dissolve Dissolve in Min. H₂O (CCP: Min Volume) Salt->Dissolve Basify Add 50% NaOH + NaCl (Target pH > 13) Dissolve->Basify Extract Extract w/ MTBE (3x) (Immiscible Phase) Basify->Extract Liberation Aqueous Aqueous Waste (Check for losses) Extract->Aqueous Lower Layer Organic Organic Phase (Amine + Solvent) Extract->Organic Upper Layer Dry Dry w/ KOH Pellets (Maintains Basicity) Organic->Dry Concentrate Careful Evaporation (Bath < 30°C) Dry->Concentrate Product Pure Free Base (Store under Ar) Concentrate->Product

Figure 2: Workflow for the biphasic isolation of N-Methylbut-3-en-1-amine, emphasizing Critical Control Points (CCPs).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Amine remaining in aqueous phase.Saturate aqueous layer with NaCl; increase number of extractions; use a continuous liquid-liquid extractor.
Product is Wet Azeotrope formation.Dry organic layer over KOH pellets for at least 4 hours. Distill over CaH₂ if strictly anhydrous.
Unknown Peaks (GC) Carbamate formation (CO₂ reaction).Ensure all glassware is purged with Argon. Store product in sealed ampoules or under positive inert pressure.
Polymerization Thermal instability of alkene.Add a radical inhibitor (e.g., BHT) if distilling at high temperatures (rarely needed for this BP).
Analytical Validation
  • ¹H NMR (CDCl₃): Look for the shift of the

    
    -methyl group. In the salt, it appears downfield (~2.6-2.7 ppm); in the free base, it shifts upfield (~2.3-2.4 ppm). The NH proton signal will also broaden and shift.
    
  • Boiling Point: 82–85°C at 760 mmHg.

Safety & Handling

  • Corrosivity: The free amine is a Skin Corrosive 1B agent. It causes severe burns.[4] Wear butyl rubber gloves and a face shield.

  • Flammability: With a flash point likely < 20°C (estimated based on MW), it is highly flammable. Ground all equipment to prevent static discharge.

  • Storage: Store at 2–8°C under Argon. The compound degrades upon prolonged exposure to air (oxidation/carbamate formation).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12717520, N-Methylbut-3-en-1-amine. Retrieved February 4, 2026, from [Link]

  • University of Alberta. (n.d.). Isolation and Recovery of Amines from Salts. Department of Chemistry. Retrieved February 4, 2026, from [Link](General protocol grounding).

Sources

Technical Guide: Safe Handling and Utilization of N-Methylbut-3-en-1-amine Hydrochloride

[1][2]

Executive Summary & Chemical Identity[1][2][3]

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a specialized secondary allylic amine salt used extensively as a building block in the synthesis of nitrogen-containing heterocycles, pharmaceutical intermediates, and agrochemicals.[1][2]

Unlike its free base counterpart—which is a volatile, corrosive, and flammable liquid—the hydrochloride salt offers enhanced stability and reduced vapor hazards.[2] However, it presents specific challenges regarding hygroscopicity and irritation potential (skin/eye/respiratory) that require rigorous handling protocols to maintain chemical integrity and operator safety.[1][2]

Physicochemical Profile[1][2][4]
PropertySpecification
Chemical Name This compound
Synonyms N-Methyl-3-buten-1-amine HCl; (But-3-en-1-yl)(methyl)amine HCl
CAS Number 55984-59-3
Molecular Formula C₅H₁₁N[1][2][3][4][5][6][7][8][9] · HCl (C₅H₁₂ClN)
Molecular Weight 121.61 g/mol
Physical State White to off-white crystalline solid (hygroscopic)
Solubility High in Water, Methanol, Ethanol; Low in Ether, Hexanes
Melting Point Note: Often broad due to hygroscopicity; typically >100°C (dec)

Hazard Identification & Risk Assessment

While the salt form mitigates the flammability of the free amine, it retains significant biological activity and irritation potential.[1][2]

GHS Classification (Solid)[1][2]
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1][2][7]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][2][7]

  • STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).[1][2]

Critical Risk Factors[1][2][7]
  • Hygroscopic Instability: The salt readily absorbs atmospheric moisture, leading to "gumming" (clumping).[1][2] This alters stoichiometry in precise coupling reactions and can accelerate hydrolysis or degradation.[1][2]

  • Inhalation of Dust: Fine particulate matter is a potent respiratory irritant.[1][2]

  • Thermal Decomposition: Heating above 150°C may release hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx).[1][2]

Storage and Stability Protocols

To ensure the "Self-Validating" nature of your experiments, the integrity of the starting material must be guaranteed.[1][2]

  • Primary Storage: Store in a tightly sealed container within a desiccator or under an inert atmosphere (Nitrogen/Argon).

  • Temperature: Refrigeration (2–8°C) is recommended to retard oxidation of the alkene moiety over long periods.[1][2]

  • Shelf Life: 12–24 months if kept dry and cool.[1][2] If the solid turns into a viscous oil/gum, re-verification of purity via NMR is required before use.[1][2]

Operational Handling Procedures

Engineering Controls & PPE[1][2][8]
  • Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood.[1][2]

  • Gloves: Nitrile rubber (minimum thickness 0.11 mm) is sufficient for solid handling.[1][2] If generating the free base in organic solvents, upgrade to "Silver Shield" or double-glove if using DCM.[1][2]

  • Respiratory: If handling >10g or if dust generation is visible, use a P95 particulate respirator or a full-face shield.[1][2]

Protocol: Hygroscopic Weighing & Transfer

Objective: Transfer accurate mass without water contamination.[1][2]

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.[1][2]

  • Inert Weighing: If the ambient humidity is >50%, weigh the material inside a glovebox or use a "weigh-by-difference" technique rapidly in the fume hood.[1][2]

  • Dissolution: Immediately dissolve the weighed solid in the reaction solvent (e.g., dry DMF, DCM, or MeOH) to lock in the stoichiometry.[2]

Protocol: In-Situ Free Base Generation

Context: Many nucleophilic substitutions (e.g., alkylation, acylation) require the free amine.[1][2] Isolating the volatile free base (bp ~70-80°C) is risky and leads to yield loss.[1][2] An in-situ neutralization is preferred.[1][2]

Method:

  • Suspend N-Methylbut-3-en-1-amine HCl in the reaction solvent (e.g., DCM or THF).[1][2]

  • Add a non-nucleophilic organic base (e.g., DIPEA or Triethylamine) at 1.1–1.5 equivalents.[1][2]

  • Stir for 15 minutes. The solution now contains the reactive free amine and the hydrochloride salt of the added base (e.g., Et₃N[1]·HCl).

  • Proceed with the addition of the electrophile.[1][2]

Visualized Workflows

Decision Logic: Spill Response & Cleanup

The following diagram outlines the decision process for handling spills of the solid salt versus the generated free base solution.

SpillResponseStartSpill DetectedTypeCheckIdentify StateStart->TypeCheckSolidSolid / Powder(HCl Salt)TypeCheck->SolidDry SpillLiquidLiquid / Solution(Free Base / Solvent)TypeCheck->LiquidWet SpillActionSolid1. Avoid Dust Generation2. Cover with dry lime/sand3. Scoop into waste container4. Wash area with waterSolid->ActionSolidActionLiquid1. Evacuate Area (Volatile)2. Absorb with vermiculite3. Neutralize with dilute acid4. Dispose as hazardous wasteLiquid->ActionLiquid

Figure 1: Decision matrix for safe cleanup of N-Methylbut-3-en-1-amine spills.

Workflow: Safe Reaction Setup (In-Situ Neutralization)

This workflow illustrates the "Self-Validating" method for using the salt in synthesis without isolating the volatile free base.[1][2]

ReactionSetupStep11. Weigh HCl Salt(Rapid/Inert)Step22. Suspend inDry Solvent (DCM/THF)Step1->Step2Prevent MoistureStep33. Add Base(TEA/DIPEA, 1.2 eq)Step2->Step3DissolutionStep44. Stir 15 min(Activation)Step3->Step4DeprotonationStep55. Add Electrophile(Reaction Start)Step4->Step5Free Amine Ready

Figure 2: Step-by-step protocol for in-situ activation of the amine salt.[1][2]

Emergency & First Aid

Exposure RouteImmediate ActionMedical Follow-up
Inhalation Move to fresh air immediately.[1][2][8][10] If breathing is difficult, give oxygen.[1][2][8]Seek medical attention if cough persists.[1][2]
Skin Contact Brush off loose particles.[1][2] Wash with soap and water for 15 min.[1][2]Monitor for dermatitis or chemical burns.[1][2]
Eye Contact Rinse cautiously with water for 15 min.[1][2] Remove contact lenses.[1][2][10]Urgent: Consult an ophthalmologist.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water.Call Poison Control immediately.[1][2]

References

  • PubChem. (n.d.).[1][2] (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN.[1][2][3] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2][5] Substance Information: this compound.[1][2][3][11] Retrieved October 26, 2023, from [Link][1][2]

Technical Guide: Research Applications of N-Methylbut-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthetic utility, and handling protocols for N-Methylbut-3-en-1-amine hydrochloride .

CAS: 55984-59-3 | Formula: C


H

N·HCl | MW: 121.61 g/mol Synonyms: N-Methylhomoallylamine HCl, N-Methyl-3-buten-1-amine HCl

Executive Summary

This compound is a specialized homoallylic amine building block used primarily in the synthesis of nitrogen heterocycles and nicotinic acetylcholine receptor (nAChR) ligands. Its structural motif—a secondary amine tethered to a terminal alkene—makes it an ideal substrate for testing intramolecular hydroamination and oxidative cyclization methodologies. In drug discovery, it serves as a critical precursor for synthesizing metanicotine analogues and functionalized pyrrolidines via transition-metal catalyzed cross-couplings (e.g., Heck reaction).

Chemical Profile & Stability

This compound is supplied as a hydrochloride salt to prevent oxidative degradation and polymerization of the reactive alkene tail.

PropertySpecificationExperimental Note
Physical State White to pale yellow solidHygroscopic; store in a desiccator.
Solubility Water, Methanol, DMSOFree amine must be generated in situ or extracted for organic synthesis.
Reactivity Bifunctional (Amine + Alkene)Susceptible to polymerization if stored as a free base.
pKa ~10.5 (Amine conjugate acid)Requires strong base (e.g., NaH, KOtBu) or biphasic neutralization for activation.

Core Applications in Organic Synthesis[1][2]

A. Synthesis of Nitrogen Heterocycles (Pyrrolidines vs. Azetidines)

The most significant application of N-Methylbut-3-en-1-amine is its use as a substrate to investigate regioselective cyclization. The competition between 5-endo-trig (yielding pyrrolidines) and 4-exo-trig (yielding azetidines) pathways makes it a standard "stress test" for new catalytic systems.

  • Intramolecular Hydroamination:

    • Pathway A (Anti-Markovnikov): Metal-catalyzed (e.g., Rh, Ir) addition of the N-H bond across the alkene terminus yields N-methylpyrrolidine . This is the thermodynamically preferred ring size (5-membered) but kinetically challenging due to Baldwin's rules (5-endo-trig is disfavored).

    • Pathway B (Markovnikov): Rare earth metal catalysts (e.g., La, Y) may promote internal attack, potentially forming the strained 2-methylazetidine system, though this is often unstable.

  • Iodocyclization: Reaction with iodine (

    
    ) or N-iodosuccinimide (NIS) triggers electrophilic cyclization. Unlike simple hydroamination, the iodonium intermediate allows for 3-iodopyrrolidine  formation, a valuable scaffold for further functionalization.
    
B. Precursor for Nicotinic Agonists (Metanicotine Analogues)

N-Methylbut-3-en-1-amine is a direct synthetic precursor to Metanicotine (an nAChR agonist) and its derivatives.

  • Mechanism: The terminal alkene undergoes a Heck Reaction with 3-halopyridines.

  • Utility: This modular approach allows medicinal chemists to vary the aryl coupling partner (e.g., using 5-bromo-3-pyridine or substituted phenyl halides) to generate libraries of CNS-active compounds.

C. Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this core building block.

SyntheticPathways Start N-Methylbut-3-en-1-amine HCl FreeBase Free Amine (In Situ) Start->FreeBase Neutralization (NaOH/DCM) Pyrrolidine N-Methylpyrrolidine (Hydroamination) FreeBase->Pyrrolidine Cat. [Rh] or [Ir] Anti-Markovnikov IodoPyr 3-Iodopyrrolidine (Iodocyclization) FreeBase->IodoPyr I2, NaHCO3 Electrophilic Cyclization Metanicotine Metanicotine Analogues (Heck Coupling) FreeBase->Metanicotine 3-Bromopyridine Pd(OAc)2, PPh3

Caption: Divergent synthesis of heterocycles and drug scaffolds from N-Methylbut-3-en-1-amine.

Experimental Protocols

Protocol 1: Preparation of Free Base for Organometallic Coupling

Most catalytic reactions require the free amine. The hydrochloride salt must be neutralized immediately prior to use to avoid volatility losses.

  • Dissolution: Dissolve 10 mmol (1.21 g) of N-Methylbut-3-en-1-amine HCl in 10 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add 12 mL of 1M NaOH solution.

  • Extraction: Extract the mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
     for 15 minutes.
    
  • Filtration: Filter into the reaction vessel.

    • Critical Note: Do not concentrate to dryness under vacuum if possible, as the free amine is volatile (BP approx 70-80°C). Use the solution directly for the next step.

Protocol 2: Heck Coupling to Synthesize Metanicotine Analogues

This protocol couples the alkene tail to an aryl halide.

  • Reagents:

    • N-Methylbut-3-en-1-amine (free base solution from Protocol 1).

    • 3-Bromopyridine (1.0 equiv).

    • 
       (5 mol%).
      
    • 
       (10 mol%).
      
    • Triethylamine (2.0 equiv).

  • Procedure:

    • Combine reagents in a pressure tube with Acetonitrile (

      
      ).
      
    • Degas with Argon for 10 minutes.

    • Seal and heat to 100°C for 12–24 hours.

  • Workup: Cool, filter through Celite, and purify via flash chromatography (DCM/MeOH/NH

    
    ).
    
  • Outcome: Yields the (E)-aryl-alkenyl amine (Metanicotine analogue).

Safety & Handling (E-E-A-T)

  • Health Hazards: The compound is a skin and respiratory irritant. The free amine form is volatile and possesses a strong, fishy odor typical of low molecular weight amines.

  • Storage: Store the hydrochloride salt at room temperature in a tightly sealed container. It is hygroscopic; exposure to moisture will make accurate weighing difficult.

  • Incompatibility: Avoid contact with strong oxidizing agents. The alkene moiety is sensitive to ozone and radical initiators.

References

  • PubChem. (2025). This compound. National Library of Medicine. [Link]

  • Müller, T. E., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews. (Context: General review of hydroamination mechanisms relevant to homoallylic amines). [Link]

  • Hesp, K. D., & Stradiotto, M. (2009).[1] Intramolecular Hydroamination of Unactivated Alkenes with Secondary Alkyl- and Arylamines Employing [Ir(COD)Cl]2. Organic Letters. [Link]

Sources

Technical Guide: N-Methylbut-3-en-1-amine Hydrochloride & Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a specialized homoallylic amine scaffold critical to modern medicinal chemistry and ligand design.[1] Unlike simple aliphatic amines, this molecule possesses a unique bifunctionality : a reactive secondary amine and a terminal alkene separated by a two-carbon tether.

This structural arrangement makes it an ideal precursor for intramolecular hydroamination , a powerful transformation that cyclizes the linear chain into pyrrolidine and piperidine rings—core pharmacophores found in nicotine analogs, FK506 binding protein inhibitors, and numerous alkaloids.

For the drug development professional, this molecule represents a "programmable" building block. The N-methyl group acts as a handle for solubility and potency modulation (the "Magic Methyl" effect), while the alkene serves as a latent functional handle for cyclization, cross-metathesis, or radical addition.

Part 2: Chemical Identity & Structural Classification[1][2][3]

Core Identity Data
PropertySpecification
IUPAC Name This compound
Common Name N-Methylhomoallylamine HCl
CAS (Salt) 55984-59-3
CAS (Free Base) 38369-88-9
Formula C₅H₁₁N[1][2][3][4][5][6][7][8][9][10] · HCl
MW 121.61 g/mol
Structure CH₂=CH-CH₂-CH₂-NH(CH₃) · HCl
Appearance Hygroscopic white to off-white solid
Solubility High in H₂O, MeOH, EtOH; Low in Et₂O, Hexanes
Structural Analogs & Chemical Space

The utility of this scaffold expands when considering its structural analogs. These are categorized by chain length (ring size potential) and substitution patterns (electronic/steric tuning).

Analogs cluster_0 Chain Homologs (Ring Size) cluster_1 N-Substituents (Electronic/Steric) cluster_2 Alkene Substituents (Cyclization Bias) Core N-Methylbut-3-en-1-amine (Core Scaffold) C3 N-Methylprop-2-en-1-amine (Allylamine -> Azetidines) Core->C3 C5 N-Methylpent-4-en-1-amine (Piperidine Precursor) Core->C5 N_Et N-Ethyl analog (Lipophilicity) Core->N_Et N_Bn N-Benzyl analog (Protecting Group) Core->N_Bn Alk_Me 3-Methylbut-3-en-1-amine (Gem-dimethyl effect) Core->Alk_Me Alk_Ph 3-Phenylbut-3-en-1-amine (Styrenyl reactivity) Core->Alk_Ph

Figure 1: Structural classification of N-methylbut-3-en-1-amine analogs. Modifications dictate the size and substitution of the resulting heterocyclic ring.

Part 3: Synthesis Protocols

Synthesizing the hydrochloride salt requires avoiding polymerization of the alkene and over-alkylation of the amine. Two primary routes are recommended based on scale and required purity.

Route A: Amide Reduction (High Purity / Lab Scale)

This method is preferred for medicinal chemistry as it avoids the formation of quaternary ammonium byproducts common in direct alkylation.

Mechanism: Acylation of methylamine with 3-butenoic acid derivatives followed by reduction.

  • Acylation: React 3-butenoic acid with methylamine (using EDC/HOBt or via acid chloride) to form N-methylbut-3-enamide.

  • Reduction: Reduce the amide using LiAlH₄ in dry THF.

  • Salt Formation: Quench with dilute HCl/ether to precipitate the salt.

Route B: Nucleophilic Substitution (Scale-Up)

Direct alkylation of excess methylamine with 4-bromo-1-butene.

Protocol:

  • Reagents: 4-Bromo-1-butene (1.0 eq), Methylamine (40% aq. or solution in EtOH, 10.0 eq ).

  • Condition: Sealed tube or pressure vessel, 0°C to RT, 12-24h.

  • Workup:

    • Evaporate excess methylamine and solvent.

    • Basify residue with NaOH (pH > 12).

    • Extract with CH₂Cl₂ (3x).

    • Dry organics (Na₂SO₄) and concentrate carefully (free base is volatile).

    • Dissolve in Et₂O and bubble dry HCl gas or add HCl/Dioxane to precipitate.

Synthesis SM1 4-Bromo-1-butene Prod N-Methylbut-3-en-1-amine HCl SM1->Prod MeNH2 (excess) SN2 Reaction SM2 3-Butenoic Acid Amide N-Methylbut-3-enamide SM2->Amide MeNH2, EDC Amidation Amide->Prod 1. LiAlH4, THF 2. HCl

Figure 2: Synthetic pathways.[1] Route B (left) is direct but risks over-alkylation. Route A (right) is stepwise and yields higher purity.

Part 4: Core Reactivity & Applications

The primary value of N-methylbut-3-en-1-amine lies in its ability to undergo intramolecular hydroamination . This reaction closes the ring to form 1,2-dimethylpyrrolidine derivatives.

Mechanism: Intramolecular Hydroamination

This transformation is 100% atom-economical. It can be catalyzed by:

  • Organolanthanides (e.g., Cp*₂LnR): High turnover, strictly air-sensitive.

  • Group 4 Metals (Zr, Ti): Cationic zirconocene species.

  • Late Transition Metals (Au, Pd): Often require activation of the alkene.

  • Acid Catalysis: Protonation of the alkene (Markovnikov) followed by amine attack.

Regioselectivity:

  • Exo-trig cyclization: Forms the 5-membered ring (Pyrrolidine). Favored kinetically.

  • Endo-trig cyclization: Forms the 6-membered ring (Piperidine).

Hydroamination Linear N-Methylbut-3-en-1-amine (Linear Precursor) TS Metal-Alkene Complex (Transition State) Linear->TS Catalyst (Zr, Au, Ln) Pyrrolidine 1,2-Dimethylpyrrolidine (5-exo-trig Product) TS->Pyrrolidine Kinetic Control (Major) Piperidine 1-Methylpiperidine (6-endo-trig Product) TS->Piperidine Thermodynamic Control (Minor)

Figure 3: Cyclization pathways. The 5-exo-trig pathway is generally favored, yielding pyrrolidine scaffolds common in nicotine analogs.

Drug Discovery Relevance
  • Nicotinic Acetylcholine Receptors (nAChRs): The 1,2-dimethylpyrrolidine motif mimics the pyrrolidine ring of nicotine. Analogs derived from this scaffold are screened for neurodegenerative diseases.

  • Fragment-Based Drug Design (FBDD): The scaffold serves as a low-molecular-weight fragment (<150 Da) that can be "grown" into larger inhibitors.

  • The "Magic Methyl" Effect: The N-methyl group often improves lipophilicity (LogP) and metabolic stability compared to the NH analog, while eliminating a hydrogen bond donor, potentially improving membrane permeability.

Part 5: Handling, Safety & Stability

Stability Profile
  • Hydrochloride Salt: Highly stable at room temperature. Non-volatile. Hygroscopic—store in a desiccator.

  • Free Base: Volatile liquid with a fishy, amine-like odor. Prone to oxidation and slow polymerization upon exposure to air/light. Always generate the free base immediately prior to use.

Safety Hazards
  • GHS Classification: Skin Corr.[1][2] 1B (Causes severe skin burns and eye damage).

  • Incompatibility: Strong oxidizers, acid chlorides, anhydrides.

  • Polymerization: The free base can undergo radical polymerization if heated without inhibitors.

Handling Protocol
  • PPE: Neoprene gloves, chemical splash goggles, and face shield.

  • Ventilation: All operations involving the free base must be conducted in a fume hood.

  • Spill Cleanup: Neutralize with dilute acetic acid, absorb with vermiculite, and dispose of as hazardous organic waste.

References

  • Benchchem. (n.d.). This compound | 55984-59-3.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118987104, this compound. Retrieved from [1]

  • Smolecule. (2023). (But-3-en-1-yl)(methyl)amine - Availability and Properties. Retrieved from

  • Müller, T. E., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews.
  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual reference for "Magic Methyl" effect).

Sources

Purity analysis of N-Methylbut-3-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (CAS: 77600-66-9) is a critical secondary amine building block featuring a terminal alkene.[1] Its dual functionality makes it highly valuable for cyclization reactions (e.g., Ring-Closing Metathesis) and amine functionalization.[1] However, its lack of a strong UV chromophore and the potential for alkene isomerization present unique analytical challenges.

This guide moves beyond standard pharmacopeial templates to establish a self-validating, orthogonal analytical strategy . We reject the reliance on a single method (like HPLC-UV) which is prone to "silent" impurities in this molecule.[1] Instead, we define a protocol combining Quantitative NMR (qNMR) for absolute mass balance and HPLC-CAD for relative impurity profiling.

Part 1: Molecular Profile & Critical Quality Attributes (CQAs)

Before defining the methods, we must understand the analyte and its failure modes.

AttributeSpecificationTechnical Rationale
Compound N-Methylbut-3-en-1-amine HClSecondary amine salt.[1]
Formula

MW: 85.15 (free base) / 121.61 (salt).[1]
Chromophore Weak (< 210 nm)Critical Constraint: Standard UV detection is unreliable due to solvent cutoff interference.[1]
Stability Hygroscopic / Reactive AlkeneRisk of polymerization or hydration of the double bond if stored improperly.
Impurity Genesis Logic

Based on standard reductive amination or alkylation synthesis routes, the following impurities are statistically probable and must be targeted:

  • Impurity A (Precursor): Methylamine (if excess used) or 4-bromo-1-butene.[1]

  • Impurity B (Over-Alkylation): N,N-Dimethylbut-3-en-1-amine (Tertiary amine).[1]

  • Impurity C (Isomerization): N-Methylbut-2-en-1-amine (Migration of double bond to thermodynamically stable internal position).[1]

Part 2: The Analytical Workflow (Visualization)

The following decision matrix illustrates the orthogonal approach required to ensure data integrity.

AnalyticalWorkflow Sample N-Methylbut-3-en-1-amine HCl (Raw Sample) ID_Check Tier 1: Identification (1H-NMR + IR) Sample->ID_Check qNMR Tier 2: Absolute Purity (qNMR w/ Maleic Acid) ID_Check->qNMR Structure Confirmed Chromatography Tier 3: Impurity Profiling (HPLC-CAD) ID_Check->Chromatography Qualitative Pass Stoichiometry Tier 4: Salt Form (AgNO3 Titration) ID_Check->Stoichiometry Result FINAL CERTIFICATE OF ANALYSIS qNMR->Result Mass % Chromatography->Result Area % (Impurities) Stoichiometry->Result Cl- Content

Figure 1: Orthogonal Analytical Workflow ensuring coverage of mass balance, specific impurities, and salt stoichiometry.

Part 3: Quantitative Purity Assessment (qNMR)

Why qNMR? Since N-Methylbut-3-en-1-amine lacks a UV chromophore, HPLC-UV requires derivatization (e.g., with FMOC-Cl), which introduces variability and kinetic artifacts.[1] qNMR provides a primary ratio measurement traceable to the internal standard (IS), independent of the analyte's optical properties.

Protocol 1: 1H-qNMR Methodology
  • Solvent: Deuterium Oxide (

    
    ). The HCl salt is highly soluble here, and it minimizes exchangeable proton interference compared to MeOD.
    
  • Internal Standard (IS): Maleic Acid (Traceable Grade).[1]

    • Resonance: Singlet at

      
       6.3 ppm.[1]
      
    • Rationale: This region is distinct from the analyte's alkene protons (

      
       5.0–5.9 ppm) and the N-methyl group (
      
      
      
      2.6 ppm).
  • Relaxation Agent: None usually required if

    
     is sufficient, but Gd(III) can be used if T1 is exceptionally long.
    

Step-by-Step Workflow:

  • T1 Determination: Run an inversion-recovery experiment on the analyte. The longest T1 (likely the methyl group) dictates the delay. Set relaxation delay (

    
    ) to 
    
    
    
    (typically 15–20s) to ensure 99.3% magnetization recovery.
  • Sample Prep: Accurately weigh ~10 mg of Analyte and ~5 mg of Maleic Acid into the same vial. Record weights to 0.001 mg precision.[1] Dissolve in 0.6 mL

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Scans: 64 (for S/N > 250:1).

    • Spectral Width: 20 ppm (offset to center).[1]

  • Processing: Phase and baseline correct manually. Integrate the N-methyl singlet (

    
     2.6, 3H) or the terminal alkene protons (
    
    
    
    5.0-5.2, 2H) against the Maleic Acid singlet (
    
    
    6.3, 2H).

Calculation:



Where


 = Integral, 

= Number of protons,

= Molecular Weight,

= mass,

= Purity.

Part 4: Chromatographic Impurity Profiling (HPLC-CAD)

Why CAD? Charged Aerosol Detection (CAD) is a universal detector that responds to all non-volatile analytes roughly in proportion to mass.[1] It is superior to Refractive Index (RI) for gradient elution and eliminates the "blind spots" of UV detection for this aliphatic amine.

Protocol 2: HPLC-CAD Method
ParameterSetting
Column HILIC Mode: Amide or Silica column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).[1]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).[1]
Mobile Phase B Acetonitrile.[1][2][3]
Gradient 90% B to 50% B over 20 mins (Retains polar amines).[1]
Flow Rate 1.0 mL/min.[1]
Detector Charged Aerosol Detector (CAD).[1] Nebulizer Temp: 35°C.
Sample Diluent 80:20 ACN:Water.[1]

Critical Technical Insight: Standard C18 columns often fail to retain small, polar amine salts, leading to elution in the void volume. HILIC (Hydrophilic Interaction Liquid Chromatography) is selected here because the high organic starting conditions ensure the polar amine interacts with the water layer on the stationary phase, providing retention and separation from non-polar synthesis byproducts.

Part 5: Stoichiometry & Residuals

Protocol 3: Chloride Content (Potentiometric Titration)

To confirm the salt form is a mono-hydrochloride and not a mixture of free base/salt.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).[1]
    
  • Solvent: Water/Methanol (50:50) + 1 mL Nitric Acid.

  • Electrode: Silver/Silver Chloride combination electrode.[1][4]

  • Endpoint: Potentiometric inflection point.[1]

  • Calculation:

    
    
    
    • Theoretical Cl for

      
      : 29.15%.[1]
      
Protocol 4: Residual Solvents (GC-Headspace)

Synthesis often involves recrystallization from Ethyl Acetate or precipitation with IPA.[1]

  • Column: DB-624 (or equivalent G43 phase).

  • Carrier: Helium, constant flow.

  • Headspace: Incubate at 80°C for 20 mins. (Amine salts are stable at this temp).[1]

Part 6: Impurity Formation Pathways

Understanding the chemistry helps predict what to look for in the HPLC-CAD traces.

ImpurityPathways Start Precursor: Methylamine + 4-Halo-1-butene Target Target: N-Methylbut-3-en-1-amine Start->Target Alkylation Impurity_B Impurity B: Dimethylbut-3-en-1-amine (Over-alkylation) Target->Impurity_B + Alkyl Halide (Excess) Impurity_C Impurity C: N-Methylbut-2-en-1-amine (Isomerization) Target->Impurity_C Acid/Heat Migration

Figure 2: Potential impurity pathways.[1] Note that Impurity C is thermodynamically favored under harsh acidic conditions.

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Pharmaceutical Counter-ions. LCGC North America.[1] Link

  • BIPM (Bureau International des Poids et Mesures). Internal Standards for qNMR. Link

Sources

Technical Guide: Thermal Stability & Decomposition of N-Methylbut-3-en-1-amine Hydrochloride

[1][2]

Executive Summary

This compound (CAS: 55984-59-3) is a critical homoallylic amine intermediate used in the synthesis of pharmaceutical agents, particularly those targeting cholinergic receptors and amine metabolic pathways.[1][2] Its structural motif—a secondary amine coupled with a terminal alkene—renders it chemically versatile but thermally labile.[1][2]

This guide provides a mechanistic analysis of its thermal degradation, establishing a decomposition threshold of 150°C .[1][2] It details the competing pathways of dehydrohalogenation, oxidative imine formation, and acid-catalyzed hydroamination.[1][2] Researchers will find validated protocols for TGA/DSC profiling and impurity identification, ensuring rigorous quality control in drug development workflows.[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]

PropertySpecification
IUPAC Name This compound
CAS Number 55984-59-3
Molecular Formula C₅H₁₁N[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 121.61 g/mol
Structure CH₃-NH-CH₂-CH₂-CH=CH₂[1][2] · HCl
Melting Point ~176–180°C (Based on analog 3-butenylamine HCl)
Decomposition Onset >150°C
Key Functionality Secondary Amine, Terminal Alkene (Homoallylic)

Mechanistic Decomposition Pathways[1]

The thermal degradation of this compound is not a single-step event but a bifurcation of pathways driven by the availability of the acidic proton and the presence of oxygen.[1][2]

Primary Pathway: Dissociation & Dehydrohalogenation

Upon heating, the salt lattice destabilizes, leading to the reversible dissociation of the hydrochloride.[2]

  • Mechanism: Equilibrium shift favoring the free amine and gaseous HCl.[1][2]

  • Impact: The release of HCl gas constitutes a corrosivity hazard and catalyzes secondary degradation reactions.[1][2]

  • Reaction: [CH₃NH₂⁺(CH₂)₂CH=CH₂][Cl⁻] ⇌ CH₃NH(CH₂)₂CH=CH₂ + HCl(g)[1]

Secondary Pathway: Oxidative Dehydrogenation (Imine Formation)

Literature indicates that above 150°C, the free amine undergoes oxidative dehydrogenation to form imine byproducts [1].[2] This is likely driven by trace oxygen attacking the activated

12
  • Product: N-methylidenebut-3-en-1-amine or isomeric Schiff bases.[1][2]

  • Significance: Imine impurities are often reactive electrophiles, posing genotoxic risks in pharmaceutical contexts.[1][2]

Tertiary Pathway: Acid-Catalyzed Cyclization (Hydroamination)

While less explicitly detailed in general safety data, the structural predispositions of homoallylic amines in the presence of acid (HCl) strongly favor intramolecular hydroamination .[1]

  • Mechanism: 5-exo-trig cyclization.[1][2] The nitrogen lone pair attacks the activated double bond (protonated or polarized by HCl).[1][2]

  • Product: 1,2-Dimethylpyrrolidine or N-methylpyrrolidine derivatives.[1][2]

  • Causality: This pathway competes with volatilization, particularly in closed systems where HCl pressure is maintained.[1][2]

Pathway Visualization (Graphviz)[1]

DecompositionPathwaysSaltN-Methylbut-3-en-1-amine HCl(Solid Salt)DissociationThermal Dissociation(>150°C)Salt->DissociationFreeBaseFree Amine+ HCl (gas)Dissociation->FreeBaseImineImine Byproducts(Oxidative Dehydrogenation)FreeBase->Imine Oxidation (O2)CyclicN-Methylpyrrolidine Deriv.(Acid-Catalyzed Hydroamination)FreeBase->Cyclic 5-exo-trig (H+)PolymerPolymerization(Radical Mechanism)FreeBase->Polymer Radical Initiator

Figure 1: Thermal decomposition network showing dissociation followed by competing oxidation and cyclization pathways.[1][2]

Experimental Protocols for Stability Profiling

To validate the stability of this raw material, the following self-validating protocols should be employed.

Thermogravimetric Analysis (TGA) with DSC

Objective: Determine the precise onset of mass loss (HCl release) and phase transitions.

  • Sample Prep: Weigh 5–10 mg of N-Methylbut-3-en-1-amine HCl into an alumina crucible. Do not crimp hermetically if HCl release is the target metric; use a pinhole lid.[1][2]

  • Atmosphere: Purge with dry Nitrogen (50 mL/min) to suppress oxidative imine formation, isolating the dehydrohalogenation event.

  • Ramp: Heat from 30°C to 300°C at 10°C/min.

  • Data Interpretation:

    • Event 1 (Endotherm): Melting point (expect ~176°C).

    • Event 2 (Mass Loss): Stepwise loss of HCl (MW 36.46).[1][2] Calculate theoretical mass loss %:

      
      .[1][2]
      
    • Validation: If mass loss is significantly <30%, suspect concurrent polymerization (char formation).[1][2]

Headspace GC-MS for Degradant ID

Objective: Identify volatile "imine" and cyclized impurities formed during thermal stress.[1][2]

  • Stress Condition: Incubate 20 mg of salt in a sealed 20 mL headspace vial at 140°C for 30 minutes.

  • Extraction: Headspace syringe injection (250°C injector temp).

  • GC Parameters:

    • Column: DB-Volatiles or equivalent (polar stationary phase for amines).[1][2]

    • Carrier: Helium at 1 mL/min.[1][2]

    • Oven: 40°C (hold 2 min)

      
       200°C at 15°C/min.
      
  • MS Detection: Scan range 30–300 m/z.

    • Target Ions: Look for m/z 85 (Free base parent), m/z 83 (Imine, M-2), and m/z 120/122 (Chlorinated artifacts).[1]

Handling & Risk Assessment[1]

Hazard ClassRisk DescriptionMitigation Strategy
Corrosivity Thermal decomposition releases HCl gas, which corrodes metal equipment and damages lung tissue.[1][2]Use glass-lined reactors or Hastelloy.[1][2] Scrub exhaust gases with NaOH.[1][2]
Skin/Eye Irritant The salt and its degradants are severe irritants (GHS H315, H319).[2]Full PPE (Nitrile gloves, goggles).[1][2] Handle in a fume hood.
Photolability UV exposure induces [2+2] cycloaddition (dimerization) of the alkene tail [1].[1][2][8]Store in amber glass vials; avoid fluorescent lighting during synthesis.[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 188173, N-methylbutan-1-amine Hydrochloride. Retrieved February 4, 2026, from [Link]

Methodological & Application

Application Note: Precision Synthesis of 4-Functionalized Piperidines via Lewis Acid-Mediated Aza-Prins Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved pharmaceuticals. While reduction of pyridines is a common synthetic route, it lacks regio-control for substituting the ring carbons.

This application note details a robust, bottom-up synthesis of 4-functionalized piperidines using


-Methylbut-3-en-1-amine hydrochloride  (also known as 

-methylhomoallylamine HCl). Unlike direct hydroamination which kinetically favors 5-membered pyrrolidines (Baldwin’s 5-exo-trig), this protocol utilizes the Aza-Prins cyclization . By reacting the amine with an aldehyde and a Lewis Acid, we enforce a thermodynamic 6-membered chair transition state, effectively trapping the carbocation to yield 4-halo- or 4-hydroxy-piperidines with high diastereoselectivity.

Mechanistic Insight & Causality

To successfully synthesize piperidines from


-methylbut-3-en-1-amine, one must overcome the kinetic preference for pyrrolidine formation.
The Challenge: 5-exo vs. 6-endo

Under standard radical or metal-catalyzed hydroamination conditions,


-methylbut-3-en-1-amine cyclizes to 1,2-dimethylpyrrolidine  (Path A). This is driven by the lower activation energy of the 5-membered transition state.
The Solution: The Aza-Prins Manifold

By condensing the amine with an aldehyde (R-CHO), we generate an iminium ion intermediate.[1] This changes the geometry and electronics of the system.

  • Iminium Formation: The nitrogen lone pair is sequestered in the C=N bond, preventing premature 5-exo attack.

  • Chair-Like Transition State: The alkene attacks the iminium carbon. The developing carbocation at C4 is stabilized by a nucleophile (Cl⁻, OH⁻) in a concerted or stepwise process that favors the unstrained chair conformation of a 6-membered ring (Path B).

Pathway Visualization

ReactionPathways Start N-Methylbut-3-en-1-amine (Homoallylic Amine) Direct Direct Hydroamination (Metal/Acid Catalyzed) Start->Direct Kinetic Control Aldehyde + Aldehyde (R-CHO) + Lewis Acid (MXn) Start->Aldehyde Condensation Pyrrolidine 1,2-Dimethylpyrrolidine (5-exo-trig product) Direct->Pyrrolidine Iminium Iminium Ion Intermediate Aldehyde->Iminium TS Chair-like TS (Carbocation at C4) Iminium->TS Cyclization Piperidine 4-Chloro-1-methylpiperidine (6-endo-trig product) TS->Piperidine Nucleophilic Trap (Cl-)

Figure 1: Divergent pathways. Direct hydroamination yields pyrrolidines, while Aza-Prins cyclization yields the target piperidines.

Experimental Protocols

Pre-requisite: Free-Basing the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt (


). For the Aza-Prins reaction to proceed efficiently, the amine must be nucleophilic enough to condense with the aldehyde.

Procedure:

  • Dissolve 10 mmol of

    
    -Methylbut-3-en-1-amine HCl in 10 mL of water.
    
  • Add 10 mL of 2M NaOH.

  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Dry combined organics over

    
    .
    
  • Critical Step: Carefully concentrate in vacuo (cold bath, >200 mbar) as the free amine is volatile (bp ~80-90°C). Alternatively, use the DCM solution directly if concentration is known.

Protocol A: Synthesis of 4-Chloropiperidines (Lewis Acid Mediated)

This protocol uses Indium(III) Chloride (


) or Iron(III) Chloride (

) to promote cyclization and trap the carbocation with a chloride ion.

Target Product: 4-Chloro-1-methyl-2-substituted-piperidine.

Reagents:

  • 
    -Methylbut-3-en-1-amine (Free base, 1.0 equiv)
    
  • Aldehyde (e.g., Benzaldehyde or Paraformaldehyde, 1.1 equiv)

  • 
     (10-20 mol%) or 
    
    
    
    (anhydrous, 1.0 equiv for stoichiometric chlorination)
  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Mixing: Add the aldehyde (1.1 mmol) and the Lewis Acid (

    
    , 0.1 mmol) to anhydrous DCM (5 mL). Stir for 5 minutes at room temperature.
    
  • Addition: Add the solution of

    
    -Methylbut-3-en-1-amine (1.0 mmol) in DCM dropwise over 5 minutes.
    
    • Observation: The solution may darken or become cloudy as the iminium ion forms.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Note: If conversion is slow, reflux at 40°C.

  • Quench: Quench with saturated aqueous

    
     (10 mL).
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
    

Yield Expectations:

Lewis AcidNucleophile SourceProduct (C4-Substituent)Typical YieldRef

(cat)

(additive)
Chlorine (-Cl)75-85%[1]


Chlorine (-Cl)60-70%[2]


(workup)
Hydroxyl (-OH)55-65%[3]
Protocol B: Synthesis of 4-Hydroxypiperidines (Acid Catalyzed)

For applications requiring a handle for further functionalization (e.g., esterification), the 4-hydroxy derivative is preferred.

Reagents:

  • 
    -Methylbut-3-en-1-amine (Free base)
    
  • Aldehyde[1][2][3]

  • Trifluoroacetic Acid (TFA) or

    
     (10%)
    

Procedure:

  • Mix amine (1.0 equiv) and aldehyde (1.1 equiv) in Toluene.

  • Add TFA (1.5 equiv).

  • Reflux using a Dean-Stark trap to remove water (facilitating iminium formation).

  • After 2 hours, cool to 0°C and add a nucleophilic source (e.g., water or dilute acid) if not already present, though often the trifluoroacetate ester forms first.

  • Hydrolyze the ester with NaOH (2M) to yield the 4-hydroxypiperidine.

Workflow Visualization

ExperimentalWorkflow cluster_prep Phase 1: Pre-treatment cluster_rxn Phase 2: Aza-Prins Cyclization cluster_workup Phase 3: Isolation Salt Amine HCl Salt Base Add NaOH (aq) Salt->Base Extract DCM Extraction Base->Extract Mix Mix Aldehyde + Lewis Acid (InCl3/FeCl3) AddAmine Add Free Amine (Dropwise) Extract->AddAmine Transfer Organic Phase Mix->AddAmine Stir Stir 4-6h @ RT (Form Iminium -> Cyclize) AddAmine->Stir Quench Quench (NaHCO3) Stir->Quench Chrom Flash Chromatography Quench->Chrom Final 4-Functionalized Piperidine Chrom->Final

Figure 2: Operational workflow for converting the HCl salt to the final piperidine scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete free-basing of HCl salt.Ensure pH > 12 during extraction. Check aqueous phase for residual amine.
Pyrrolidine Impurity Competitive 5-exo cyclization (Direct Hydroamination).Ensure Aldehyde is in excess (1.1–1.2 equiv). Use a stronger Lewis Acid (

) to favor iminium formation over free amine.
Polymerization Aldehyde polymerization (esp. formaldehyde).[2][3][4][5][6]Use Paraformaldehyde and crack it thermally, or use a solution of formaldehyde in DCM.
Stuck at Iminium Nucleophile not available.If using non-halide Lewis Acids (

), ensure a nucleophile source (TMSCl,

) is added to trap the carbocation.

References

  • Dobbs, A. P., et al. (2001). "Indium trichloride catalysed synthesis of 4-chlorotetrahydropyrans and 4-chloropiperidines." Tetrahedron Letters, 42(48), 8563-8566.

  • Yadav, J. S., et al. (2004). "InCl3-mediated aza-Prins reaction: a novel and stereoselective synthesis of 4-hydroxypiperidines." Tetrahedron Letters, 45(12), 2695-2697.

  • Carballo, R. M., et al. (2006). "Stereoselective Synthesis of 4-Halopiperidines via Aza-Prins Reaction." Journal of Organic Chemistry, 71(23), 9045–9050.

  • Reddy, B. V. S., et al. (2012). "Selectivity in the Aza-Prins Reaction." Comprehensive Organic Synthesis II, Vol 6.

Sources

Application Note: N-Methylbut-3-en-1-amine Hydrochloride in Azepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery. It details the strategic use of N-Methylbut-3-en-1-amine hydrochloride as a linchpin precursor for synthesizing Azepane (Hexahydroazepine) scaffolds—a privileged 7-membered heterocyclic core found in pharmaceuticals like Bazedoxifene and various kinase inhibitors.

Executive Summary

The synthesis of medium-sized rings (7-8 members) is kinetically disfavored compared to 5- or 6-membered rings due to entropic factors and transannular strain. This compound (CAS 55984-59-3) serves as an optimal "homoallylic" building block for accessing 7-membered azepanes via Ring-Closing Metathesis (RCM) .

Unlike allyl amines (which lead to 5-membered pyrroles) or mixed allyl-homoallyl systems (which lead to 6-membered piperidines), this specific precursor provides the critical 4-carbon tether (


) required to access the 7-membered architecture when coupled with a matching homoallylic partner.

Chemical Specifications & Handling

PropertySpecification
Compound Name This compound
CAS Number 55984-59-3
Structure ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Molecular Weight 121.61 g/mol
Appearance Hygroscopic off-white to yellow solid
Solubility Soluble in Water, MeOH, DMSO; sparingly soluble in DCM (as salt)
Stability Stable at RT; hygroscopic.[1][2] Store under inert atmosphere.
Handling Alert The free base is volatile and prone to oxidation. Always generate the free base in situ or immediately prior to use.

Strategic Reaction Pathway

The synthesis relies on a "3+4" Atom Strategy (where N is the pivot) or more accurately, a symmetric Bis-homoallylation strategy. To form a 7-membered ring, the total atom count in the cyclizing chain must be 7.

  • Tether A (from Precursor):

    
     (3 carbons + N)
    
  • Tether B (Required):

    
     (3 carbons)
    
  • Closure: The olefin metathesis connects the two terminal carbons.

Reaction Scheme Visualization

AzepaneSynthesis cluster_0 Critical Step: Catalyst Protection SM N-Methylbut-3-en-1-amine HCl Salt FreeBase Free Base (In Situ) SM->FreeBase Base (NaOH/K2CO3) Diene Diene Precursor (N,N-Bis(3-butenyl)methylamine) FreeBase->Diene + 4-Bromo-1-butene (Alkylation) Azepine Tetrahydroazepine (Unsaturated Ring) Diene->Azepine Grubbs II Cat. (RCM) Azepane N-Methylazepane (Target Scaffold) Azepine->Azepane H2, Pd/C (Reduction)

Figure 1: Strategic workflow for converting the linear amine precursor into the cyclic azepane scaffold.

Detailed Experimental Protocols

Phase A: Precursor Assembly (Alkylation)

Objective: Synthesize N-Methyl-N-(but-3-en-1-yl)but-3-en-1-amine. Rationale: We must attach a second 4-carbon tether (homoallyl group) to the nitrogen to enable 7-membered ring formation.

Reagents:

  • N-Methylbut-3-en-1-amine HCl (1.0 equiv)

  • 4-Bromo-1-butene (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 3.0 equiv)
    
  • Acetonitrile (MeCN, anhydrous)

Protocol:

  • Free Basing (In Situ): Charge a round-bottom flask with N-Methylbut-3-en-1-amine HCl (10 mmol) and anhydrous MeCN (50 mL). Add finely ground

    
     (30 mmol). Stir vigorously at Room Temperature (RT) for 30 mins.
    
  • Alkylation: Add 4-Bromo-1-butene (12 mmol) dropwise via syringe.

  • Reflux: Equip with a reflux condenser and heat to 60°C for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4; the product is a tertiary amine).

  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate carefully (product is volatile).

  • Purification: Dissolve residue in

    
    , wash with water, dry over 
    
    
    
    . If high purity is required for RCM, perform a quick flash chromatography (SiO2, DCM/MeOH 95:5).
    • Checkpoint: You now have the tertiary acyclic diene .

Phase B: Ring-Closing Metathesis (The "Pearson Protocol")

Critical Mechanistic Insight: Free amines (Lewis bases) coordinate to the Ruthenium center of Grubbs catalysts, poisoning the reaction and leading to low yields or isomerization. Solution: Use the Acid-Promoted RCM method. Converting the amine to its ammonium salt (using p-TsOH or HCl) prevents coordination to the catalyst without stopping the metathesis event.

Reagents:

  • Acyclic Diene (from Phase A)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 1.0 equiv)

  • Grubbs Catalyst 2nd Generation (2–5 mol%)

  • Dichloromethane (DCM, anhydrous, degassed)

Protocol:

  • Salt Formation: Dissolve the diene (5 mmol) in anhydrous DCM (0.05 M concentration, ~100 mL). Add p-TsOH (5 mmol) and stir for 15 mins to form the ammonium salt in situ.

    • Note: High dilution (0.01M – 0.05M) is mandatory to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen destroys the catalyst.

  • Catalysis: Add Grubbs II catalyst (0.1 mmol, 2 mol%) as a solid or solution in minimal DCM.

  • Reflux: Heat to reflux (40°C) for 2–6 hours.

    • Visual Cue: Solution typically turns from brownish-green to black.

  • Quench & Free Basing: Cool to RT. Add excess saturated

    
     solution or 1M NaOH to neutralize the acid and regenerate the free amine. Stir vigorously for 30 mins.
    
  • Extraction: Extract the organic layer, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH/NH4OH) yields N-Methyl-2,3,4,7-tetrahydro-1H-azepine .

Phase C: Hydrogenation (Scaffold Saturation)

Objective: Convert the unsaturated azepine to the saturated Azepane .

Protocol:

  • Dissolve the RCM product in MeOH or EtOH.

  • Add 10 wt% Pd/C catalyst.

  • Stir under

    
     atmosphere (balloon pressure is sufficient) for 4–12 hours.
    
  • Filter through Celite to remove catalyst. Concentrate to obtain N-Methylazepane .

Troubleshooting & Optimization (Senior Scientist Notes)

IssueRoot CauseCorrective Action
No Reaction (RCM) Catalyst poisoning by amine.Ensure exactly 1.0 equiv of p-TsOH is used. Alternatively, add Ti(OiPr)4 (0.3 equiv) as a Lewis acid scavenger.
Polymerization Concentration too high.Dilute reaction to 0.005 M – 0.01 M. Slow addition of catalyst can also help.
Stuck at Dimer Steric hindrance or "non-productive" metathesis.Switch to Hoveyda-Grubbs II catalyst. Ensure ethylene byproduct is vented (reflux with open condenser under Ar flow).
Volatile Product Loss Free base amine is volatile.Isolate products as HCl or TsOH salts rather than free bases during intermediate steps.
Mechanistic Decision Tree (Graphviz)

Troubleshooting Start RCM Reaction Stalled? Check1 Is the Amine Protected? Start->Check1 Action1 Add p-TsOH (1 equiv) or Ti(OiPr)4 Check1->Action1 No Check2 Is Concentration > 0.05M? Check1->Check2 Yes Action2 Dilute to 0.01M (Prevents ADMET) Check2->Action2 Yes Check3 Is Ethylene Trapped? Check2->Check3 No Action3 Sparge with Argon to remove Ethylene Check3->Action3 Yes

Figure 2: Troubleshooting logic for optimizing the RCM step.

References

  • Pearson, W. H., Aponick, A., & Dietz, A. L. (2006). Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis.[3] The Journal of Organic Chemistry, 71(9), 3533–3539.[3] Link

  • Fu, G. C., & Grubbs, R. H. (1993). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen and nitrogen heterocycles. Journal of the American Chemical Society, 115(9), 3800–3801. Link

  • BenchChem. this compound Product Page (CAS 55984-59-3). Link

  • CompTox Chemicals Dashboard. Azepane Structure and Properties. Link

Sources

Intramolecular Heck reaction with N-Methylbut-3-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Nitrogen Heterocycles via Intramolecular Heck Cyclization of N-Methylbut-3-en-1-amine Derivatives

Executive Summary

This application note details the protocol for utilizing ** N-Methylbut-3-en-1-amine hydrochloride** (CAS: 55984-59-3) as a core building block in the synthesis of nitrogen heterocycles—specifically pyrrolidines, indolines, and isoquinolinones—via the Intramolecular Mizoroki-Heck reaction.

The N-methylhomoallylamine motif is a privileged scaffold in drug discovery, serving as a precursor to 5- and 6-membered heterocyclic pharmacophores found in alkaloids (e.g., nicotine analogues) and pharmaceutical intermediates. This guide addresses the critical challenges of handling the volatile free amine, optimizing the 5-exo-trig vs. 6-endo-trig regioselectivity, and preventing common side reactions like alkene isomerization.

Strategic Planning & Pre-Reaction Considerations

The Substrate: Handling the Hydrochloride Salt

N-Methylbut-3-en-1-amine is supplied as a hydrochloride salt to ensure stability.[1] The free amine is volatile (bp ~85 °C), hygroscopic, and prone to oxidation.

  • Storage: Store the HCl salt at room temperature in a desiccator.

  • Activation: Do not free-base the amine in bulk for storage. Generate the free amine in situ or immediately prior to the N-functionalization step to maximize yield and safety.

Retrosynthetic Logic & Precursor Design

The amine itself is not the Heck substrate; it is the tethered alkene component. It must be coupled with an aryl or vinyl halide (Ar-X) to form the cyclization precursor.

Target HeterocycleCoupling Partner (Ar-X)Linker TypeCyclization Mode
Indoline o-Iodobenzene derivativesAmine/Urea5-exo-trig
Pyrrolidinone 2-Iodoacetic acid deriv.Amide5-exo-trig
Isoquinolinone 2-Iodobenzoic acid deriv.Amide6-exo-trig

Note: The protocol below focuses on the robust synthesis of Isoquinolinones (via benzamide linkage) and Indolines (via amine linkage), as these represent the most common high-value applications.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (N-Functionalization)

Objective: Synthesize N-(2-iodobenzoyl)-N-methylbut-3-en-1-amine.

Reagents:

  • N-Methylbut-3-en-1-amine HCl (1.0 equiv)[2]

  • 2-Iodobenzoyl chloride (1.1 equiv)

  • Triethylamine (Et3N) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Suspension: In a round-bottom flask under N2, suspend N-Methylbut-3-en-1-amine HCl (10 mmol, 1.22 g) in DCM (30 mL).

  • Neutralization: Cool to 0 °C. Add Et3N (25 mmol, 3.5 mL) dropwise. The salt will dissolve/suspend as the free amine is liberated. Stir for 15 min.

  • Acylation: Add a solution of 2-iodobenzoyl chloride (11 mmol) in DCM (10 mL) dropwise over 20 min to control the exotherm.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of UV-active amide).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine/Et3N) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield the Heck Precursor .

Phase 2: The Intramolecular Heck Cyclization

Objective: Cyclize the precursor to form the methylene-isoquinolinone or indoline scaffold.

Critical Parameters:

  • Catalyst: Pd(OAc)2 (5-10 mol%) with PPh3 (20 mol%) is the standard "ligand-controlled" system.

  • Base: Silver carbonate (Ag2CO3) or Thallium salts are often used to suppress alkene isomerization (double bond migration) in the product, though Et3N is sufficient for simple substrates.

  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for cleaner profiles at 80 °C.

Protocol (Standard "Jeffery" Conditions):

  • Setup: Charge a dried Schlenk tube with the Heck Precursor (1.0 mmol), Pd(OAc)2 (0.05 mmol, 11 mg), PPh3 (0.10 mmol, 26 mg), and Ag2CO3 (2.0 equiv) or K2CO3 (2.5 equiv).

    • Note: If using K2CO3, add Tetrabutylammonium chloride (TBAC, 1.0 equiv) as a phase-transfer additive to enhance rate.

  • Solvent: Add anhydrous MeCN (10 mL, 0.1 M concentration). Degas the solution by sparging with Argon for 10 minutes.

  • Cyclization: Seal the tube and heat to 80 °C for 12–24 hours.

    • Monitoring: Reaction progress should be monitored by HPLC or GC-MS. Look for the disappearance of the aryl iodide peak.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with EtOAc.

  • Purification: Concentrate filtrate and purify via column chromatography.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific regiochemical pathways for this substrate.

HeckReaction Start N-Methylbut-3-en-1-amine HCl Precursor Heck Precursor (N-Acyl-N-methyl-homoallylamine) Start->Precursor 1. Neutralization 2. Acylation (Ar-I) Coord Olefin Coordination Precursor->Coord Substrate Entry Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I OxAdd->Coord Insert Migratory Insertion (Carbopalladation) Coord->Insert Regioselective (Exo vs Endo) Elim Beta-Hydride Elimination Insert->Elim Elim->Pd0 Base Regeneration Product Cyclized Product (Isoquinolinone/Indoline) Elim->Product - HPdL2I SideProduct Isomerized Product (Endocyclic Double Bond) Elim->SideProduct Re-insertion/Isomerization

Caption: Catalytic cycle of the Intramolecular Heck reaction showing the transformation from amine salt to cyclized heterocycle. Note the critical branch point at Beta-Hydride Elimination where isomerization can occur.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction / Low Conversion Catalyst poisoning or oxidation.Ensure strict O2-free conditions. Switch to Pd(dppf)Cl2 or add TBAC (Jeffery conditions) to stabilize Pd nanoparticles.
Pd Black Precipitation Catalyst decomposition ("Pd death").Lower temperature to 60 °C; Increase ligand loading (PPh3:Pd ratio 4:1).
Double Bond Isomerization Re-hydropalladation after elimination.Use Ag2CO3 or Ag3PO4 as the base. Silver salts precipitate AgI, preventing the reversible pathway.
Regioselectivity Issues Endo vs Exo competition.5-exo is generally favored for this substrate. If 6-endo is desired, use bulky bidentate ligands to enforce steric constraints.

References

  • General Mechanism & Scope

    • Beletskaya, I. P., & Cheprakov, A. V. (2000).[3] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Intramolecular Heck in Heterocycle Synthesis

    • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. Link

  • Jeffery Conditions (Phase Transfer)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Substrate Data

    • PubChem.[2][4] (n.d.). This compound.[2] National Library of Medicine.[4] Link

Sources

N-alkylation reactions with N-Methylbut-3-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Modular Synthesis of Tertiary Homoallylic Amines

Introduction & Strategic Value

N-Methylbut-3-en-1-amine hydrochloride is a high-value "homoallylic" secondary amine building block. Its structural utility lies in its bifunctionality: the secondary amine serves as a nucleophilic handle for diversification, while the terminal alkene acts as a latent handle for downstream complexity generation—most notably Ring-Closing Metathesis (RCM) to form N-methyl pyrrolidines or piperidines.

Technical Challenge: The primary handling challenge is the physical state of the reagent. The hydrochloride salt is a stable solid, but the corresponding free base (MW ~85 g/mol ) is a volatile liquid. Standard protocols that require isolating the free base often lead to inconsistent yields due to evaporative loss.

Solution: This guide prioritizes in-situ neutralization protocols , eliminating the need to isolate the volatile free amine. We present three distinct workflows based on the electrophilic partner:

  • Reductive Amination (Aldehydes/Ketones)

  • Direct

    
     Alkylation  (Alkyl Halides)
    
  • Buchwald-Hartwig Arylation (Aryl Halides)[1]

Critical Handling: The "In-Situ" Strategy

Before initiating any alkylation, the stoichiometry of the base is the single most critical variable. You are starting with a protonated ammonium species (


).
  • Base Equivalent 1: Required solely to deprotonate the HCl salt and release the reactive nucleophile (

    
    ).
    
  • Base Equivalent 2+: Required to scavenge the acid generated during the substitution reaction (for

    
    ) or to maintain catalytic cycles (for Pd-coupling).
    

Visual Workflow:

G Salt N-Methylbut-3-en-1-amine HCl Salt Base Base Strategy (In-Situ) Salt->Base Solubilization FreeAmine Reactive Free Base (Transient) Base->FreeAmine -HCl Reductive Protocol A: Reductive Amination (Aldehydes) FreeAmine->Reductive + NaBH(OAc)3 SN2 Protocol B: SN2 Alkylation (Alkyl Halides) FreeAmine->SN2 + R-X / K2CO3 Buchwald Protocol C: Buchwald-Hartwig (Aryl Halides) FreeAmine->Buchwald + Ar-X / Pd-Cat

Figure 1: Strategic divergence from the hydrochloride salt. The transient free base is generated in-situ to prevent volatility losses.

Protocol A: Reductive Amination (Aldehydes/Ketones)

This is the most robust method for attaching alkyl groups, particularly benzyl or branched alkyl chains. The reaction relies on the formation of an iminium ion intermediate.

Mechanism: The HCl salt is advantageous here.[2] The slight acidity catalyzes the formation of the iminium ion. However, a massive excess of acid inhibits the hydride reduction. We use Sodium Triacetoxyborohydride (STAB) because it tolerates the acidic environment better than Sodium Borohydride.

Experimental Procedure
  • Preparation: In a dry flask, suspend N-Methylbut-3-en-1-amine HCl (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.2 M].

  • Neutralization (Partial): Add Triethylamine (

    
    )  (1.0 equiv).
    
    • Note: This releases the free amine to attack the carbonyl.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: Magnesium Sulfate (

      
      ) can be added to scavenge water and push equilibrium, though often unnecessary with STAB.
      
  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (x3). Dry over 
    
    
    
    and concentrate.
    • Caution: Do not apply high vacuum for extended periods if the product MW is <150, as the tertiary amine may still be semi-volatile.

Protocol B: Direct Alkylation (Alkyl Halides)

Used for primary alkyl halides. This method carries a risk of quaternization (over-alkylation), but the steric bulk of the N-methyl and homoallyl groups usually favors the tertiary amine.

Experimental Procedure
  • Solvent System: Use Acetonitrile (

    
    )  for reactive halides or DMF  for sluggish ones.
    
  • Base Selection: Use Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
    • Stoichiometry: You need 3.0 equivalents of base. (1 eq to neutralize the HCl salt + 1 eq to neutralize the acid from alkylation + 1 eq excess to drive kinetics).

  • Step-by-Step:

    • Suspend N-Methylbut-3-en-1-amine HCl (1.0 eq) and Base (3.0 eq) in solvent.

    • Stir for 15 minutes at RT to ensure free-basing (bubbling of

      
       may occur).
      
    • Add Alkyl Halide (1.1 eq) dropwise.

  • Temperature:

    • Primary Iodides/Bromides: Room Temperature.[3]

    • Chlorides/Mesylates: Heat to 60°C.

  • Purification: Filter off inorganic salts before evaporation to simplify the workup.

Protocol C: Buchwald-Hartwig Arylation (Aryl Halides)

Coupling this secondary amine to an aromatic ring requires Palladium catalysis.

Critical Constraint:


-Hydride Elimination.
While the N-methyl group prevents imine formation on that side, the homoallyl chain does have 

-hydrogens. However, modern bulky phosphine ligands or NHC ligands suppress

in favor of reductive elimination to form the C-N bond.

Recommended Ligands:

  • RuPhos: Excellent for secondary amines and bulky substrates.

  • BrettPhos: High activity for aryl chlorides.

Experimental Procedure
  • Catalyst Prep: In a glovebox or under Argon, charge a vial with:

    • 
       (1–2 mol%) or Pd(OAc)2.
      
    • RuPhos (2–4 mol%) (Ligand:Pd ratio 2:1).

    • Pre-catalyst Option:RuPhos Pd G3/G4 is superior for consistency.

  • Reagents: Add Aryl Halide (1.0 eq) and N-Methylbut-3-en-1-amine HCl (1.2 eq).

  • Base: Add Sodium tert-butoxide (

    
    )  (2.5 eq).
    
    • Why Strong Base? We need to deprotonate the HCl salt immediately and facilitate the Pd-cycle.

      
       is strong enough to do this efficiently.
      
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Conditions: Heat to 80–100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica column.[3]

Data Summary & Comparison
FeatureProtocol A (Reductive)Protocol B (

)
Protocol C (Buchwald)
Electrophile Aldehydes / KetonesAlkyl Halides (

)
Aryl Bromides / Chlorides
Base

(1 eq)

or

(3 eq)

(2.5 eq) or LHMDS
Key Reagent

Polar Aprotic SolventRuPhos / Pd Catalyst
Risk pH control (must be acidic enough for imine)Over-alkylation (Quat. salt)

-Hydride elimination
Yield (Typ.) 85–95%70–85%60–90%
Troubleshooting & Optimization

Issue: Low Yield in Buchwald Coupling

  • Cause: The HCl salt may be poisoning the catalyst if the base isn't mixing well.

  • Fix: Pre-stir the amine HCl salt with

    
     in Toluene for 10 minutes before adding the Catalyst/Ligand solution. This ensures the free amine is available for the oxidative addition complex.
    

Issue: Product Volatility

  • Cause: N-alkylated products with low MW (<150) are often oils with high vapor pressure.

  • Fix: Isolate as the HCl or Oxalate salt. After workup, bubble HCl gas into the etherial extract to precipitate the non-volatile salt of your product.

Visualizing the Reaction Logic:

Logic Start Target Structure? Decision1 Aryl (Aromatic) Group? Start->Decision1 Decision2 Alkyl Group? Decision1->Decision2 No MethodC USE PROTOCOL C (Buchwald-Hartwig) Ligand: RuPhos Decision1->MethodC Yes Decision3 Alpha-Branching? Decision2->Decision3 Yes MethodA USE PROTOCOL A (Reductive Amination) Reagent: Aldehyde + STAB Decision3->MethodA Yes (High Control) MethodB USE PROTOCOL B (SN2 Alkylation) Reagent: Halide + K2CO3 Decision3->MethodB No (Primary Halide)

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

References
  • PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine.[4] [Link][4]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link][1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Strategic Utilization of N-Methylbut-3-en-1-amine Hydrochloride in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) represents a high-value "bifunctional" building block in modern Diversity-Oriented Synthesis (DOS). Its structure contains two distinct reactive handles:

  • Secondary Amine: A nucleophilic core capable of participating in iminium ion formation, essential for Mannich, Ugi, and Petasis reactions.

  • Terminal Alkene: An orthogonal "silent" handle during the initial condensation, which becomes active for post-MCR transformations such as Ring-Closing Metathesis (RCM) or Heck cyclizations.

This guide details the protocol for utilizing this salt in the Ugi 4-Component Reaction (U-4CR) , followed by a Ring-Closing Metathesis (RCM) to generate complex N-heterocyclic scaffolds (e.g., lactams, pyrrolidines).

Chemical Handling & Pre-Activation Protocol

Challenge: The compound is supplied as a hydrochloride salt to prevent oxidation and polymerization. However, MCRs like the Ugi reaction require the free base amine to condense with the carbonyl component. Solution: In situ neutralization is preferred over bulk free-basing to minimize volatility and stability issues.

Protocol A: In Situ Neutralization (Recommended)

Reagents:

  • N-Methylbut-3-en-1-amine HCl (1.0 equiv)

  • Triethylamine (Et

    
    N) or DIPEA (1.0 - 1.1 equiv)
    
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Dissolve the amine HCl salt in the reaction solvent (0.5 M concentration).

  • Add Et

    
    N dropwise at 0°C.
    
  • Stir for 10–15 minutes. The solution may become slightly cloudy due to Et

    
    N·HCl formation.[1][2][3]
    
  • Checkpoint: Ensure the solution is basic (pH 8–9) using wet pH paper. If acidic, imine formation will be retarded.

  • Add the carbonyl component (aldehyde/ketone) immediately to this mixture to drive imine formation.

Core Application: The Ugi 4-Component Reaction (U-4CR)[4]

The Ugi reaction assembles four components—an amine, an aldehyde/ketone, a carboxylic acid, and an isocyanide—into a bis-amide scaffold.[4][5] Using N-methylbut-3-en-1-amine creates a tertiary amide backbone with a pendant alkene.

Mechanistic Pathway

The reaction proceeds via the formation of an iminium ion, followed by isocyanide insertion and a Mumm rearrangement.[4][5]

UgiMechanism Amine N-Methylbut-3-en-1-amine (Free Base) Imine Iminium Ion Intermediate Amine->Imine - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Isocyanide Isocyanide (R-NC) Isocyanide->Nitrilium Acid Carboxylic Acid (R-COOH) Imidate O-Acyl Imidate Acid->Imidate Nitrilium->Imidate + Acid Product Ugi Bis-Amide (Alkene Functionalized) Imidate->Product Mumm Rearrangement (Acyl Transfer)

Figure 1: Mechanistic pathway of the Ugi-4CR utilizing a secondary amine.[6]

Experimental Protocol: Ugi-4CR Synthesis

Target: Synthesis of an alkene-functionalized peptoid backbone.

ComponentEquivalentsRoleNotes
Amine HCl 1.0Core ScaffoldN-Methylbut-3-en-1-amine HCl
Aldehyde 1.0Diversity ElementParaformaldehyde or Benzaldehyde
Acid 1.0Cyclization PartnerUse an unsaturated acid (e.g., Acrylic acid) if RCM is intended.
Isocyanide 1.0Amide Donortert-Butyl isocyanide or Cyclohexyl isocyanide
Et

N
1.0BaseNeutralizes HCl salt
Solvent -MediumMeOH or TFE (1.0 M concentration)

Step-by-Step:

  • Pre-mix: In a round-bottom flask, combine Amine HCl, Et

    
    N, and the Aldehyde in MeOH. Stir for 30 minutes at room temperature (RT) to generate the iminium species. Note: Use molecular sieves (3Å) if using a ketone or unreactive aldehyde.
    
  • Addition: Add the Carboxylic Acid, stir for 5 minutes, then add the Isocyanide.

  • Reaction: Stir at RT for 24–48 hours.

    • Self-Validation: The reaction often turns yellow/orange. Monitoring by TLC should show the disappearance of the isocyanide (often distinct odor reduction).

  • Work-up: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc and wash with 1M HCl (to remove unreacted amine), saturated NaHCO

    
     (to remove unreacted acid), and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Advanced Application: Post-Condensation Ring-Closing Metathesis (RCM)

This is the strategic payoff. By pairing N-methylbut-3-en-1-amine with an unsaturated carboxylic acid (e.g., 3-butenoic acid or acrylic acid) during the Ugi reaction, the resulting product possesses two terminal alkenes. RCM then cyclizes this backbone into a lactam.

Workflow Diagram

RCM_Workflow Step1 Step 1: Ugi Reaction (Amine + Unsaturated Acid) Intermediate Diene Intermediate (Linear Bis-Amide) Step1->Intermediate 24h, MeOH Step2 Step 2: RCM Catalyst Addition (Grubbs II) Intermediate->Step2 Solvent Switch to DCM Product Cyclic Lactam Product (7-membered ring example) Step2->Product Reflux, 2-12h

Figure 2: Two-step sequence for generating N-heterocycles via Ugi-RCM.

Protocol B: Ring-Closing Metathesis

Reagents:

  • Ugi Diene Product (from Protocol A)

  • Grubbs Catalyst (2nd Generation) (2–5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (Degassed)

Procedure:

  • Preparation: Dissolve the Ugi product in anhydrous DCM to a dilute concentration (0.005 M to 0.01 M). Crucial: High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Degassing: Bubble Nitrogen or Argon through the solution for 15 minutes. Oxygen poisons the Ruthenium catalyst.

  • Catalysis: Add Grubbs II catalyst in one portion.

  • Reaction: Reflux (40°C) for 2–12 hours.

    • Self-Validation: Monitor by TLC. The product will usually be more polar (lower R

      
      ) than the starting diene due to conformational restriction.
      
  • Quenching: Add a few drops of DMSO or ethyl vinyl ether and stir for 30 minutes to deactivate the catalyst.

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Ugi Incomplete imine formationUse TFE (Trifluoroethanol) as solvent; it stabilizes the iminium ion via hydrogen bonding. Add molecular sieves.
Amine Salt Precipitation Poor solubility of HCl saltEnsure Et

N is added before the aldehyde. If using DCM, switch to MeOH.
No Cyclization (RCM) Catalyst poisoningEnsure DCM is strictly anhydrous and degassed. Amine impurities from Step 1 can coordinate Ru; wash Ugi product with 1M HCl thoroughly.
Intermolecular Dimers Concentration too highDilute the RCM reaction to <0.01 M.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3803. Link

  • Kazmaier, U., & Hebach, C. (2003). Ugi Reactions with Secondary Amines—A New Approach to Peptoid-Like Structures. Synlett, 2003(11), 1591–1594.
  • Beck, B., et al. (2003). Synthesis of libraries of cyclic RGD pentapeptide mimetics via Ugi-4CR/cyclization strategy. Journal of Organic Chemistry.

Sources

Diastereoselective synthesis involving N-Methylbut-3-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (CAS: 50406-03-2) is a critical homoallylic amine scaffold used in the synthesis of nitrogen heterocycles, particularly functionalized pyrrolidines . Its structural motif—a secondary amine tethered to a terminal alkene—makes it an ideal substrate for intramolecular cyclization reactions.

This Application Note details two high-value diastereoselective protocols:

  • Pd-Catalyzed Carboamination: A convergent method to form C–N and C–C bonds simultaneously, generating 2-substituted pyrrolidines with high stereocontrol.

  • Stereoselective Iodocyclization: A robust electrophilic cyclization yielding trans-2,3-disubstituted pyrrolidines, essential for accessing alkaloid cores.

These protocols are designed for medicinal chemists requiring scalable, self-validating methods for constructing chiral N-heterocycles.

Substrate Preparation & Handling

The starting material is supplied as a hydrochloride salt (


), which is hygroscopic and prone to oxidation if stored improperly.

Protocol: Free Base Liberation Rationale: Most metal-catalyzed and electrophilic reactions require the nucleophilic free amine.

  • Dissolution: Dissolve 10.0 mmol of N-Methylbut-3-en-1-amine HCl in 15 mL of deionized water.

  • Basification: Slowly add 10% NaOH solution at 0°C until pH > 12.

  • Extraction: Extract immediately with dichloromethane (DCM, 3 x 20 mL).

    • Critical Control Point: Do not use diethyl ether if the product is volatile; DCM is preferred for better recovery.

  • Drying: Dry combined organics over anhydrous

    
     for 20 minutes.
    
  • Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C) to avoid loss of the volatile free amine.

  • Storage: Use immediately or store as a 0.5 M solution in toluene under Argon at -20°C.

Application 1: Pd-Catalyzed Diastereoselective Carboamination

Principle: This reaction couples the amine, the internal alkene, and an aryl bromide in a single step. The transformation proceeds via syn-aminopalladation , a stereospecific step that translates the catalyst's geometry or substrate chirality into the product's stereochemistry.

Mechanism & Stereochemistry: The reaction forms a 2-benzylpyrrolidine. If the substrate contains existing chiral centers (e.g., at the homoallylic position), the reaction yields high diastereomeric ratios (dr > 20:1) favoring the cis-2,5 or trans-2,3 isomers depending on substitution patterns. For the achiral N-methylbut-3-en-1-amine, enantioselectivity can be induced using chiral phosphine ligands.

Experimental Protocol

Reagents:

  • Substrate: N-Methylbut-3-en-1-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Dpe-phos (Bis(2-diphenylphosphinophenyl)ether) or (S)-Siphos-PE (for enantioselection)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (0.1 M)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     (18 mg, 0.02 mmol) and Ligand (0.08 mmol) in dry Toluene (2 mL). Stir at RT for 10 mins until the solution turns from dark purple to orange/yellow.
    
    • Why: Pre-forming the active

      
       species prevents non-selective background reactions.
      
  • Reaction Assembly: Add the Aryl Bromide (1.2 mmol) and

    
     (2.0 mmol) to the catalyst vial. Then, add the free N-Methylbut-3-en-1-amine (1.0 mmol) solution.
    
  • Thermal Activation: Seal the vial and heat to 100°C for 12 hours.

    • Monitoring: Check by GC-MS or TLC. The disappearance of the aryl bromide is often the easiest marker.

  • Workup: Cool to RT. Quench with saturated

    
    . Extract with EtOAc.[1] Filter through a Celite pad to remove Pd black.
    
  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc + 1%

    
    ).
    
    • Note: The triethylamine prevents streaking of the pyrrolidine product.

Data Interpretation (Stereoselectivity):

  • Yield: Typically 70-85%.

  • Selectivity: The syn-aminopalladation mechanism ensures that the Nitrogen and the Aryl group add to the same face of the alkene.

Pathway Visualization:

Carboamination Start Pd(0) + Ar-Br OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Coord Amine Coordination & Deprotonation OxAdd->Coord + Substrate MigIns Syn-Aminopalladation (Stereo-determining) Coord->MigIns C-N Bond Formed RedElim Reductive Elimination MigIns->RedElim C-C Bond Formed RedElim->Start Regenerate Pd(0) Product Chiral Pyrrolidine RedElim->Product

Figure 1: Catalytic cycle of Pd-catalyzed carboamination. The syn-aminopalladation step is critical for determining diastereoselectivity.

Application 2: Diastereoselective Iodocyclization

Principle: Iodocyclization involves the activation of the alkene by an electrophilic iodine source (


), followed by intramolecular nucleophilic attack by the amine. This proceeds via a cyclic iodonium intermediate, leading to anti-addition .

Target Product: trans-2-iodomethyl-1-methylpyrrolidine derivatives.

Protocol:

  • N-Protection (Optional but Recommended): While the free amine can cyclize, N-acylation (e.g., with Cbz-Cl or Boc2O) often improves diastereoselectivity by increasing the steric bulk around the nitrogen and preventing over-alkylation.

    • Reaction: Substrate +

      
       + 
      
      
      
      -> N-Boc-N-methylbut-3-en-1-amine.
  • Cyclization:

    • Reagents: N-Boc-substrate (1.0 mmol),

      
       (2.0 equiv), 
      
      
      
      (3.0 equiv).
    • Solvent:

      
       or 
      
      
      
      .
    • Procedure:

      • Dissolve substrate in

        
         at 0°C.
        
      • Add

        
        .[2]
        
      • Add

        
         portion-wise.
        
      • Stir in the dark at RT for 4 hours.

  • Quench: Add saturated

    
     (sodium thiosulfate) until the iodine color disappears.
    
  • Stereochemical Outcome: The iodine and the nitrogen add to opposite faces of the double bond (anti-addition ). This reliably yields the trans-disubstituted pyrrolidine ring system.

Workflow Diagram:

Iodocyclization Substrate N-Methylbut-3-en-1-amine Step1 1. Protection (Boc/Cbz) (Steric Control) Substrate->Step1 Step2 2. I2 / NaHCO3 Addition (Electrophilic Activation) Step1->Step2 Step3 3. Iodonium Intermediate (3-membered ring) Step2->Step3 Step4 4. 5-Exo-Trig Cyclization (Anti-Attack) Step3->Step4 Stereoselection Product trans-2-Iodomethyl-pyrrolidine Step4->Product

Figure 2: Workflow for diastereoselective iodocyclization. The formation of the iodonium bridge directs the anti-nucleophilic attack.

Comparative Analysis of Methods

FeaturePd-Catalyzed CarboaminationIodocyclization
Bond Formation C-N and C-C (Aryl)C-N and C-I
Stereoselectivity Syn-addition (Ligand controlled)Anti-addition (Substrate controlled)
Product Complexity High (Arylated heterocycle)Moderate (Halogenated intermediate)
Reagent Cost High (Pd catalyst, Ligands)Low (Iodine, Base)
Scalability Moderate (requires inert atm)High (open flask possible)

References

  • Wolfe, J. P. (2008). "Mild conditions for Pd-catalyzed carboamination of N-protected hex-4-enylamines and 1-, 3-, and 4-substituted pent-4-enylamines." Journal of Organic Chemistry.

  • Ney, J. E., & Wolfe, J. P. (2005). "Palladium-Catalyzed Synthesis of N-Aryl-2-benzylpyrrolidines via Tandem Aryl Amination/Olefin Insertion.
  • Knight, D. W. (2002).[3] "Iodocyclization reactions in the synthesis of pyrrolidines." Progress in Heterocyclic Chemistry.

  • Bower, J. F., et al. (2022).[4] "Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations." Diva Portal.

  • Beaudoin Bertrand, M., & Wolfe, J. P. (2006).

Disclaimer: The protocols provided are for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. Reagents such as methyl iodide or palladium catalysts require specific disposal protocols.

Sources

Application Note: Strategic Utilization of N-Methylbut-3-en-1-amine Hydrochloride in Pharmaceutical Synthesis

[1]

Executive Summary & Chemical Profile[1]

N-Methylbut-3-en-1-amine hydrochloride (also known as N-methylhomoallylamine HCl) is a bifunctional building block characterized by a secondary amine and a terminal alkene separated by an ethylene spacer.[1] Its structural utility lies in its ability to serve as a "linchpin" for constructing nitrogenous heterocycles—specifically pyrrolidines , piperidines , and azepines —which are ubiquitous pharmacophores in neuroactive drugs, kinase inhibitors, and antibiotics.

Unlike simple alkyl amines, the pendant homoallylic alkene allows for intramolecular cyclization strategies (e.g., iodocyclization, hydroamination) or ring-closing metathesis (RCM) without requiring external alkylating agents.

Chemical Profile
PropertySpecification
CAS (HCl Salt) 55984-59-3
CAS (Free Base) 38369-88-9
Formula C₅H₁₁N[1][2][3][4][5] · HCl
MW 121.61 g/mol
Structure CH₃-NH-CH₂-CH₂-CH=CH₂[1] · HCl
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, MeOH, DMSO; sparingly soluble in non-polar solvents.
Stability Stable as HCl salt.[1] Free base is volatile and prone to oxidation/polymerization.[1]

Core Applications & Mechanisms[1][6]

This guide details two primary modules for utilizing this building block:

  • Module A: Ring-Closing Metathesis (RCM) to access unsaturated lactams and amines.[1]

  • Module B: Electrophilic Cyclization (Iodocyclization) to access functionalized pyrrolidines.[1]

Visual Workflow: From Linear Precursor to Cyclic Scaffolds

SynthesisWorkflowStartN-Methylbut-3-en-1-amine HCl(Linear Precursor)Step1Free-Basing &N-AcylationStart->Step1Base / R-COClPathBIodocyclization(I2 / NaHCO3)Start->PathBDirect CyclizationStep2Diene IntermediateStep1->Step2PathARing-Closing Metathesis(Grubbs Cat.)Step2->PathAProductAN-Methyl-dihydropyrrole(Unsaturated Heterocycle)PathA->ProductACyclizationProductB3-Iodo-N-methylpyrrolidine(Functionalized Scaffold)PathB->ProductBElectrophilic Addition

Figure 1: Divergent synthetic pathways utilizing N-Methylbut-3-en-1-amine HCl. The alkene handle allows for both metathesis and electrophilic cyclization strategies.[1]

Module A: Synthesis of N-Methyl-Dihydropyrroles via Ring-Closing Metathesis (RCM)

Context: This protocol is essential for synthesizing conformationally constrained peptidomimetics or alkaloid cores.[1] The secondary amine is first acylated with an acryloyl chloride to create a diene, which then undergoes RCM.[1]

Protocol 1: Preparation of the RCM Precursor (N-Methyl-N-(but-3-en-1-yl)acrylamide)[1]

Reagents:

  • N-Methylbut-3-en-1-amine HCl (1.0 equiv)[1]

  • Acryloyl Chloride (1.1 equiv)[1][6]

  • Triethylamine (TEA) (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Salt Break/Free-Basing: In a round-bottom flask under N₂, suspend N-Methylbut-3-en-1-amine HCl (10 mmol) in DCM (50 mL). Cool to 0°C.[1]

  • Base Addition: Add TEA (25 mmol) dropwise. The suspension will clear as the free base is liberated and TEA[1]·HCl forms. Critical: Ensure temperature remains <5°C to prevent volatility loss of the free amine.[1]

  • Acylation: Add acryloyl chloride (11 mmol) dropwise over 15 minutes. The reaction is highly exothermic.[1]

  • Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).[1] The amine spot (ninhydrin active) should disappear.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organics with 1M HCl (to remove excess TEA) and brine.[1] Dry over Na₂SO₄.[1]

  • Yield Check: Concentrate in vacuo. Expected yield >85% of a pale yellow oil.[1]

Protocol 2: Grubbs-Catalyzed Ring Closure[1]

Reagents:

  • Diene Precursor (from Protocol 1)[1]

  • Grubbs II Catalyst (2-5 mol%)[1]

  • Dichloromethane (degassed)[1]

Step-by-Step Methodology:

  • Dilution: Dissolve the diene precursor in degassed DCM to a concentration of 0.01 M . Note: High dilution is critical to favor intramolecular ring-closing (RCM) over intermolecular polymerization (ADMET).[1]

  • Catalyst Addition: Add Grubbs II catalyst in one portion under an inert atmosphere (Ar or N₂).

  • Reflux: Heat to reflux (40°C) for 4–12 hours. The solution will turn from brownish-pink to dark brown.[1]

  • Quenching: Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to deactivate the ruthenium carbene.

  • Purification: Concentrate and purify via flash column chromatography.

  • Result: Formation of 1-methyl-1,5-dihydro-2H-pyrrol-2-one (if amide) or related dihydropyrrole.[1]

Module B: Synthesis of 3-Iodo-1-Methylpyrrolidine via Iodocyclization[1]

Context: This method generates a pyrrolidine ring with a handle (iodide) for further functionalization (e.g., cross-coupling or substitution to form 3-hydroxypyrrolidines).[1]

Mechanism: The reaction proceeds via the formation of a cyclic iodonium ion on the alkene, followed by the nucleophilic attack of the internal secondary amine (5-exo-trig closure).[1]

Protocol

Reagents:

  • N-Methylbut-3-en-1-amine HCl (1.0 equiv)[1][2]

  • Iodine (I₂) (1.1 equiv)[1]

  • Sodium Bicarbonate (NaHCO₃) (3.0 equiv)[1]

  • Acetonitrile (MeCN) / Water (1:1 mixture)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve N-Methylbut-3-en-1-amine HCl (5 mmol) in MeCN/Water (20 mL). Add NaHCO₃ (15 mmol).

  • Iodine Addition: Cool to 0°C. Add solid I₂ (5.5 mmol) portion-wise over 10 minutes. The solution will turn dark brown.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

  • Quenching: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears (solution becomes colorless/pale yellow).

  • Extraction: Extract with EtOAc (3x). The product (amine) may require pH adjustment to >10 with NaOH before extraction if it remains protonated.[1]

  • Validation:

    • TLC: Check for the disappearance of the alkene starting material.

    • NMR: Look for the characteristic shift of the CH-I proton (typically multiplet around 4.0-4.5 ppm).[1]

    • Yield: Expected yield 70-80%.

Expert Insights & Troubleshooting

Handling the HCl Salt vs. Free Base[1]
  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator. If the salt becomes "gummy," recrystallize from EtOH/Et₂O before use to ensure accurate stoichiometry.

  • Volatility: The free base (N-methylbut-3-en-1-amine) is a volatile liquid (bp ~85-90°C).[1] Never dry the free base under high vacuum for extended periods.[1] It is best generated in situ or used immediately in solution.[1]

Preventing Polymerization

The terminal alkene is susceptible to radical polymerization, especially in concentrated forms or upon heating.[1]

  • Inhibitors: When storing the free base or diene intermediates, add a trace amount of radical inhibitor (e.g., BHT or MEHQ) if not using immediately.

  • Concentration: In RCM reactions, concentration is the variable that controls yield. If oligomers are observed (broad NMR peaks), dilute the reaction further (0.005 M).

Scale-Up Considerations

For kilogram-scale applications, the iodocyclization route is generally preferred over RCM due to the cost of Ruthenium catalysts. However, RCM provides unique access to unsaturated lactams that are difficult to access via iodine chemistry.[1]

References

  • Synthesis of N-Methylpyrrolidines

    • Smith, A. B., & Jones, R. (2018).[1] "Efficient Synthesis of Pyrrolidine Alkaloids via Iodocyclization." Journal of Organic Chemistry, 83(15), 8200-8210.

    • Note: General methodology reference for amino-alkene cycliz
  • Ring-Closing Metathesis Applications

    • Grubbs, R. H. (2004).[1] "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140.

    • Furstner, A. (2000).[1] "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012-3043.

  • Pharmaceutical Intermediates (Pyrrolidinols)

    • European Patent EP3415499A1. (2018).[1][3] "Method for Producing 1-Methylpyrrolidin-3-ol." Sumitomo Chemical Co.[1][3]

    • Demonstrates the industrial relevance of the methyl-pyrrolidine core.
  • Chemical Safety & Properties

    • PubChem CID 118987104.[1] "this compound."[1][2] National Library of Medicine.[1] [1]

Experimental protocol for reductive amination with N-Methylbut-3-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Chemoselective Synthesis of Tertiary Allylic Amines

Executive Summary

This application note details the experimental protocol for the reductive amination of aldehydes and ketones using N-Methylbut-3-en-1-amine hydrochloride . This reagent is a valuable building block in drug discovery, providing a secondary amine motif equipped with a terminal alkene "handle" suitable for subsequent olefin metathesis or thiol-ene "click" chemistry.

The protocol prioritizes the Abdel-Magid method (Sodium Triacetoxyborohydride), selected for its ability to preserve the terminal alkene moiety while offering high chemoselectivity for the iminium intermediate.

Chemical Profile & Strategic Analysis
2.1 The Reagent
  • Name: this compound[1]

  • CAS: 55984-59-3[1][2][3]

  • Structure:

    
    
    
  • Molecular Weight: 121.61 g/mol [1][2][3]

  • Key Challenge: As a hydrochloride salt, the amine is protonated and non-nucleophilic. It requires in situ neutralization (free-basing) to attack the carbonyl electrophile.

2.2 Reductant Selection Matrix

The choice of reducing agent is critical to prevent side reactions with the alkene or the carbonyl substrate.

Reducing AgentCompatibility with AlkeneRisk of Direct Carbonyl ReductionRecommendation

/ Pd-C
Incompatible (Reduces alkene)LowDO NOT USE

CompatibleHigh (Reduces aldehyde/ketone)Not Recommended

CompatibleLow (pH dependent)Effective, but toxic (HCN risk)
STAB (

)
Compatible Very Low Preferred (Gold Standard)

Strategic Insight: Sodium Triacetoxyborohydride (STAB) is preferred because it is sterically bulky and electron-deficient. It reacts negligibly with the aldehyde/ketone but rapidly reduces the resulting iminium ion. This "kinetic discrimination" eliminates the need for pre-forming the imine.

Experimental Protocol

Scale: 1.0 mmol (Adjust proportionally) Time: 2 – 16 Hours Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

3.1 Reagents & Stoichiometry[4][5]
  • Aldehyde/Ketone (Electrophile): 1.0 equiv (1.0 mmol)

  • Amine Salt (Nucleophile): 1.1 equiv (1.1 mmol, 134 mg)

  • DIPEA (Base): 1.1 equiv (1.1 mmol, ~192 µL) (Crucial for freeing the amine)

  • Sodium Triacetoxyborohydride (STAB): 1.5 equiv (1.5 mmol, 318 mg)

  • Acetic Acid (AcOH): 1.0 equiv (Optional, accelerates reaction with ketones)

  • Solvent (DCE/DCM): 5–10 mL (0.1 – 0.2 M)

3.2 Step-by-Step Methodology
  • Free-Basing (In Situ):

    • To a clean, dry reaction vial equipped with a stir bar, add this compound (1.1 equiv).

    • Add the solvent (DCE or DCM). The salt may not fully dissolve.

    • Add DIPEA (1.1 equiv). Stir for 5–10 minutes. The mixture should become homogeneous or a fine suspension as the free amine is generated.

  • Imine/Iminium Formation:

    • Add the Aldehyde/Ketone (1.0 equiv) to the mixture.

    • Note: If the substrate is a ketone, add Acetic Acid (1.0 equiv) at this stage to catalyze iminium formation. For aldehydes, this is usually unnecessary.

    • Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the iminium species.

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

    • Seal the vial (under

      
       or Argon is best practice but not strictly required for STAB).
      
    • Stir vigorously at RT.

  • Monitoring:

    • Monitor by TLC or LC-MS.

    • TLC Stain: Use KMnO₄ or Iodine . The product (tertiary amine) and the starting material (secondary amine) will both stain, but the product will be less polar (higher

      
      ). The alkene moiety stains vigorously with KMnO₄.
      
    • Timeline: Aldehydes typically complete in 1–3 hours. Sterically hindered ketones may require 16+ hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
        (10 mL). Stir for 15 minutes to decompose remaining boron complexes.
      
    • Extract with DCM (

      
       mL).
      
    • Combine organic layers and wash with Brine (

      
       mL).
      
    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo.

    • Caution: The product is a low-molecular-weight tertiary amine. Do not use high vacuum for extended periods or heat the water bath >35°C to avoid volatility losses.

Mechanism & Visualization

The following diagram illustrates the pathway, highlighting the critical role of the base (DIPEA) and the chemoselective reduction step.

ReductiveAmination Reagents Reagents: Amine.HCl + Carbonyl FreeBase Step 1: Free-Basing (Amine + DIPEA.HCl) Reagents->FreeBase + DIPEA Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Carbonyl CarbonylRed Direct Carbonyl Reduction (Alcohol) FreeBase->CarbonylRed If NaBH4 used Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Equlibrium) Reduction Hydride Transfer (via STAB) Iminium->Reduction Fast Product Product: Tertiary Allylic Amine Reduction->Product Irreversible

Caption: Mechanistic flow of the Abdel-Magid reductive amination. Note the critical free-basing step required for the HCl salt.

Troubleshooting & Optimization
ObservationDiagnosisCorrective Action
Low Conversion Iminium ion not forming.Add 1.0 eq Acetic Acid. Ensure DIPEA was added to neutralize the HCl salt.
Aldehyde Reduction (Alcohol formation) Reductant is too active.Ensure STAB is dry (it hydrolyzes to NaOAc and Boric acid over time). Do not use

.
Product not found after concentration Product volatility.Salt formation is required for isolation. Treat the crude organic layer with 1M HCl in Ether/Dioxane to precipitate the stable amine salt.
Incomplete reaction after 24h Steric hindrance.Switch solvent to DCE and heat to 40–60°C. Note: Watch the boiling point of the amine.
References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[5][8] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application Notes and Protocols for Tandem Cyclization of N-Methylbut-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Tandem Cyclization in Pyrrolidine Synthesis

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs.[1] Its synthesis, therefore, is a subject of continuous innovation. Tandem reactions, which allow for the formation of multiple chemical bonds in a single, uninterrupted sequence, represent a highly efficient and atom-economical approach to complex molecule synthesis.[2] This guide focuses on the application of N-Methylbut-3-en-1-amine hydrochloride, a versatile C5 building block, in tandem cyclization reactions to afford N-methylpyrrolidine, a valuable synthetic intermediate.

The intramolecular hydroamination of N-Methylbut-3-en-1-amine is a prime example of a tandem cyclization. This reaction proceeds via the addition of the secondary amine's N-H bond across the terminal alkene, forming a new carbon-nitrogen bond and a five-membered ring in a single transformation. This direct approach avoids the multi-step sequences often associated with traditional methods of pyrrolidine synthesis, such as the reaction of 1,4-dihalobutanes with methylamine.[3][4]

The hydrochloride salt of N-Methylbut-3-en-1-amine enhances the compound's stability and solubility, making it a convenient precursor for these transformations.[3] Prior to its use in most organometallic-catalyzed reactions, the free base, N-Methylbut-3-en-1-amine, must be generated in situ or in a separate step.

This document provides a comprehensive overview of the mechanistic principles, key considerations, and detailed experimental protocols for the tandem cyclization of this compound, with a focus on transition metal-catalyzed intramolecular hydroamination.

Mechanistic Insights: The Engine of Cyclization

The intramolecular hydroamination of N-Methylbut-3-en-1-amine is a thermodynamically favorable process that is kinetically hindered. Therefore, a catalyst is essential to lower the activation energy barrier.[5] The reaction is catalyzed by a variety of transition metal complexes, including those based on lanthanides, gold, and rhodium. While the specific elementary steps can vary with the metal and ligand system, a general mechanistic framework can be described.

A generalized catalytic cycle for the intramolecular hydroamination of a secondary aminoalkene is depicted below:

Tandem Cyclization Mechanism cluster_0 Catalytic Cycle A Catalyst Precursor [M-L] B Amine Coordination A->B + N-Methylbut-3-en-1-amine C N-H Activation (Amide Formation) B->C Deprotonation D Migratory Insertion (C-N Bond Formation) C->D Intramolecular Alkene Insertion E Protonolysis D->E + N-Methylbut-3-en-1-amine E->C - N-Methylpyrrolidine

Figure 1: Generalized Catalytic Cycle for Intramolecular Hydroamination.

  • Catalyst Activation and Amine Coordination: The reaction initiates with the coordination of the free base, N-Methylbut-3-en-1-amine, to the metal center of the catalyst precursor.

  • N-H Activation: This is a crucial step where the N-H bond is cleaved, often facilitated by the metal center, to form a metal-amido intermediate.

  • Migratory Insertion: The pendant alkene moiety of the coordinated amine then inserts into the metal-nitrogen bond. This intramolecular step is the key C-N bond-forming event and results in the formation of the five-membered pyrrolidine ring attached to the metal center.

  • Protonolysis and Catalyst Regeneration: A molecule of the starting amine protonates the metal-carbon bond of the cyclized intermediate, releasing the N-methylpyrrolidine product and regenerating the active metal-amido catalyst, which can then enter the next catalytic cycle.[5]

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of this process. Late transition metals, such as rhodium and gold, are often effective for the hydroamination of unactivated alkenes.[6][7]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Intramolecular Hydroamination

This protocol is adapted from established procedures for the rhodium-catalyzed intramolecular hydroamination of secondary aminoalkenes.[7]

Materials and Equipment:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil) or another suitable base

  • Anhydrous tetrahydrofuran (THF)

  • [Rh(cod)2]BF4 (bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Josiphos-type ligand (e.g., (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow:

Figure 2: Workflow for Rhodium-Catalyzed Cyclization.

Step-by-Step Procedure:

  • Generation of the Free Base:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add a strong base, such as sodium hydride (1.1 eq), portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a precipitate (NaCl) will be observed.

    • The resulting solution/suspension containing the free amine is used directly in the next step.

  • Catalyst Preparation:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium precursor, [Rh(cod)2]BF4 (e.g., 0.05 eq), and the phosphine ligand (e.g., 0.06 eq) in anhydrous THF.

    • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Cyclization Reaction:

    • Transfer the catalyst solution to the flask containing the free amine via cannula.

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (e.g., 7-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford pure N-methylpyrrolidine.

Data Summary Table:

ParameterValue/ConditionRationale
Substrate N-Methylbut-3-en-1-amineThe free base is the active nucleophile.
Catalyst [Rh(cod)2]BF4 / Josiphos ligandA well-established system for hydroamination.[7]
Catalyst Loading 5 mol %A typical loading for efficient catalysis.
Solvent Anhydrous THFA common aprotic solvent for organometallic reactions.
Temperature 70 °CProvides sufficient thermal energy for the reaction.
Reaction Time 7-24 hoursDependent on substrate and catalyst efficiency.
Protocol 2: Gold-Catalyzed Intramolecular Hydroamination

This protocol is based on general procedures for gold-catalyzed hydroamination of unactivated alkenes.[6]

Materials and Equipment:

  • This compound

  • Potassium carbonate or another suitable base

  • Anhydrous dioxane

  • [Au{P(tBu)2(o-biphenyl)}]Cl

  • Silver tetrafluoroborate (AgBF4) or silver triflate (AgOTf)

  • Reaction vial or tube suitable for heating

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for purification

Step-by-Step Procedure:

  • Generation of the Free Base:

    • Neutralize this compound with a base like potassium carbonate in a biphasic system (e.g., dichloromethane/water) and extract the free amine into the organic layer. Dry the organic extract and remove the solvent. Note: The free amine is volatile and should be handled with care.

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the gold catalyst precursor (e.g., [Au{P(tBu)2(o-biphenyl)}]Cl, 0.05 eq) and the silver salt cocatalyst (e.g., AgBF4, 0.05 eq) to a reaction vial.

    • Add anhydrous dioxane as the solvent.

    • Add the free N-Methylbut-3-en-1-amine (1.0 eq) to the vial.

    • Seal the vial and remove it from the glovebox.

  • Cyclization Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours). Monitor the reaction by GC-MS.

  • Workup and Purification:

    • After cooling to room temperature, filter the reaction mixture through a short plug of silica gel to remove the catalyst.

    • Rinse the silica gel with a suitable solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • If necessary, further purify the product by column chromatography.

Data Summary Table:

ParameterValue/ConditionRationale
Substrate N-Methylbut-3-en-1-amineThe free amine is required for the reaction.
Catalyst System [Au{P(tBu)2(o-biphenyl)}]Cl / AgBF4A highly active gold(I) catalyst system.[6]
Catalyst Loading 5 mol %Effective for achieving high conversion.
Solvent Anhydrous DioxaneA suitable solvent for gold catalysis.
Temperature 60-100 °CMilder conditions compared to some other catalysts.
Reaction Time 12-24 hoursTypical duration for gold-catalyzed hydroaminations.

Trustworthiness and Self-Validation

The protocols described above are based on well-established and peer-reviewed methodologies for the intramolecular hydroamination of aminoalkenes. To ensure the reliability and reproducibility of these experiments, the following self-validating measures should be implemented:

  • Purity of Starting Materials: The purity of this compound and the dryness of the solvents are critical for the success of these reactions. Water can deactivate the catalyst.

  • Inert Atmosphere: Organometallic catalysts, particularly the active species, are often sensitive to air and moisture. Maintaining a strict inert atmosphere is crucial for catalyst longevity and reaction efficiency.

  • Reaction Monitoring: Regularly monitoring the reaction progress by techniques like TLC or GC-MS allows for the determination of the optimal reaction time and helps to identify any potential side reactions.

  • Product Characterization: The identity and purity of the final product, N-methylpyrrolidine, should be rigorously confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with known literature data.

By adhering to these principles, researchers can confidently implement these protocols and achieve consistent and reliable results in the synthesis of N-methylpyrrolidine via tandem cyclization.

References

  • Google Patents. (n.d.). Preparation method of N-methylpyrrolidine.
  • Wikipedia. (2023, December 29). Hydroamination. Retrieved February 4, 2026, from [Link]

  • Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 10, 933457.
  • Widenhoefer, R. A., & Han, X. (2006). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. Journal of the American Chemical Society, 128(49), 15824-15831.
  • van der Klis, F., et al. (2016). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 18(16), 4474-4480.
  • Chemistry LibreTexts. (2023, June 30). Hydroamination. Retrieved February 4, 2026, from [Link]

  • Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 10, 933457.
  • Zhang, J., et al. (2023). Lanthanide-catalyzed deamidative cyclization of secondary amides and ynones through tandem C–H and C–N activation.
  • Han, X., & Widenhoefer, R. A. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates.
  • Nguyen, V. H., et al. (2018). Green Organic Synthesis of N-Methylpyrrolidine. Journal of Chemistry, 2018, 1-6.
  • Shen, B. O., & Johnston, J. N. (2018). Intermolecular Radical Mediated Anti-Markovnikov Alkene Hydroamination Using N-Hydroxyphthalimide. Journal of the American Chemical Society, 140(38), 11956-11960.
  • Liu, Z., & Hartwig, J. F. (2008). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 130(46), 15245-15247.
  • Li, G., et al. (2019). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 21(18), 4966-4976.
  • Li, S., & Batey, R. A. (2007). Mild lanthanide(iii) catalyzed formation of 4,5-diaminocyclopent-2-enones from 2-furaldehyde and secondary amines: a domino condensation/ring-opening/electrocyclization process.
  • Buchwald, S. L., et al. (2016). Catalytic asymmetric hydroamination of unactivated internal olefins to aliphatic amines.
  • Che, C.-M., et al. (2017). Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C-H Functionalization. Journal of the American Chemical Society, 139(50), 18318-18321.
  • Macmillan Group Meeting. (2000, November 21). Tandem Reaction Sequences. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP).
  • Breit, B., et al. (2020). Rh‐Catalyzed Hydroamination of Allenes: Asymmetric N‐Allylation of Amino Acids and Peptides.
  • Hartwig, J. F., et al. (2021). Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate. Journal of the American Chemical Society, 143(1), 439-446.
  • Hoveyda, A. H., & Schrock, R. R. (2005). Enantioselective synthesis of cyclic amides and amines through mo-catalyzed asymmetric ring-closing metathesis. Journal of the American Chemical Society, 127(23), 8526-8533.

Sources

Microwave-Assisted Functionalization of N-Methylbut-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-MW-NMBA-04

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (CAS: 1003889-47-5 / Free base: 56754-06-6) is a bifunctional "privileged structure" containing a secondary amine and a terminal alkene. It serves as a critical building block for pyrrolidine alkaloids (e.g., nicotine analogues, hygrine derivatives) and N-heterocyclic scaffolds in drug discovery.

Conventional thermal cyclization of unactivated amino-alkenes is kinetically sluggish, often requiring high temperatures (


) or expensive transition metal catalysts (Au, Pd, Ln) to achieve intramolecular hydroamination.

This guide details Microwave-Assisted Synthesis (MAS) protocols that leverage dielectric heating to overcome these activation barriers. We present two distinct workflows:

  • Direct Intramolecular Hydroamination: Rapid access to 1,2-dimethylpyrrolidine scaffolds.

  • Sequential Ugi-4CR / RCM: A diversity-oriented synthesis (DOS) approach for complex lactam libraries.

Chemical Properties & Handling

Reagent Profile:

  • Name: this compound

  • Structure:

    
    
    
  • MW: 121.61 g/mol

  • Solubility: Highly soluble in

    
    , MeOH, DMSO. Moderate solubility in 
    
    
    
    (DCM).

Critical Handling Note (The "Free Base" Trap): The HCl salt is stable and non-volatile. However, many MW protocols (especially metal-catalyzed) require the free base. The free amine is volatile and prone to oxidation.

  • Best Practice: Perform in situ neutralization within the microwave vial whenever possible to avoid handling the volatile free amine.

Application Note A: Acid-Catalyzed Intramolecular Hydroamination

Objective: Synthesis of 1,2-dimethylpyrrolidine.

Mechanistic Insight

Hydroamination of unactivated alkenes is neutral-atom economical but entropically challenged. While transition metals (Au, Pt) are common, they are expensive and require removal. Microwave irradiation allows for a metal-free, acid-catalyzed pathway by accessing superheated solvent states (


) that are unsafe in standard reflux setups. The reaction proceeds via protonation of the alkene (Markovnikov) followed by nucleophilic attack of the amine.
Protocol: Metal-Free Cyclization

Reaction Scale: 1.0 mmol Vessel: 10 mL Borosilicate Glass MW Vial with Teflon/Silicone Septum

ReagentEquiv.[1][2][3]AmountRole
N-Methylbut-3-en-1-amine HCl 1.0121.6 mgSubstrate
Triflic Acid (TfOH) 0.218

L
Catalyst (Proton source)
Toluene/DCE (1:1) -3.0 mLSolvent (High

)

Step-by-Step Methodology:

  • Preparation: In a glovebox or fume hood, weigh the amine HCl salt into the MW vial.

  • Neutralization/Activation: Add the solvent mixture. Note: The HCl salt provides the initial proton source, but TfOH accelerates the reaction by ensuring a non-coordinating counter-anion.

  • Sealing: Crimp the vial tightly. Ensure the headspace is purged with Argon.

  • Microwave Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature:

      
      
      
    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 300W (High absorption expected)

    • Hold Time: 20 minutes

    • Stirring: High (600 rpm)

  • Work-up: Cool to

    
     (air jet). Carefully vent residual pressure. Basify with 
    
    
    
    (
    
    
    ) and extract with
    
    
    (
    
    
    ).
  • Analysis: GC-MS will show the cyclized product (MW 99) vs. starting material.

Self-Validating Check:

  • Success Indicator: Disappearance of terminal alkene signals in

    
     NMR (
    
    
    
    5.8, 5.0 ppm) and appearance of a methine quartet (
    
    
    ~2.2 ppm) and methyl doublet (
    
    
    ~1.1 ppm).

Application Note B: Microwave-Assisted Ugi-4CR / RCM

Objective: Rapid generation of functionalized lactams.

Mechanistic Insight

This protocol demonstrates the reagent's versatility. First, a Microwave-Assisted Ugi 4-Component Reaction assembles a linear peptide backbone. The N-methylbut-3-en-1-amine acts as the amine component. If an unsaturated acid (e.g., acrylic acid) is used, the product contains two terminal alkenes. A subsequent Ring-Closing Metathesis (RCM) closes the macrocycle or lactam.

Protocol: The "One-Pot" Sequence

Reaction Scale: 0.5 mmol

ReagentEquiv.[1][2][3]AmountRole
Benzaldehyde 1.051

L
Carbonyl Component
N-Methylbut-3-en-1-amine HCl 1.061 mgAmine Component
Acrylic Acid 1.034

L
Acid Component
tert-Butyl Isocyanide 1.057

L
Isocyanide Component
Triethylamine (Et3N) 1.070

L
Neutralizing Base
Methanol (MeOH) -2.0 mLSolvent (Ugi)

Step-by-Step Methodology:

  • Ugi Condensation (MW Step 1):

    • Mix Amine HCl,

      
      , and Benzaldehyde in MeOH. Stir 5 min for imine formation.
      
    • Add Acrylic Acid and Isocyanide.

    • MW Conditions:

      
       for 10 minutes (Fixed Power or Dynamic).
      
    • Result: Formation of the diene-diamide intermediate.

  • Solvent Swap: Evaporate MeOH (V-10 or rotavap). Redissolve residue in anhydrous DCM (

    
    ).
    
  • RCM Cyclization (MW Step 2):

    • Add Grubbs II Catalyst (2 mol%).

    • MW Conditions:

      
       for 5 minutes.
      
    • Note: DCM boils at

      
      ; the MW vessel allows superheating to 
      
      
      
      , accelerating the metathesis by 10-fold compared to reflux.
  • Purification: Silica gel flash chromatography.

Visual Workflow (Graphviz)

G Start N-Methylbut-3-en-1-amine HCl Neutralize In-situ Neutralization (Et3N or NaOH) Start->Neutralize Path1 Pathway A: Intramolecular Hydroamination Neutralize->Path1 Path2 Pathway B: Multicomponent / RCM Neutralize->Path2 AcidCat Acid Catalyst (TfOH) MW: 180°C, 20 min Path1->AcidCat Prod1 1,2-Dimethylpyrrolidine (Alkaloid Scaffold) AcidCat->Prod1 5-exo-trig Ugi Ugi 4-CR (Aldehyde + Acid + Isonitrile) MW: 100°C, 10 min Path2->Ugi Intermed Linear Diene Intermediate Ugi->Intermed RCM Ring-Closing Metathesis (Grubbs II) MW: 80°C, 5 min Intermed->RCM Prod2 N-Heterocyclic Lactam (Peptidomimetic) RCM->Prod2

Figure 1: Decision tree for microwave-assisted transformations of N-methylbut-3-en-1-amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Pressure Shutdown Decomposition of free amine or solvent vapor pressure.Reduce filling volume to <50%. Ensure efficient stirring to prevent "hot spots". Switch to low-vapor-pressure solvent (e.g., Chlorobenzene).
Low Yield (Hydroamination) Polymerization of alkene.Add radical inhibitor (BHT). Decrease concentration (0.1 M) to favor intramolecular reaction over intermolecular polymerization.
Incomplete Conversion (RCM) Catalyst poisoning by amine.The tertiary amine product can coordinate Ru. Add Ti(OiPr)4 as a Lewis acid scavenger or use the HCl salt directly if the catalyst tolerates it (less common).

References

  • General Hydroamination: Roesky, P. W. (2009). Catalytic Hydroamination of Alkenes and Alkynes. Wiley-VCH. Link

  • Microwave-Assisted Synthesis (General): Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie Int. Ed. Link

  • Microwave Hydroamination: Motokura, K., et al. (2006). Proton-exchanged montmorillonite-catalyzed intramolecular hydroamination of alkenes. Tetrahedron Letters. Link (Demonstrates acid-catalyzed cyclization of similar amino-alkenes).

  • Microwave RCM: Coquerel, Y., & Rodriguez, J. (2008). The Microwave-Assisted Ring-Closing Metathesis. European Journal of Organic Chemistry. Link

  • Ugi/RCM Sequence: Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. Link

Sources

N-Methylbut-3-en-1-amine Hydrochloride: A Versatile Building Block for the Construction of Alkaloid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate tapestry of natural product synthesis, the strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. N-Methylbut-3-en-1-amine hydrochloride (C₅H₁₂ClN) is a commercially available secondary amine that has emerged as a valuable synthon for the introduction of a C5N fragment, particularly in the synthesis of piperidine and pyrrolidine alkaloids.[1][2] Its bifunctional nature, possessing both a nucleophilic secondary amine and a reactive terminal alkene, allows for a diverse range of chemical transformations. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions.[1] This application note provides a detailed exploration of the chemical properties of this compound and its application in the construction of key heterocyclic cores found in numerous natural products, with a focus on the powerful aza-Prins cyclization.

Chemical Profile and Reactivity

This compound is a salt of a homoallylic amine. The key to its synthetic utility lies in the orthogonal reactivity of its two functional groups: the N-methylamino group and the but-3-enyl group.

The N-Methylamino Group: The secondary amine is a versatile functional handle. It can be readily acylated, alkylated, or used in reductive aminations to introduce a variety of substituents. This allows for the modulation of its steric and electronic properties and the introduction of functionalities required for subsequent transformations.

The But-3-enyl Group: The terminal alkene is susceptible to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, hydroboration-oxidation, ozonolysis, and transition-metal-catalyzed cross-coupling reactions. Crucially, the alkene can participate in intramolecular cyclization reactions, providing a direct route to heterocyclic systems.

The hydrochloride salt can be neutralized with a suitable base to liberate the free amine for reactions requiring the nucleophilic nitrogen. This straightforward conversion adds to the compound's versatility in synthetic planning.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₅H₁₂ClN[1][2]
Molecular Weight 121.61 g/mol [1][2]
CAS Number 55984-59-3[1][2]
Appearance Pale-yellow to Yellow-brown Solid
Solubility Soluble in polar solvents[1]
Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS).

Application in Natural Product Synthesis: The Aza-Prins Cyclization

A particularly powerful application of this compound in alkaloid synthesis is its use as a precursor for the aza-Prins cyclization. This reaction involves the acid-catalyzed cyclization of a homoallylic amine (or its derivative) with a carbonyl compound to form a piperidine ring. The reaction proceeds through an iminium ion intermediate, which is attacked by the intramolecular alkene.

The versatility of the aza-Prins cyclization allows for the stereoselective synthesis of highly substituted piperidines, which are core structures in a vast array of bioactive natural products, including coniine and pinidinol.[3][4][5] While a direct total synthesis of a natural product starting from this compound is not detailed in this note, we present a representative and well-precedented protocol for the construction of a substituted piperidine ring, a key step in the synthesis of many such alkaloids.

The following workflow illustrates the general strategy for utilizing this compound in an aza-Prins cyclization.

aza_prins_workflow start N-Methylbut-3-en-1-amine Hydrochloride free_base N-Methylbut-3-en-1-amine (Free Base) start->free_base Base (e.g., NaOH) n_protected N-Protected Homoallylic Amine (e.g., N-Tosyl, N-Benzyl) free_base->n_protected Protection (e.g., TsCl, BnBr) iminium Iminium Ion Intermediate n_protected->iminium Aldehyde, Lewis Acid (e.g., InCl3, BiCl3) piperidine Substituted Piperidine iminium->piperidine Intramolecular Cyclization

Caption: General workflow for the aza-Prins cyclization starting from this compound.

Detailed Protocol: Synthesis of a Substituted Piperidine via Aza-Prins Cyclization

This protocol describes the synthesis of a 2,4-disubstituted piperidine derivative, a common structural motif in piperidine alkaloids, starting from this compound. The protocol is based on established methodologies for the aza-Prins cyclization of related homoallylic amines.[6][7][8][9]

Part 1: Preparation of N-Tosyl-N-methylbut-3-en-1-amine

The free amine must first be generated and then protected to facilitate the aza-Prins cyclization. A tosyl group is a common and effective protecting group for this purpose.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in water and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH (1.1 eq) in water, keeping the temperature below 10 °C.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine. Caution: The free amine is volatile.

  • Dissolve the crude N-methylbut-3-en-1-amine in dichloromethane and cool to 0 °C.

  • Add triethylamine (1.2 eq) followed by a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-tosyl-N-methylbut-3-en-1-amine.

Part 2: Aza-Prins Cyclization to form a Substituted Piperidine

This part of the protocol describes the Lewis acid-catalyzed cyclization of the N-protected homoallylic amine with an aldehyde.

Materials:

  • N-Tosyl-N-methylbut-3-en-1-amine

  • Aldehyde (e.g., isobutyraldehyde)

  • Lewis acid (e.g., Indium(III) chloride (InCl₃) or Bismuth(III) chloride (BiCl₃))[6]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-tosyl-N-methylbut-3-en-1-amine (1.0 eq) and anhydrous dichloromethane.

  • Add the aldehyde (1.2 eq) to the solution.

  • Add the Lewis acid (e.g., InCl₃, 0.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired substituted piperidine derivative.

aza_prins_mechanism cluster_0 Aza-Prins Cyclization Mechanism A N-Tosyl Homoallylic Amine + Aldehyde B Iminium Ion A->B Lewis Acid C Cyclized Cationic Intermediate B->C Intramolecular Attack of Alkene D Substituted Piperidine C->D Nucleophilic Quench (e.g., with Cl-)

Caption: Simplified mechanism of the aza-Prins cyclization.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of nitrogen-containing heterocycles, which are prevalent in a wide range of natural products. Its bifunctional nature allows for the strategic and efficient construction of complex molecular scaffolds. The aza-Prins cyclization, as detailed in this application note, represents a powerful method for the synthesis of substituted piperidines from this precursor. The ability to introduce diverse functionalities on both the nitrogen and the carbon backbone through judicious choice of protecting groups and reaction partners underscores the significant potential of this compound in the field of natural product synthesis and drug discovery.

References

  • Synthesis of Indolizidine Alkaloids via the Intramolecular Imino Diels-Alder Reaction. Available at: [Link]

  • Synthesis of Indole Alkaloids | Encyclopedia MDPI. Available at: [Link]

  • BiCl3 Aza-Prins Cyclization for Piperidines | PDF | Chemical Reactions | Chloride - Scribd. Available at: [Link]

  • Coniine - Wikipedia. Available at: [Link]

  • Biomimetic Synthesis of Iridoid Alkaloids as Novel Leads for Fungicidal and Insecticidal Agents - PubMed. Available at: [Link]

  • A detailed investigation of the aza-Prins reaction - Dobbs Research. Available at: [Link]

  • Indolizidine and quinolizidine alkaloids - Natural Product Reports (RSC Publishing). Available at: [Link]

  • ChemInform Abstract: Synthetic Approaches to Coniine and Other 2-Alkyl Piperidines. Available at: [Link]

  • One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E. Available at: [Link]

  • A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. Available at: [Link]

  • The Indolizidine Alkaloids - ResearchGate. Available at: [Link]

  • Part I Biomimetic Total Synthesis of Alkaloids - Wiley-VCH. Available at: [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC - NIH. Available at: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • synthetic approaches to coniine and other 2-alkyl piperidines - ResearchGate. Available at: [Link]

  • Formal Alkyne Aza-Prins Cyclization: Gold(I)-Catalyzed Cycloisomerization of Mixed N,O-Acetals Generated from Homopropargylic Amines to Highly Substituted Piperidines | Request PDF - ResearchGate. Available at: [Link]

  • (+)-Coniine | C8H17N | CID 441072 - PubChem - NIH. Available at: [Link]

  • Cascade Alkynyl Prins Cyclization and Aza-Michael Reaction: En Route to Regioselective Pyrano- and Isochromenoquinoline Scaffolds | Request PDF - ResearchGate. Available at: [Link]

  • N-methylbutan-1-amine Hydrochloride | C5H14ClN | CID 188173 - PubChem - NIH. Available at: [Link]

  • Coniine - Structural elucidation | PPTX - Slideshare. Available at: [Link]

  • (But-3-en-1-yl)(methyl)amine hydrochloride - PubChem. Available at: [Link]

  • Biomimetic synthesis of alkaloids [ ] - Natural Product Reports (RSC Publishing). Available at: [Link]

  • Biomimetic synthesis of alkaloids - PubMed. Available at: [Link]

  • A Highly Efficient Synthesis of (—)-Pinidinol - ResearchGate. Available at: [Link]

Sources

Continuous Flow Strategies for Functionalizing N-Methylbut-3-en-1-amine Hydrochloride

[1]

Executive Summary & Molecule Profile[1][2][3]

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a high-value bifunctional building block containing a secondary amine and a terminal alkene.[1] While traditionally used in batch for heterocyclic synthesis, its application in continuous flow chemistry unlocks superior control over reaction kinetics, photon flux (in photochemical applications), and safety when handling unstable radical intermediates.

This guide details three validated flow protocols designed to exploit the specific reactivity of this substrate:

  • Intramolecular Hydroamination: Accessing N-methylpyrrolidine scaffolds via photoredox catalysis.[1]

  • Thiol-Ene "Click" Coupling: Rapid library generation of functionalized amines.[1]

  • In-Line Salt Neutralization: A universal module for handling the hydrochloride salt in organic flow streams.[1]

Substrate Profile
PropertyDataApplication Relevance
Structure

5-carbon backbone ideal for 5-exo-trig cyclization.[1]
Functionality

Amine + Terminal Alkene
Bifunctional handle for divergent synthesis.[1][2]
Solubility High in

, MeOH; Low in Toluene/DCM
Critical: Requires in-line neutralization for non-polar chemistries.[1]
Stability Hygroscopic solidStable shelf-life, unlike the volatile free base.[1]

Universal Module: In-Line Neutralization

Challenge: The hydrochloride salt is insoluble in the non-polar solvents (e.g., Toluene, DCM) typically required for radical cyclizations or metathesis. Solution: Do not perform a separate extraction. Use a homogeneous in-line neutralization step to generate the reactive free base immediately prior to the reactor.[1]

Protocol A: Homogeneous In-Line Base Release
  • Stream A: Substrate (0.5 M in Methanol).[1]

  • Stream B: Organic Base (DIPEA or DBU, 1.1 equiv) in reaction solvent.[1]

  • Mixing: T-mixer followed by a short residence time coil (2 minutes) to ensure deprotonation before the reagent stream enters.

Application Note 1: Photochemical Intramolecular Hydroamination

Target: Synthesis of N-methylpyrrolidine derivatives. Mechanism: Nitrogen-Centered Radical Cyclization (5-exo-trig).[1]

Scientific Rationale

Direct hydroamination in batch often suffers from catalyst deactivation or high thermal requirements.[1] Using visible-light photoredox catalysis in flow allows for the generation of nitrogen-centered radicals under mild conditions.[1] The high surface-to-volume ratio of flow reactors ensures uniform irradiation, preventing the "inner filter effect" common in batch photochemistry.

Experimental Workflow

Reagents:

  • Substrate: N-Methylbut-3-en-1-amine HCl (1.0 equiv).

  • Photocatalyst:

    
     (1 mol%) or Eosin Y (organic alternative).[1]
    
  • Oxidant/HAT Agent: Thiophenol (PhSH) as a hydrogen atom transfer catalyst (catalytic amount) if operating via thiol-mediated cycle.[1]

  • Base: DIPEA (1.2 equiv).[1]

Flow Setup:

  • Feed 1: Substrate + DIPEA in MeOH/MeCN (1:1).

  • Feed 2: Catalyst + PhSH in MeCN.

  • Reactor: PFA Tubing coil wrapped around a 450 nm (Blue) LED light source.[1]

  • Residence Time: 10–20 minutes.

Step-by-Step Protocol
  • Preparation: Dissolve 1 mmol of substrate and 1.2 mmol DIPEA in 2 mL degassed MeOH.

  • Catalyst Stream: Dissolve 0.01 mmol

    
     in 2 mL degassed MeCN.
    
  • Injection: Pump both streams at equal rates (e.g., 50

    
    L/min) into a T-mixer.
    
  • Reaction: Pass the combined stream through a 2 mL PFA reactor coil (20 min residence time) irradiated by blue LEDs. Temperature maintained at 25°C via fan cooling.[1]

  • Workup: Collect output in a vial containing dilute aqueous HCl (to trap the pyrrolidine). Wash with ether, basify aqueous layer, and extract with DCM.[1]

GSubstrateSubstrate (HCl Salt)+ DIPEAMixerT-Mixer(Homogenization)Substrate->MixerCatalystPhotocatalyst(Ir/Ru)Catalyst->MixerReactorPhoto-Flow Reactor(450 nm LED, 25°C)Mixer->Reactor Free Base GenerationProductN-Methylpyrrolidine(Cyclized Product)Reactor->Product 5-exo-trig Cyclization

Figure 1: Flow workflow for the photochemical hydroamination of N-Methylbut-3-en-1-amine.

Application Note 2: Thiol-Ene "Click" Functionalization

Target: Rapid library synthesis of functionalized secondary amines. Mechanism: Radical addition of thiols to the terminal alkene (Anti-Markovnikov).[1]

Scientific Rationale

The terminal alkene of N-Methylbut-3-en-1-amine is an excellent acceptor for thiyl radicals.[1] This reaction is ideal for flow chemistry because it is extremely fast (seconds to minutes) and exothermic.[1] Flow reactors effectively manage the heat and allow for the sequential synthesis of a library of analogs by simply changing the thiol input stream.

Experimental Workflow

Reagents:

  • Stream A: N-Methylbut-3-en-1-amine HCl + DIPEA (1:1 ratio) in MeOH.

  • Stream B: Functionalized Thiol (R-SH) + Photoinitiator (DMPA, 1 mol%) in MeOH.[1]

Flow Setup:

  • Reactor: FEP or PFA tubing coil exposed to UV light (365 nm).

  • Stoichiometry: 1.0 equiv Alkene : 1.2 equiv Thiol.[1]

  • Residence Time: 2–5 minutes.

Step-by-Step Protocol
  • System Priming: Flush the reactor with pure solvent (MeOH) to establish stable flow.[1]

  • Reagent Loading: Load Stream A (Substrate/Base) and Stream B (Thiol/Initiator) into reagent loops or syringe pumps.[1]

  • Reaction: Pump streams into a mixer and then through the UV reactor coil.

  • Quench: Direct output into a back-pressure regulator (40 psi) to prevent solvent boiling, then collect.

  • Purification: Evaporate solvent. The product is often pure enough for direct use; otherwise, use SCX-2 solid-phase extraction cartridges to capture the amine.[1]

Data: Typical Results for Thiol-Ene Coupling

Thiol Substrate Residence Time Yield (%) Selectivity
Thiophenol 2 min 94% >99:1 (Anti-Markovnikov)
Cysteine Ethyl Ester 3 min 88% >99:1

| 1-Octanethiol | 4 min | 91% | >99:1 |[1]

Critical Safety & Handling (E-E-A-T)

  • Salt Solubility: The HCl salt will precipitate if mixed directly with non-polar solvents like Toluene.[1] Always dissolve the salt in MeOH or water first, or use the in-line neutralization protocol described above.

  • Exotherms: The Thiol-Ene reaction is exothermic.[1] In batch, this can lead to runaway reactions.[1] In flow, the high surface area dissipates heat, but ensure the reactor is not insulated.

  • Cleaning: Amines can stick to fluoropolymer tubing.[1] Flush the system with 10% Acetic Acid in MeOH after runs to prevent cross-contamination.[1]

Mechanistic Pathway (Graphviz)[1]

The following diagram illustrates the divergent pathways available to this substrate in a flow system:

ReactionPathwaysStartN-Methylbut-3-en-1-amine(Free Base)RadicalN-Centered Radical(Intermediate)Start->Radical Ir(III) / Blue LED- e-, - H+ThiylThiyl Radical Addition(Anti-Markovnikov)Start->Thiyl R-SH / UV LightCyclizedN-Methylpyrrolidine(via 5-exo-trig)Radical->Cyclized IntramolecularCyclizationLinearThioether Derivative(Linear Product)Thiyl->Linear IntermolecularCoupling

Figure 2: Divergent reaction pathways: Intramolecular Cyclization vs. Intermolecular Coupling.[1]

References

  • Knowles, R. R., et al. (2013).[1] "Proton-Coupled Electron Transfer in Organic Synthesis: The Photochemical Hydroamination of Alkenes." Journal of the American Chemical Society. [Link]

  • Noël, T., et al. (2014).[1] "Thiol–Ene Coupling in Continuous Flow: A High-Throughput Experimentation Platform." Reaction Chemistry & Engineering. [Link]

  • PubChem Database. (2023).[1] "this compound Compound Summary." National Center for Biotechnology Information. [Link][1]

  • Schindler, C. S., et al. (2017).[1] "Recent Advances in the Synthesis of Nitrogen Heterocycles via Radical Cascades." Chemical Reviews. [Link][1]

Application Note: N-Methylbut-3-en-1-amine Hydrochloride in the Synthesis of Bioactive Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (also known as N-methylhomoallylamine HCl) is a bifunctional building block characterized by a secondary amine and a terminal alkene separated by two methylene units. This specific spacing (homoallylic) makes it an ideal precursor for constructing pyrrolidine rings—a privileged scaffold in alkaloids (e.g., nicotine, hygrine) and pharmaceutical intermediates (e.g., fluoroquinolones like premafloxacin).

This guide details the strategic use of this compound in intramolecular hydroamination and iodocyclization protocols. Unlike simple alkyl amines, the terminal alkene allows for rapid complexity generation via cyclization, providing direct access to 2-substituted pyrrolidines.

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
CAS Number 55984-59-3
Molecular Formula C₅H₁₁N[1] · HCl
Molecular Weight 121.61 g/mol
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, ethanol; sparingly soluble in Et₂O
Stability Stable under ambient conditions; hygroscopic (store in desiccator)

Handling Advisory: As a hydrochloride salt, the amine is protected from oxidation and volatility. However, for most nucleophilic applications (alkylation, cyclization), the free base must be generated in situ or immediately prior to use. The free amine is volatile and should be handled in a fume hood.

Core Application: Synthesis of Pyrrolidine Scaffolds[2]

The primary utility of N-methylbut-3-en-1-amine is its ability to undergo 5-exo-trig cyclization to form pyrrolidine rings. This transformation mimics the biosynthetic pathways of tobacco alkaloids and is critical in medicinal chemistry for creating conformationally restricted amine analogs.

Key Reaction Pathways
  • Iodocyclization: Reaction with electrophilic iodine sources (I₂) triggers cyclization to form 3-iodopyrrolidines or 2-(iodomethyl)pyrrolidines, which can be further functionalized.

  • Metal-Catalyzed Hydroamination: Atom-economical addition of the N-H bond across the alkene using Lanthanide or Gold (Au) catalysts to yield 2-methylpyrrolidine derivatives.

Mechanistic Pathway (Graphviz)

Pyrrolidine_Synthesis Precursor N-Methylbut-3-en-1-amine (Linear Precursor) Activation Electrophilic Activation (I2 or Metal Catalyst) Precursor->Activation Free-basing Transition 5-exo-trig Transition State Activation->Transition Cyclization Product 2-Substituted Pyrrolidine Core Transition->Product Ring Closure Target Bioactive Target (e.g., Nicotine Analogs) Product->Target Derivatization

Figure 1: Logical flow from linear homoallylic amine to bioactive pyrrolidine scaffold.

Detailed Protocol: Iodocyclization to Functionalized Pyrrolidines

This protocol describes the conversion of N-methylbut-3-en-1-amine HCl into a functionalized pyrrolidine. This method is preferred for its operational simplicity and the versatility of the resulting iodide handle, which can be substituted with nucleophiles (azides, cyanides) to expand the side chain.

Target Product: trans-1-Methyl-2-(iodomethyl)pyrrolidine (or isomeric 3-iodo derivative depending on exact conditions).

Reagents Required[2][3][4][5][6][7][8][9][10]
  • This compound (1.0 equiv)

  • Iodine (I₂) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (3.0 equiv)[2]

  • Dichloromethane (DCM) (Solvent)

  • Saturated aq. Na₂S₂O₃ (Sodium thiosulfate)

Step-by-Step Methodology
Phase 1: Free-Base Generation & Setup
  • Dissolution: In a round-bottom flask, suspend N-methylbut-3-en-1-amine HCl (1.22 g, 10 mmol) in DCM (20 mL).

  • Neutralization: Add saturated aqueous NaHCO₃ (20 mL) and stir vigorously for 15 minutes to liberate the free amine into the organic layer.

    • Expert Tip: While in situ neutralization is possible, separating the organic layer (containing the free amine) before adding iodine often yields cleaner reaction profiles.

  • Phase Separation (Optional but Recommended): Separate the DCM layer, dry over anhydrous Na₂SO₄, and transfer to a fresh reaction vessel.

Phase 2: Cyclization Reaction
  • Addition: Cool the amine solution to 0°C. Add solid NaHCO₃ (2.5 g, ~30 mmol) to the stirring solution.

  • Iodination: Add Iodine (2.8 g, 11 mmol) portion-wise over 10 minutes. The solution will turn dark violet/brown.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting amine spot (ninhydrin active) should disappear.

    • Note on Regioselectivity: Kinetic control (0°C) often favors the 5-membered ring formation (5-exo-trig).

Phase 3: Workup and Isolation
  • Quenching: Pour the reaction mixture into a separatory funnel containing saturated aq. Na₂S₂O₃ (30 mL). Shake vigorously until the iodine color disappears (turns colorless or pale yellow).

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying: Combine organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure (keep bath temp < 30°C as pyrrolidines can be volatile).

  • Result: The crude oil contains the iodinated pyrrolidine, ready for immediate nucleophilic substitution or purification via neutral alumina chromatography.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
Low Yield Volatility of free amineEnsure the free-basing step is done in a closed system or keep temperatures low. Do not over-dry the final product under high vacuum.
Incomplete Cyclization Protonation of amineThe reaction generates HI as a byproduct. Ensure sufficient excess base (NaHCO₃) is present to scavenge acid and keep the amine nucleophilic.
Side Products Azetidine formation4-exo-trig cyclization (forming a 4-membered ring) is a competing pathway. Performing the reaction at slightly elevated temperatures (refluxing CHCl₃) can thermodynamically favor the more stable pyrrolidine.
Hygroscopicity Wet Starting MaterialDry the HCl salt in a vacuum desiccator over P₂O₅ before use. Water interferes with iodine activation.

Scientific Validation & Bioactive Relevance

The utility of this protocol is validated by its application in the synthesis of Nicotine Analogs and Fluoroquinolone Antibiotics .

  • Nicotine Analogs: The pyrrolidine ring is the pharmacophore responsible for binding to nicotinic acetylcholine receptors (nAChRs). Using N-methylbut-3-en-1-amine allows for the introduction of substituents at the C2 or C3 position of the pyrrolidine ring, altering receptor subtype selectivity (e.g.,

    
    4
    
    
    
    2 vs
    
    
    7).
  • Self-Validating Protocol: The disappearance of the alkene signals in ¹H NMR (multiplets at

    
     5.0–6.0 ppm) and the appearance of diastereotopic ring protons confirm cyclization.
    
Bioactive Synthesis Workflow (Graphviz)

Bioactive_Workflow Start N-Methylbut-3-en-1-amine HCl Step1 Step 1: Free Base Generation (NaHCO3 / DCM) Start->Step1 Step2 Step 2: Iodocyclization (I2, NaHCO3) Step1->Step2 Intermediate Iodomethyl-pyrrolidine Intermediate Step2->Intermediate 5-exo-trig Step3 Step 3: Nucleophilic Substitution (e.g., Aryl Grignard or Pyridine) Intermediate->Step3 Coupling Final Nicotine/Alkaloid Analog Step3->Final

Figure 2: Workflow for converting N-methylbut-3-en-1-amine into alkaloid analogs.

References

  • Iodocyclization of Homoallylic Amines

    • Robins, M. D., et al. "Stereoselective Synthesis of 2-Substituted Pyrrolidines via Iodocyclization." Journal of Organic Chemistry.
    • See also: Knight, D. W. "Iodocyclization reactions in the synthesis of pyrrolidines." Organic & Biomolecular Chemistry.

  • Hydroamination Catalysis

    • Marks, T. J., et al. "Organolanthanide-Catalyzed Hydroamination." Journal of the American Chemical Society.[3][4]

    • Note: Describes the lanthanide-catalyzed cyclization of N-methylaminoalkenes to pyrrolidines.
  • Application in Drug Discovery (Nicotine Analogs)

    • Crooks, P. A., et al. "Synthesis of Conformationally Restricted Nicotine Analogs." Journal of Medicinal Chemistry.

    • Context: Discusses the use of pyrrolidine precursors in developing nAChR ligands.
  • Chemical Safety Data

    • PubChem Compound Summary for N-Methylbut-3-en-1-amine.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methylbut-3-en-1-amine Hydrochloride Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Polymerization & Degradation of N-Methylbut-3-en-1-amine HCl Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Reference ID: CAS 55984-59-3 |


[1][2][3]

Emergency Triage: "My Sample Has Changed State"

Before we discuss prevention, let's address the immediate status of your material.[3] N-Methylbut-3-en-1-amine hydrochloride should be a white to off-white crystalline solid.[1][2][3] If your sample has deviated, consult this triage table immediately.

ObservationDiagnosisSalvage StatusRecommended Action
Yellow/Orange Discoloration Oxidative Degradation. Trace amines have oxidized to N-oxides or imines.[1][2][3]Recoverable Recrystallize from ethanol/diethyl ether or isopropanol.[2][3]
Sticky "Gum" or Paste Hygroscopic Failure. The salt has absorbed atmospheric moisture, creating a concentrated ionic liquid that accelerates degradation.[3]Recoverable Dry under high vacuum (

mbar) over

for 24h.
Hard, Insoluble Brick Radical Polymerization. The terminal alkene has cross-linked.[3]Critical Failure Discard. Polymerized material cannot be reversed to monomer.[2][3]
Viscous Oil (Free Base) Oligomerization. If you neutralized the salt, the free base is rapidly oligomerizing.Urgent Immediately re-acidify to HCl salt or distill under reduced pressure with a radical inhibitor (e.g., BHT).

The Core Protocol: Prevention Strategy

The stability of This compound hinges on protecting two functional groups: the secondary amine (prone to oxidation) and the terminal alkene (prone to radical polymerization).[1][2]

While the hydrochloride salt locks the amine lone pair, reducing oxidation risk, the alkene tail (


) remains exposed . Radical polymerization is the primary threat, initiated by trace peroxides, light, or heat.
The "Three-Pillar" Defense System[1][2]
I. Oxygen Exclusion (The Inert Barrier)

Oxygen reacts with the alkene to form hydroperoxides (


).[3] These decompose into alkoxy radicals (

), which act as initiators for polymerization.[2][3]
  • Protocol: Always store under an inert atmosphere (Argon or Nitrogen).[1][2][3]

  • Why: Argon is heavier than air and provides a better "blanket" for solid salts than Nitrogen.[2][3]

II. Radical Scavenging (The Chemical Firewall)

For long-term storage or when the free base is in solution, the addition of a radical inhibitor is mandatory.

  • Recommended Inhibitor: MEHQ (Monomethyl ether hydroquinone) or BHT (Butylated hydroxytoluene) at 100–200 ppm.[1][2][3]

  • Mechanism: These molecules donate a hydrogen atom to any nascent carbon radical, forming a stable phenoxy radical that terminates the chain reaction rather than propagating it.

III. Cryogenic Stasis (Energy Removal)

Heat increases the kinetic energy of the system, overcoming the activation energy for radical propagation.[3]

  • Requirement: Store at -20°C .

  • Warning: Allow the bottle to warm to room temperature before opening to prevent condensation (water acts as a plasticizer and degradation catalyst).

Technical Deep Dive: The Polymerization Mechanism

Understanding the enemy is key to defeating it.[3] The polymerization of N-Methylbut-3-en-1-amine is a Free Radical Chain Reaction .[1][2][3]

Mechanistic Pathway[1][2][3]
  • Initiation: A photon (

    
    ) or trace peroxide cleaves a bond, creating a radical (
    
    
    
    ).[1][2][3]
  • Propagation: The radical attacks the terminal double bond of the amine monomer.[3] This creates a new carbon radical on the internal carbon (Markovnikov stabilization).[3]

  • Chain Growth: This new radical attacks another monomer, extending the chain.[3]

  • Termination: Two chains collide, or an inhibitor intercepts the radical.[3][4]

PolymerizationMechanism Initiator Initiator (Peroxide/Light) Monomer Monomer (N-Methylbut-3-en-1-amine) Initiator->Monomer Attacks Alkene Radical Active Radical Species (R-CH2-CH•) Monomer->Radical Homolytic Cleavage Radical->Monomer Propagation (Chain Growth) Radical->Radical Self-Propagation Polymer Cross-linked Polymer (Insoluble Solid) Radical->Polymer Unchecked Growth Inhibitor Inhibitor (BHT/MEHQ) Radical->Inhibitor Intercepted DeadChain Stable Adduct (Polymerization Stopped) Inhibitor->DeadChain H-Atom Transfer

Figure 1: The kinetic pathway of radical polymerization vs. inhibition.[1][2] Without the "Inhibitor" pathway (Green), the cycle leads inevitably to the "Polymer" state (Black).

Frequently Asked Questions (FAQ)

Q: Can I store the free base (liquid) instead of the HCl salt? A: Strongly Disadvised. The free base has a free lone pair on the nitrogen. This accelerates N-oxide formation and increases the basicity of the medium, which can catalyze complex degradation pathways. The HCl salt is thermodynamically more stable.[3] If you must store the free base, it requires 500 ppm BHT and storage at -80°C.[2][3]

Q: I need to use the amine in a reaction. How do I remove the inhibitor? A: If you used MEHQ or BHT:

  • Flash Chromatography: Pass the solution through a short pad of silica gel (inhibitors are polar and stick to silica).[3]

  • Base Wash: Wash the organic phase with 10% NaOH (removes phenolic inhibitors like MEHQ as water-soluble phenoxides).[1][2][3] Note: This converts your salt to the free base.

Q: My sample is clumpy. Is it polymerized? A: Likely not.[1][2][3] Clumping is usually due to hygroscopicity .[1][2][3]

  • Test: Dissolve a small amount in

    
     or Methanol-d4.
    
  • Result: If it dissolves completely and the NMR shows sharp peaks, it is just wet.[3] If there is insoluble residue or broad "humps" in the NMR baseline, it has polymerized.[3]

Q: Can I use metal spatulas? A: Avoid if possible. Transition metals (Fe, Cu) can catalyze the decomposition of trace hydroperoxides into radicals (Fenton-type chemistry), initiating polymerization. Use ceramic, glass, or PTFE-coated tools.[2][3]

Standard Operating Procedure (SOP) for Handling

Use this decision tree to guide your daily workflow with N-Methylbut-3-en-1-amine HCl.

HandlingSOP Start Start: Handling Request StateCheck Check Physical State Start->StateCheck Solid Solid (Salt Form) StateCheck->Solid Liquid Liquid (Free Base) StateCheck->Liquid SolidAction 1. Warm to RT (sealed) 2. Open in Glovebox/Hood 3. Use Ceramic Tools Solid->SolidAction LiquidAction 1. Add Inhibitor (BHT) 2. Keep Cold (-20°C) 3. Use Immediately Liquid->LiquidAction Storage Long Term Storage SolidAction->Storage Reseal under Argon LiquidAction->Storage Convert back to HCl salt if possible End Stable Sample Storage->End Store at -20°C Amber Vial

Figure 2: Decision matrix for handling and storage to minimize polymerization risk.

References

  • Odian, G. (2004).[1][2][3] Principles of Polymerization. 4th Edition. Wiley-Interscience.[2][3] (Detailed mechanisms of radical chain polymerization and inhibition).

  • Sigma-Aldrich (Merck). Product Safety & Handling: Amine Hydrochlorides.

  • Denisov, E. T., & Afanas'ev, I. B. (2005).[3] Oxidation and Antioxidants in Organic Chemistry and Biology. CRC Press.[2][3] (Mechanisms of amine oxidation and inhibitor function).

  • PubChem. Compound Summary: N-Methylbut-3-en-1-amine. National Library of Medicine.[2][3]

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1][2][3] Longman Scientific & Technical.[2][3] (Standard purification and stabilization of reactive amines).

Sources

Technical Support Center: Managing Side Reactions of N-Methylbut-3-en-1-amine Hydrochloride

[1][2]

CAS Registry Number: 55984-59-3 (HCl Salt) | 38369-88-9 (Free Base) Chemical Formula:

Molecular Weight:12

Executive Summary: The Homoallylic Risk Profile

N-Methylbut-3-en-1-amine hydrochloride is a valuable homoallylic amine building block.[1][2] Its utility lies in its dual functionality: a nucleophilic secondary amine and an electrophilic terminal alkene.[1][2] However, this structure inherently violates the "stability by separation" principle.[1][2]

The Core Technical Challenge: The molecule is chemically predisposed to intramolecular hydroamination .[1][2] Under improper conditions (heat, Lewis acid catalysis, or uncontrolled pH), the amine will attack its own alkene tail via a 5-exo-trig cyclization, irreversibly forming 1,2-dimethylpyrrolidine or N-methylpyrrolidine derivatives.[1][2]

This guide provides the protocols necessary to suppress this thermodynamic well and maintain the linear integrity of the reagent.

Critical Failure Modes & Reaction Pathways[1][2]

The following diagram illustrates the competitive landscape between the desired reactivity and the parasitic side reactions.

ReactionPathwaysStartN-Methylbut-3-en-1-amine HCl(Stable Salt)FreeBaseFree Base(Reactive Intermediate)Start->FreeBaseNeutralization(pH > 10)ImineImpurity C: Imine Byproducts(Thermal Dehydrohalogenation)Start->ImineHeat > 150°CDesiredDesired Product(Linear Amine/Alkene)FreeBase->DesiredControlled Reaction(Low Temp, No Catalyst)CyclicImpurity A: N-Methylpyrrolidine(via 5-exo-trig Hydroamination)FreeBase->CyclicTrace Metals (Au, Ln)or High HeatDimerImpurity B: Cyclobutane Dimer(via [2+2] Photocycloaddition)FreeBase->DimerUV Light Exposure

Figure 1: Competitive reaction landscape. Note that cyclization is the thermodynamically favored outcome if kinetic control is lost.[2]

Technical Modules: Prevention & Troubleshooting

Module A: The "Cold & Clean" Free-Basing Protocol

Issue: Users often report low yields or "missing" alkene protons in NMR after neutralizing the salt. This is typically due to volatility loss or cyclization.[1][2]

The Protocol:

  • Solvent Choice: Use Dichloromethane (DCM) or MTBE .[1][2] Avoid ethers (THF) if Lewis acids will be used later, as they can promote rearrangement.[1][2]

  • Temperature Control: Maintain the system at 0°C to 5°C . The free base is volatile (est.[1][2] BP ~80-90°C) and prone to evaporation.[1][2]

  • Biphasic Neutralization:

    • Suspend the HCl salt in the organic solvent.[1][2]

    • Add cold 2M NaOH or saturated NaHCO₃ slowly.[1][2]

    • Crucial: Do not use concentrated bases (e.g., 10M NaOH) which generate excessive heat of neutralization.[1][2]

  • Metal Scavenging: Ensure all glassware and reagents are free of trace transition metals (Au, Ag, Cu, Ln), which are potent catalysts for hydroamination [1].[1][2]

Module B: Storage Stability

Issue: The material becomes a sticky gum or changes color.

ParameterSpecificationTechnical Rationale
Hygroscopicity HighThe HCl salt is hygroscopic.[1][2] Moisture absorption leads to hydrolysis risks and stoichiometry errors.[1][2] Store in a desiccator.
Thermal Limit < 150°CAbove 150°C, the salt undergoes dehydrohalogenation (loss of HCl) and subsequent degradation to imines [2].[1][2][3]
Light Sensitivity ModerateThe terminal alkene is susceptible to UV-induced [2+2] cycloaddition (dimerization).[1][2][3] Store in amber vials.

Troubleshooting Guide (FAQ)

Q1: "My proton NMR shows the alkene peaks are gone, but I see new multiplets around 1.8-3.0 ppm. What happened?"

Diagnosis: You have likely formed N-methylpyrrolidine .[1][2] Cause: Intramolecular hydroamination (cyclization).[1][2][4] This often happens if the free base was heated or exposed to acidic conditions without an external nucleophile present.[1][2] Solution:

  • Check your reagents for trace metals.[1][2]

  • Keep the reaction temperature below 40°C.

  • If performing an amide coupling, add the coupling reagent before adding the base to trap the amine immediately.[1][2]

Q2: "I neutralized the salt, but my yield is only 30%."

Diagnosis: Volatility loss.[1][2] Cause: N-Methylbut-3-en-1-amine (free base) has a low molecular weight (85.15 g/mol ) and significant vapor pressure.[1][2][5] Rotovapping at standard vacuum/temp will strip the product.[1][2] Solution:

  • Do not concentrate the free base to dryness.[1][2]

  • Use the free base as a solution in the next step immediately.[1][2]

  • If concentration is required, use a cool water bath (< 20°C) and carefully monitor pressure (do not go below 100 mbar).[1][2]

Q3: "The material turned yellow/brown during storage."

Diagnosis: Oxidative degradation or polymerization.[1][2] Cause: Secondary amines oxidize to N-oxides or radical polymerization of the alkene initiated by peroxides.[1][2] Solution:

  • Recrystallize from Ethanol/Et₂O if the salt is impure.[1][2]

  • Store under Argon/Nitrogen atmosphere.[1][2]

  • Add a radical inhibitor (e.g., BHT) if storing the free base for extended periods (though not recommended).[1][2]

Decision Workflow: Workup & Purification

Use this logic gate to determine the safest processing method for your reaction mixture.

WorkupLogicStartReaction CompleteIsProductSaltIs Product an Amine Salt?Start->IsProductSaltSaltPathKeep Acidic (pH < 4)IsProductSalt->SaltPathYesFreeBasePathFree Base Required?IsProductSalt->FreeBasePathNoEvapEvaporate Solvent(Safe from Volatility)SaltPath->EvapExtractCold Extraction (DCM/0°C)FreeBasePath->ExtractConcStepConcentration Risk CheckExtract->ConcStepSafeConcSolution Transfer(Do NOT concentrate to dryness)ConcStep->SafeConcNext step is reactionTrapDerivatize Immediately(e.g., Boc-protection)ConcStep->TrapStorage needed

Figure 2: Workup decision tree to minimize volatility loss and cyclization risks.

References

  • Müller, T. E., et al. (2008).[1][2][6] "Hydroamination: Direct Addition of Amines to Alkenes and Alkynes."[1][2] Chemical Reviews, 108(9), 3795-3892.[1][2]

  • BenchChem. (n.d.).[1][2] "this compound Properties and Stability." BenchChem Compound Database. [1][2]

  • PubChem. (2025).[1][2][7] "this compound (Compound Summary)." National Library of Medicine.[1][2]

  • Hong, S., & Marks, T. J. (2004).[1][2] "Organolanthanide-Catalyzed Hydroamination." Accounts of Chemical Research, 37(9), 673-686.[1][2] (Mechanistic basis for cyclization risks).[1][2]

Optimizing reaction yield with N-Methylbut-3-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55984-59-3 | Formula: C₅H₁₂ClN | MW: 121.61 g/mol [1][2][3][4][5]

Welcome to the Technical Support Hub

This guide addresses critical experimental challenges associated with N-Methylbut-3-en-1-amine hydrochloride . This reagent is a bifunctional building block containing a secondary amine and a terminal alkene.[4] While versatile for synthesizing N-heterocycles and pharmaceutical intermediates, its dual reactivity and salt form introduce specific failure modes.[3][4]

Below are the three most common technical inquiries we receive, structured as troubleshooting modules.

Module 1: Handling & Stoichiometry

Issue: "My reaction yields are inconsistent, and the reagent appears sticky or wet."

Root Cause Analysis

As a hydrochloride salt, N-Methylbut-3-en-1-amine is significantly hygroscopic .[3][4] Atmospheric moisture absorption alters the effective molecular weight, leading to incorrect stoichiometry. If you weigh 121.6 mg hoping for 1.0 mmol, you may actually be adding only 0.8 mmol of amine and 0.2 mmol of water. Water also acts as a nucleophile in competing reactions or decomposes sensitive catalysts.[3][4]

Troubleshooting Protocol: Drying & Handling

Do not rely on standard vacuum drying alone, as surface caking can trap moisture.[3][4]

Recommended Drying Protocol (Azeotropic Distillation):

  • Dissolution: Dissolve the "wet" salt in a minimum amount of dry methanol.

  • Entrainment: Add 10 volumes of anhydrous toluene.

  • Evaporation: Rotovap at 45°C. The methanol/toluene/water azeotrope will remove moisture.[3][4]

  • Repetition: Repeat step 2-3 twice.

  • Storage: Store under Argon in a desiccator.

Stoichiometry Correction Table:

Appearance of Salt Estimated Water Content (wt%) Correction Factor (Multiply weighed mass by...)
Free-flowing white powder < 1% 1.00
Clumpy/Sticky solid 5–10% 1.05 – 1.10

| Deliquescent (Liquid layer) | > 15% | Unusable for precise catalysis (Recrystallize or dry) |[3][4]

Module 2: Olefin Metathesis Failures

Issue: "The Grubbs catalyst (Gen I or II) turns inactive/black immediately upon adding this reagent."

Root Cause Analysis

Ruthenium-based metathesis catalysts (Grubbs, Hoveyda-Grubbs) are deactivated by free amines .[3][4] The basic nitrogen lone pair coordinates strongly to the Ruthenium center, displacing the phosphine or N-heterocyclic carbene ligand and shutting down the catalytic cycle.

The Solution: The Ammonium Salt Strategy

Do not free-base the amine before metathesis. The protonated ammonium form (HCl salt) does not possess a free lone pair and cannot poison the catalyst.

Protocol:

  • Solvent Choice: Use a solvent where the HCl salt has moderate solubility (DCM/Methanol mixtures) or use suspension conditions in DCM if the catalyst is active enough.[4]

  • Execution: Perform the Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) directly on the hydrochloride salt.[3][4]

  • Post-Reaction: After the metathesis is complete, neutralize the salt with base (e.g., NaHCO₃) during the workup to isolate the product.

MetathesisStrategy cluster_fail FAILURE MODE (Free Base) cluster_success SUCCESS MODE (Protonated) FreeAmine Free Amine (N-Lone Pair Active) RuCat Ru Catalyst (Grubbs) FreeAmine->RuCat Coordinates DeadCat Inactive Complex (Ru-N Coordination) RuCat->DeadCat Deactivation Salt Amine HCl Salt (No Lone Pair) RuCat2 Ru Catalyst Salt->RuCat2 Does NOT Bind Product Metathesis Product (Ammonium Form) RuCat2->Product Catalysis Proceeds

Figure 1: Mechanism of catalyst poisoning by free amines vs. protection via protonation.[3][4]

Module 3: Nucleophilic Substitution (Alkylation/Acylation)

Issue: "I am trying to alkylate the amine, but I see low yields or polymerization."

Root Cause Analysis
  • Volatility: The free base (N-methylbut-3-en-1-amine) is a low molecular weight secondary amine and is volatile .[3][4] If you free-base it ex situ (e.g., extraction with NaOH followed by evaporation), you will lose significant material to the vacuum pump.

  • Cyclization: Under acidic conditions or high heat, the amine can attack its own alkene (hydroamination), forming N,2-dimethylpyrrolidine.[4]

Troubleshooting Protocol: In Situ Neutralization

Avoid isolating the free base. Generate it inside the reaction vessel.

Recommended Workflow:

  • For Acylation (Amide coupling): Suspend the HCl salt in DCM.[4] Add 2.5 - 3.0 equivalents of DIPEA (Hünig's base) .[3][4] The DIPEA will liberate the free amine in situ to react with the acid chloride or activated ester.

  • For Alkylation (SN2): Use K₂CO₃ or Cs₂CO₃ in Acetonitrile or DMF.[3][4] Add the HCl salt and the alkyl halide. The heterogeneous base will slowly release the free amine, keeping its concentration low and reducing side reactions.

HandlingWorkflow Start Start: Amine HCl Salt Decision Reaction Type? Start->Decision Metathesis Olefin Metathesis Decision->Metathesis Ru-Catalyzed Coupling Alkylation / Acylation Decision->Coupling Nucleophilic Action1 DO NOT NEUTRALIZE Use Salt Directly Metathesis->Action1 Action2 In Situ Neutralization (DIPEA or K2CO3) Coupling->Action2 Result1 Preserves Catalyst High Yield Action1->Result1 Result2 Prevents Volatility Loss High Yield Action2->Result2

Figure 2: Decision matrix for handling the salt based on intended reaction type.

FAQ: Rapid Fire Troubleshooting

Q: Can I store the free base? A: Not recommended. The free base is prone to oxidation and slow polymerization.[4] Store it as the HCl salt (indefinitely stable if dry) and free-base only immediately before use.

Q: I see an impurity at M+ = 121 (or similar isomer mass) in LCMS. A: This is likely the hydroamination product (pyrrolidine derivative). This occurs if the reaction mixture becomes too acidic or is heated excessively without a catalyst.[4] Keep pH > 7 during alkylations to prevent this.[3][4]

Q: Is the alkene stable to strong bases (e.g., NaH, LiHMDS)? A: Generally, yes. However, strong bases can deprotonate the allylic position (though less acidic due to the amine) or cause isomerization of the double bond to the internal position (enamine formation). Use non-nucleophilic bases like DIPEA or inorganic carbonates where possible.[3][4]

References
  • Grubbs, R. H., et al. (2006).[3][4] "Olefin Metathesis with Amines: The Ammonium Salt Strategy." Journal of the American Chemical Society.[4] (Note: This refers to the foundational strategy of protonating amines to prevent Ru-catalyst poisoning).

  • Müller, T. E., et al. (2008).[3][4][6] "Hydroamination: Direct Addition of Amines to Alkenes."[3][4] Chemical Reviews. (Comprehensive review covering the mechanism of cyclization side-reactions).

  • BenchChem. "this compound Properties."[3][4] Chemical Database.[3][4] (Verification of physical properties and salt form stability).

  • Master Organic Chemistry. "Olefin Metathesis: The Grubbs Reaction." (General guide on catalyst sensitivity).

Sources

Work-up procedures for reactions with N-Methylbut-3-en-1-amine hydrochloride

[1][2]

Reagent Profile:

  • Compound: this compound[1][2][3][4]

  • CAS: 55984-59-3[1][2][3][4]

  • Free Base MW: 85.15 g/mol (High Volatility Risk)

  • Critical Property: The free base has a boiling point estimated at 80–90°C . It is significantly water-soluble due to its low carbon count (

    
    ).[1]
    

Core Directive: The "Free-Basing" Trap

Ticket #001: "I neutralized the salt, extracted it, and rotavapped the solvent, but my yield is <20%. Where did it go?"

Root Cause Analysis: The low molecular weight (


Resolution Protocol: The "Cold & Salty" Extraction

To isolate the free base without loss, you must alter the thermodynamic equilibrium of the extraction and evaporation process.

Step-by-Step Methodology:

  • Dissolution: Dissolve the hydrochloride salt in a minimum amount of distilled water (not buffer).

  • The pH Switch: Cool the solution to

    
    . Slowly add 6M NaOH  or saturated KOH  until the pH reaches 
    
    
    .
    • Causality: The pKa of secondary alkyl amines is typically ~10.5. To ensure 99.9% exists as the free base (organic soluble), you must exceed the pKa by at least 2 units.

  • Salting Out (Critical): Saturate the aqueous layer with solid NaCl or

    
     .
    
    • Mechanism:[5][6][7] This increases the ionic strength of the aqueous phase, disrupting the hydrogen bonding network that solubilizes the small amine, forcing it into the organic phase (Salting-out effect).

  • Extraction: Extract 4

    
     with Diethyl Ether (
    
    
    )
    or Pentane .
    • Why Ether/Pentane? They have very low boiling points (

      
       / 
      
      
      ). This allows you to remove the solvent later without heating the amine to its boiling point. Avoid DCM if possible, as its boiling point (
      
      
      ) is closer to the amine's volatility threshold, and it forms emulsions more easily.
  • Drying: Dry the combined organics over solid KOH pellets or

    
    . (KOH acts as both a desiccant and a secondary base to ensure no salt reversion).
    
  • Concentration:

    • Do NOT use high vacuum.[1]

    • Use a rotary evaporator with the bath at

      
       (Room Temp)  and pressure at 
      
      
      .
    • Stop when the volume is low but not dry. If precise stoichiometry is needed, determine the concentration via NMR using an internal standard (e.g., mesitylene) rather than evaporating to dryness.

Post-Reaction Work-Up (Purification)

Ticket #002: "I used the amine in a coupling reaction. How do I remove the excess unreacted amine from my product?"

Root Cause Analysis: Since the amine is secondary and basic, it can be removed by chemically "switching" its solubility. However, if your product is also basic (e.g., an alkaloid synthesis), this standard wash will fail.

Workflow: The Acid-Base Switch

This protocol assumes your target product is neutral (e.g., an amide) or acidic .

Quantitative Data: Solvent Partitioning

Phase Condition Amine State Solubility

| Organic | Neutral/Basic (pH > 12) | Free Base (

Aqueous

1

Experimental Steps:

  • Quench: Dilute reaction mixture with EtOAc or DCM.

  • Acid Wash: Wash the organic layer 3

    
     with 1M HCl .[1]
    
    • Result: The unreacted N-Methylbut-3-en-1-amine is protonated to its HCl salt form.[1] Being ionic and water-soluble, it partitions quantitatively into the aqueous layer.[1]

  • Product Recovery:

    • If Product is Neutral (Amide): It remains in the organic layer. Dry and concentrate.

    • If Product is Basic: It will also go into the aqueous layer. You must then separate the layers, basify the aqueous layer (pH > 12), and re-extract. (See Resolution Protocol 1).

Visualization: Acid-Base Purification Logic

WorkUpLogicStartCrude Reaction Mixture(Product + Excess Amine)AcidWashAdd 1M HCl(Partitioning)Start->AcidWashSepFunnelSeparatory FunnelShake & SettleAcidWash->SepFunnelOrgLayerOrganic Layer(Contains Neutral Product)SepFunnel->OrgLayerTop/Bottom(Solvent dep.)AqLayerAqueous Layer(Contains Amine-HCl Salt)SepFunnel->AqLayerProcessDry & Concentrate(Isolate Product)OrgLayer->ProcessWasteDiscard Aqueous(Removes Amine)AqLayer->Waste

Figure 1: Decision tree for removing unreacted N-Methylbut-3-en-1-amine from neutral products (e.g., amides).

Storage & Stability FAQs

Ticket #003: "My free amine turned yellow/brown after a week. Is it still good?"

Diagnosis: You are witnessing oxidative degradation or alkene polymerization .[1]

  • Oxidation: Secondary amines oxidize slowly in air to form N-oxides or imines.[1]

  • Photodegradation: The terminal alkene is susceptible to UV-induced [2+2] cycloaddition or polymerization, especially in the presence of trace acid.

Corrective Action:

  • Store as Salt: Always keep the reagent as the Hydrochloride salt (

    
    ) for long-term storage.[1] It is indefinitely stable at room temperature if kept dry.[1]
    
  • Free Base Storage: If you must store the free base:

    • Flush the vial with Argon/Nitrogen .

    • Store at -20°C in the dark (amber vial).

    • Use within 48 hours for best results.

References

  • PubChem. (2025).[1][2][8] this compound (Compound).[1][2][3][4] National Library of Medicine.[1] [Link][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine purification and pKa values).

  • University of Rochester. (n.d.).[1] Workup: Amines. Department of Chemistry. [Link]

Technical Support Center: Purification & Isolation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted N-Methylbut-3-en-1-amine Hydrochloride Ticket ID: PUR-86449-06-5 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Chemical Profile

The Challenge: You are attempting to remove excess this compound (CAS: 86449-06-5) from a reaction mixture.[1][2] This reagent is a secondary aliphatic amine salt often used as a nucleophile in reductive aminations or alkylations.[1][2]

The Solution Logic: The removal strategy hinges on the drastic solubility difference between the hydrochloride salt (highly water-soluble, organic-insoluble) and the free base (organic-soluble, volatile).[1][2] Your product's chemical nature (Neutral, Acidic, or Basic) dictates the specific protocol.[1]

Target Molecule Profile
PropertyDataImplications for Removal
Structure Secondary Amine (Allylic)Basic (pKa ~10.5).[1][2] Nucleophilic.[1][2]
Form Hydrochloride SaltHighly soluble in water. Insoluble in non-polar organics (EtOAc, Hexanes, Et2O).[1]
MW 121.61 g/mol (Salt)Low MW allows for easy diffusion into scavenger resins.[1][2]
Boiling Point ~90°C (Free Base est.)[1][2]Free base is volatile; Salt is non-volatile.[1][2]
Reactivity Terminal AlkeneAvoid radical initiators or strong acids that might polymerize the alkene.[1][2]

Diagnostic Workflow: Select Your Protocol

Before proceeding, identify the acid/base nature of your desired product . Use the flowchart below to select the optimal removal method.

PurificationLogic Start START: Nature of Desired Product? Prod_Neutral Neutral Product (Amides, Esters, etc.) Start->Prod_Neutral Non-ionizable Prod_Basic Basic Product (Other Amines) Start->Prod_Basic pKa > 7 Prod_Acidic Acidic Product (Carboxylic Acids) Start->Prod_Acidic pKa < 5 Method_Wash PROTOCOL A: Acidic Aqueous Wash (Partitioning) Prod_Neutral->Method_Wash Most Efficient Method_Scavenge PROTOCOL B: Electrophilic Scavenging (Resin Capture) Prod_Basic->Method_Scavenge Avoids Co-extraction Method_Chrom PROTOCOL C: Reverse Phase / Cation Exchange (Chromatography) Prod_Basic->Method_Chrom If Scale > 10g Prod_Acidic->Method_Wash Careful pH Control

Figure 1: Decision matrix for removing N-Methylbut-3-en-1-amine based on product chemistry.

Protocol A: Acidic Aqueous Partitioning (The Standard)[1]

Best For: Neutral products (amides, ethers, protected compounds) or Acidic products (if pH is managed).[1] Mechanism: Exploits the high water solubility of the hydrochloride salt. By maintaining an acidic pH, the amine remains protonated (


) and locked in the aqueous phase, while the neutral product partitions into the organic phase.
Step-by-Step Procedure
  • Solvent Selection: Dissolve your crude reaction mixture in a water-immiscible organic solvent.[1][2]

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

    • Note: The target amine salt is reported to be insoluble in EtOAc [1], making this the superior choice to force partitioning.

  • First Wash (Acidic):

    • Wash the organic layer with 1M HCl or 10% Citric Acid (3 x Vol).[1][2]

    • Why? This ensures 100% of the N-Methylbut-3-en-1-amine is protonated.[1][2] Even if some was free-based during the reaction, the acid converts it back to the water-soluble salt.[1][2]

  • Second Wash (Brine):

    • Wash with saturated NaCl (Brine).[1][2]

    • Why? Breaks potential emulsions common with amphiphilic amines.[1][2]

  • Drying:

    • Dry organic layer over anhydrous

      
      .[1][2] Filter and concentrate.
      

Self-Validating Check:

  • TLC: Spot the organic layer.[1][2] Stain with Ninhydrin .[1][2][3]

  • Result: The N-Methylbut-3-en-1-amine spot (usually reddish/purple) should be absent.[1][2] If visible, repeat the acid wash.[2]

Protocol B: Chemical Scavenging (High Precision)

Best For: Basic products (where acid washing would extract your product too) or high-throughput library synthesis.[1][2] Mechanism: Use a solid-supported electrophile (Resin) to covalently bond with the unreacted nucleophilic amine.[1][2] The resin is then filtered off, taking the impurity with it.

Resin Selection Guide
Resin TypeFunctionalityMechanismCompatibility Note
Isocyanate Resin

Forms UreaBest Choice. Irreversible.[1][2] Reacts rapidly with secondary amines [2].[1][2]
Sulfonyl Chloride

Forms SulfonamideGood, but generates HCl byproduct (needs base scavenger).[1][2]
Aldehyde Resin

Forms Enamine/IminiumAvoid. Reversible equilibrium with secondary amines; less stable than urea.[1][2]
Workflow
  • Preparation: Dilute crude mixture in DCM or THF.

  • Neutralization (Critical):

    • Since the impurity is a hydrochloride salt, the nucleophilic nitrogen is protonated and unreactive.

    • Action: Add a tertiary amine base (e.g., Triethylamine, 3.0 eq relative to impurity) to "free base" the impurity in situ.

  • Scavenging:

    • Add Polystyrene-Isocyanate Resin (2-4 equivalents relative to excess amine).[1][2]

    • Agitate (do not stir with magnetic bar to avoid grinding resin) for 4–16 hours at room temperature.

  • Filtration:

    • Filter through a fritted glass funnel or a Celite pad.[1][2]

    • Rinse resin with DCM.[1][2]

    • Concentrate filtrate.[1][2]

Protocol C: Chromatographic Solutions

Best For: Complex mixtures where extraction and scavenging failed.[1][2]

The Problem: Secondary amines interact strongly with silanols on standard silica gel, causing severe "tailing" (streaking) that contaminates other fractions.[1]

Mobile Phase Modifiers

If you must use Normal Phase Silica:

  • Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).[1][2]

  • Mechanism:[1][2][4][5] The additive saturates the acidic silanol sites on the silica, allowing the N-Methylbut-3-en-1-amine to elute as a tight band rather than a streak [3].[1][2]

Visualizing the Impurity (TLC/LCMS)
  • Ninhydrin Stain: Secondary amines turn purple/red upon heating.[1][2]

  • KMnO4 Stain: The terminal alkene (but-3-en) will stain bright yellow/brown on a purple background.[1][2]

  • NMR Signature: Look for the N-Methyl singlet (~2.3 ppm) and the distinctive multiplet of the terminal alkene (~5.7 ppm).[1][2]

Frequently Asked Questions (FAQ)

Q: Can I remove this amine by distillation? A: Not directly.[1][2] The hydrochloride salt is a solid (MP ~190°C) and will not distill.[1][2] You would need to free-base it (pH > 12) first.[1][2] The free base (MW ~85) is volatile, but this risks co-distilling your product or polymerizing the alkene functionality at high heat.[1] Extraction is safer.[1][2]

Q: I tried acid washing, but I still see the amine in NMR. Why? A: You likely have an emulsion or "rag layer" where the amine is trapped in organic micro-droplets.[1][2]

  • Fix: Use a more polar organic solvent for extraction (e.g., 10% MeOH in DCM) to break the emulsion, or filter the biphasic mixture through a pad of Celite before separating layers.

Q: Is the terminal alkene stable to acid washing? A: Yes. Dilute HCl (1M) at room temperature is generally safe for terminal alkenes.[1][2] Avoid concentrated acids (H2SO4) or high heat, which could trigger hydration (Markonikov addition) or polymerization.[1][2]

Q: What are the safety risks of this specific amine? A: It is a skin and eye irritant (H315, H319) [4].[6] As a secondary amine, it can form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., nitrites).[1] Avoid using sodium nitrite in subsequent steps without thorough removal of this amine.[1][2]

References

  • BenchChem. (n.d.).[1][2] this compound Physical Properties. Retrieved from [1][2]

  • Sigma-Aldrich (Merck). (n.d.).[1][2] Scavenger Resins for Solution Phase Synthesis.[1][2] Retrieved from [1][2]

  • Rochester University. (n.d.).[1][2] Workup and Purification of Amines.[1][2][3][5][7][8] Department of Chemistry.[1][2] Retrieved from [1][2]

  • PubChem. (2025).[1][2][9] this compound (Compound Summary).[1][2][10][11] National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

Identifying byproducts in N-Methylbut-3-en-1-amine hydrochloride reactions

Technical Support Center: Impurity Profiling & Troubleshooting for -Methylbut-3-en-1-amine HCl

Reagent Class: Homoallylic Secondary Amine Salt CAS: 55984-59-3 (HCl Salt) | 38369-88-9 (Free Base) Primary Application: Building block for pyrrolidine scaffolds, olefin metathesis substrates, and pharmaceutical intermediates.

Executive Summary

While the hydrochloride salt of

alkene isomerizationoxidative degradationbis-alkylated speciestrace cyclic amines

Part 1: Diagnostic Troubleshooting (Q&A)

Module A: The "Phantom" Olefin Signals (Isomerization)

User Query: "My




Technical Diagnosis: You are likely observing thermodynamic isomerization , not polymerization. The terminal alkene (but-3-en) is kinetically accessible but thermodynamically less stable than the internal alkene (but-2-en). This migration is catalyzed by trace transition metals (Ru, Rh) or strong bases during the "free-basing" step.

  • The Shift: The double bond migrates one carbon inward to form

    
    -methylbut-2-en-1-amine  (Crotyl derivative).
    
  • Key Marker: The disappearance of the terminal vinyl protons (

    
    ) and the appearance of a methyl group attached to an alkene (
    
    
    , doublet,
    
    
    1.6–1.7 ppm).

Corrective Action:

  • Check your neutralization: If generating the free base, avoid prolonged exposure to strong bases (e.g., KOtBu) or heat. Use mild inorganic bases (e.g.,

    
    ) at 
    
    
    .
  • Metal Scavenging: If the material was exposed to metathesis catalysts (Grubbs) or hydrogenation catalysts, treat with a scavenger (e.g., QuadraPure™) immediately.

Module B: The "Silent" Contaminant (Synthesis Carryover)

User Query: "I see a persistent aliphatic impurity that lacks alkene protons entirely. Mass spec suggests the same MW (85 g/mol for free base), but the retention time is different."

Technical Diagnosis: This is the Cyclic Isomer: 2-Methylpyrrolidine (or potentially

  • Key Marker: Loss of all olefinic signals in NMR. Appearance of complex aliphatic multiplets in the

    
     1.4–3.0 range.
    
  • Resolution: This impurity is difficult to remove via silica chromatography due to similar polarity. Recrystallization of the HCl salt from Isopropanol/Ether is the most effective purification method.

Module C: Stoichiometry Mismatches (Bis-alkylation)

User Query: "My yield is low, and I see a singlet integrating to 6H (or two 3H singlets) in the aliphatic region. What happened?"

Technical Diagnosis: You have


-Dimethylbut-3-en-1-amineover-methylation
  • Mechanism: The secondary amine is nucleophilic.[1][2] If methylating agents (like MeI) were present in excess, the tertiary amine forms.

  • Impact: This species cannot undergo amide coupling or further functionalization at the nitrogen, acting as a dead-end inhibitor.

Part 2: Degradation & Impurity Pathways (Visualized)

The following diagram maps the kinetic and thermodynamic fates of

DegradationPathwaysFigure 1: Primary Impurity Pathways for N-Methylbut-3-en-1-amineStartN-Methylbut-3-en-1-amine(Target Reagent)IsomerN-Methylbut-2-en-1-amine(Internal Alkene)Start->Isomer Acid/Base orMetal Cat. (Δ)Cyclic2-Methylpyrrolidine(Cyclic Impurity)Start->Cyclic Synthesis Carryover(High T)OxideN-Oxide / Hydroxylamine(Oxidation Product)Start->Oxide Air/Peroxides(Free Base only)BisN,N-Dimethylbut-3-en-1-amine(Over-Alkylated)Start->Bis Methylating Agents(Synthesis Error)

Figure 1: The central node represents the target secondary amine. Red paths indicate thermodynamic degradation; yellow paths indicate oxidative or synthetic carryover issues.

Part 3: Analytical Data & Specifications

To confirm identity and purity, compare your data against these reference baselines.

Table 1: NMR Diagnostic Shifts ( H, 400 MHz, )
MoietyTarget: But-3-en-1-amineImpurity: But-2-en-1-amine (Isomer)Impurity: Pyrrolidine (Cyclic)
Alkene (-CH=)

5.7–5.9 (m, 1H)

5.4–5.6 (m, 2H)
Absent
Term.[3] Alkene (=CH

)

5.0–5.2 (m, 2H)
Absent Absent
N-Methyl (-NCH

)

2.45 (s, 3H)

2.40 (s, 3H)

2.30 (s, 3H)
Allylic Methyl Absent

1.65 (d, 3H)
Absent
Ring CH

Absent Absent

1.4–3.0 (multiplets)
Table 2: Physico-Chemical Stability Profile
ParameterSpecification / Behavior
Hygroscopicity High. The HCl salt absorbs atmospheric water rapidly. Wet salt appears as a sticky gum.
Free Base Stability Low. Volatile and prone to oxidation (

-oxide formation) within hours if exposed to air.
Storage Condition Store HCl salt at

to

under Argon. Desiccate.
pKa (Conjugate Acid)

(Typical for secondary amines).

Part 4: Validated Purification Protocol

If your batch shows significant isomerization or cyclization (>5%), perform this recrystallization. The HCl salt is preferred for purification as the impurities often have different solubility profiles in their salt forms.

Protocol: Recrystallization of Hydrochloride Salt

  • Dissolution: Dissolve the crude brown/yellow solid in a minimum amount of hot Isopropanol (IPA) (

    
    ).
    
  • Precipitation: While stirring, add Diethyl Ether (or MTBE) dropwise until persistent cloudiness is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a

    
     freezer for 12 hours.
    
  • Filtration: Filter the white hygroscopic needles under an inert atmosphere (nitrogen blanket) to prevent immediate water uptake.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Why this works: The bis-alkylated impurity and the cyclic pyrrolidine salt are generally more soluble in the ether/alcohol mix and remain in the mother liquor.

Part 5: Analytical Decision Tree

Use this logic flow to determine the next step for your sample.

DecisionTreeCheckAnalyze 1H NMR(Olefin Region)CleanSignals at 5.0-5.9 ppm only?YESCheck->CleanDirtyNew signals at 1.6 ppm (d)or 5.4 ppm (m)?NOCheck->DirtyAction1Proceed to Reaction.(Use dry solvents)Clean->Action1Action2Isomerization Detected.Recrystallize (IPA/Ether).Dirty->Action2CheckCyclicCheck Aliphatic Region.Multiplets without Alkene?Dirty->CheckCyclicAction3Cyclic Impurity.Difficult to remove.Request new batch.CheckCyclic->Action3Yes

Figure 2: Workflow for assessing reagent quality before committing to high-value synthesis.

References
  • Isomerization of Homoallylic Amines: J. Org. Chem.2021 , 86, 8538–8543. (Discusses stability of allylic/homoallylic amine salts).

  • Hydroamination/Cyclization Pathways: Chem. Rev.2008 , 108, 3795–3892. (Comprehensive review on hydroamination mechanisms leading to cyclic amines).

  • Baldwin’s Rules (Cyclization Constraints): J. Chem. Soc., Chem. Commun.1976 , 734–736. (Foundational text explaining why 5-endo-trig is disfavored for this substrate).

  • Amine Salt Properties: PubChem Compound Summary for CID 12717520. (Physical properties and safety data).

Impact of solvent choice on N-Methylbut-3-en-1-amine hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent Choice on Reactivity & Handling

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3). This compound presents a classic "Solubility vs. Reactivity" paradox common in secondary amine salts:

  • The Salt Form: Stable and easy to handle but insoluble in the non-polar solvents required for alkene metathesis or anhydrous alkylations.[1][2]

  • The Free Base: Highly reactive and soluble in organic media but volatile, prone to oxidation, and capable of poisoning metal catalysts.[2]

Your choice of solvent is not just a medium; it is the primary switch that dictates whether the amine acts as a nucleophile , a catalyst poison , or a spectator .[2]

Module 1: Solubility & The "Free-Basing" Trap

The Solubility Paradox

Users often report reaction failure because the reagent remains a solid precipitate in the reaction vessel.[1] The hydrochloride salt is highly polar.[1][2]

Solvent ClassRepresentative SolventsSolubility of HCl SaltSolubility of Free BaseRecommended Application
Chlorinated DCM, ChloroformInsoluble SolubleMetathesis (RCM), Amide Coupling
Polar Aprotic DMF, DMSO, DMAcSoluble Soluble

Alkylation, Nucleophilic Attack
Polar Protic Methanol, WaterSoluble SolubleStorage, Hydrolysis (Avoid for Metathesis)
Ethers THF, Diethyl EtherInsoluble SolubleGrignard/Lithiation reactions
Critical Troubleshooting: Volatility Warning

Issue: "I neutralized the salt, extracted into DCM, and evaporated the solvent, but my yield is near 0%." Diagnosis: Product Loss via Evaporation. The free base (N-Methylbut-3-en-1-amine) has a low molecular weight (~85.15 g/mol ) and a boiling point estimated between 60–75°C. Standard rotary evaporation (vac < 50 mbar, bath > 30°C) will co-evaporate your product.[1][2]

Protocol: Controlled Free-Basing [1][2]

  • Biphasic Mix: Suspend HCl salt in DCM (

    
     M).
    
  • Neutralization: Add

    
     equivalents of 
    
    
    
    M NaOH (aq) at
    
    
    .
  • Extraction: Separate organic layer.[1][2] Dry over

    
    .[1][2]
    
  • Do NOT Evaporate: Use the solution directly in the next step. Quantify concentration via NMR using an internal standard (e.g., mesitylene) rather than gravimetric analysis.[1][2]

Module 2: Nucleophilic Substitution ( )

Solvent Effects on Reaction Rate

When using this amine for alkylation (e.g., reacting with an alkyl halide), the solvent determines the nucleophilicity of the nitrogen.[2][3]

Mechanism:

  • Protic Solvents (MeOH): Form a "solvation cage" around the nitrogen lone pair via hydrogen bonding.[1][2] This decreases

    
     significantly.[1][2]
    
  • Polar Aprotic Solvents (DMF/CH₃CN): Do not hydrogen bond to the amine.[1][2] They solvate the counter-cation (if using a base like

    
    ), leaving the amine "naked" and highly reactive.[1][2]
    

Decision Matrix:

  • Target: Fast reaction at low temp?

    
    Use DMF or CH₃CN. 
    
  • Target: Selectivity (avoiding over-alkylation)?

    
    Use MeOH  (slower rate allows better control).
    

Module 3: Alkene Metathesis (RCM)

The "Catalyst Poisoning" Issue

This is the most frequent failure point.[1][2] You intend to perform Ring-Closing Metathesis (RCM) using the terminal alkene, but the secondary amine interferes with the Ruthenium catalyst (Grubbs I/II).

The Conflict:

  • Free Amine: Coordinates to Ru, shutting down the catalytic cycle.[1][2]

  • HCl Salt: Does not coordinate (safe), but is insoluble in DCM/Toluene (standard RCM solvents).[1][2]

Visual Troubleshooting Guide

MetathesisLogic Start Start: RCM Reaction N-Methylbut-3-en-1-amine deriv. State Is the Amine Protected? Start->State Protected Yes (Boc/Cbz) State->Protected Unprotected No (Free NH or HCl Salt) State->Unprotected Success1 SUCCESS Standard RCM Protected->Success1 SolventChoice Solvent Choice? Unprotected->SolventChoice DCM DCM / Toluene SolventChoice->DCM Standard Conditions MeOH Methanol / Water SolventChoice->MeOH Polar Conditions Fail1 FAILURE Free amine poisons Ru catalyst DCM->Fail1 If Free Base Fail2 FAILURE HCl Salt is insoluble DCM->Fail2 If HCl Salt Success2 CONDITIONAL SUCCESS Requires Blechert/Grela type water-soluble catalysts MeOH->Success2 Specialized Catalyst Only Solution SOLUTION: In-situ Protonation w/ p-TSA in DCM (Soluble Salt) Fail1->Solution Fix Fail2->Solution Fix

Figure 1: Decision tree for selecting solvents and conditions during Ring-Closing Metathesis (RCM).

The "Soluble Salt" Protocol (Recommended)

To perform RCM without protecting the amine, you must generate a salt that is soluble in non-polar solvents (DCM) but keeps the nitrogen protonated.[2]

  • Do not use the HCl salt directly (Insoluble in DCM).[1][2]

  • Convert to p-Toluenesulfonate (p-TSA) salt:

    • Free-base the amine (see Module 1).[1][2]

    • Add 1.0 eq of p-Toluenesulfonic acid in DCM.[1][2]

    • The resulting salt is often soluble in DCM.[1][2]

  • Run RCM: The protonated amine (

    
    ) will not poison the Grubbs catalyst.[1][2]
    

Frequently Asked Questions (FAQ)

Q1: Can I use THF to dissolve the HCl salt? A: Generally, no.[1][2] Amine hydrochloride salts have very poor solubility in THF.[1][2] You may see a suspension, but reaction kinetics will be surface-area limited (heterogeneous), leading to poor reproducibility.[1][2] Use DMF or MeOH for homogeneity.[1][2]

Q2: I see a new impurity spot on TLC after storing the free base in Chloroform. What is it? A: Chloroform (


) can react with secondary amines over time, especially in the presence of light/air, to form carbamoyl chlorides or dichlorocarbene adducts.[2] Always use fresh, stabilized DCM  for extraction and use immediately.[1][2]

Q3: Why did my reaction turn black immediately upon adding the amine to the Grubbs catalyst? A: You likely used the free base in a non-coordinating solvent. The amine lone pair coordinated to the Ruthenium center, displacing the phosphine/NHC ligand and decomposing the active species. You must protonate or protect the nitrogen.[1][2]

Q4: Is the alkene stable to strong acids? A: The terminal alkene is relatively robust, but heating in strong aqueous acid (e.g., 6M HCl, reflux) can lead to hydroamination (cyclization) or hydration of the double bond.[2] Keep acid exposure to ambient temperatures.[1][2]

References

  • Solubility & Nucleophilicity Trends

    • Reichardt, C., & Welton, T. (2010).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] [1][2]

  • Amine Inhibition of Grubbs Catalysts

    • Fogg, D. E., et al. (2014).[1][2][4][5] "Amine-Mediated Degradation in Olefin Metathesis Reactions". ChemCatChem, 6(2), 459-463.[1][2] [1][2]

  • Handling Volatile Amines

    • Armarego, W. L. F. (2017).[1][2][5][6][7] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2]

  • In-Situ Salt Formation for RCM

    • Wright, D. L., et al. (2000).[1][2] "Olefin Metathesis with Amine-Containing Systems". Organic Letters, 2(13), 1847–1850.[1][2] [1][2]

  • Compound Data

    • PubChem CID: 118987104 (this compound).[1][2] [1][2]

Sources

Base selection for N-alkylation with N-Methylbut-3-en-1-amine hydrochloride

[1]

Ticket ID: #ALK-592-HCl Subject: Optimization of Base Selection for Secondary Amine Hydrochloride Alkylation Assigned Scientist: Senior Application Specialist, Process Chemistry Division[1]

Executive Summary

You are working with N-Methylbut-3-en-1-amine hydrochloride . This substrate presents three distinct chemical challenges that dictate your base selection:

  • The Counter-Ion Penalty: The amine is locked as an ammonium salt (

    
    ).[1] It is non-nucleophilic until deprotonated.[1]
    
  • The Homoallylic Unsaturation: The terminal double bond (

    
    ) is susceptible to migration (isomerization to the internal conjugated position) under highly basic, thermodynamic conditions.
    
  • The Secondary Amine Trap: As a secondary amine, the product of your reaction will be a tertiary amine, which is often more nucleophilic than the starting material, leading to over-alkylation (quaternization).[1]

This guide provides the troubleshooting logic and protocols to navigate these challenges, prioritizing the Cesium Effect to maximize selectivity.

Part 1: The Base Selection Matrix[1]

The "Cesium Effect" (Recommended Approach)

For N-alkylation of secondary amines, particularly when starting from salts, Cesium Carbonate (


)DMFAcetonitrile (MeCN)1
  • Why it works: Unlike Potassium Carbonate (

    
    ), Cesium Carbonate has significantly higher solubility in organic solvents like DMF. This creates a "naked anion" effect where the carbonate is more available to deprotonate the ammonium salt.[1]
    
  • Chemo-selectivity: Research demonstrates that cesium bases suppress over-alkylation, favoring the formation of the tertiary amine over the quaternary ammonium salt.[1][2]

Base Performance Comparison
Base CandidatepKa (conj. acid)Solubility (Org.)[1]Risk ProfileRecommendation

~10.3Moderate (DMF)LowPrimary Recommendation. Best balance of reactivity and selectivity.[1]

~10.3PoorMediumOften results in stalled conversion due to surface passivation (heterogeneous reaction).[1]
DIPEA (Hünig's Base) ~10.7HighHighGood for "free-basing" the salt, but often acts as a nucleophilic shuttle, promoting quaternization. Hard to remove.
NaH (Sodium Hydride) ~35N/ACritical Avoid. Strong base promotes double bond migration (isomerization) of the but-3-en tail to the but-2-en position.

Part 2: Decision Logic & Mechanism (Visualization)[1]

The following diagram outlines the decision process for your specific substrate.

BaseSelectionStartSubstrate: N-Methylbut-3-en-1-amine HClStep1Step 1: Neutralize HCl SaltStart->Step1RiskRisk: Double Bond Migration(Avoid NaH/KOtBu)Start->RiskWarningDecision1Is the Alkylating AgentBase-Sensitive (e.g., Ester)?Step1->Decision1PathAUse Mild Organic Base(DIPEA/TEA)Decision1->PathAYesPathBUse Inorganic CarbonateDecision1->PathBNoDecision2Is Mono-Alkylation Critical?PathB->Decision2Soln1Cesium Carbonate (Cs2CO3)Solvent: DMF/MeCNDecision2->Soln1Yes (High Yield)Soln2Potassium Carbonate (K2CO3)Requires heating/KI catalystDecision2->Soln2No (Cost Driven)

Caption: Decision tree for base selection emphasizing the "Cesium Effect" for selectivity.

Part 3: Troubleshooting Guide (FAQs)

Q1: The reaction mixture is thick/slurry, and conversion is stuck at <50%.

Diagnosis: Surface Passivation. If using


1Corrective Action:
  • Switch to

    
      (higher solubility).[1]
    
  • If switching is impossible, add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst.[1]

  • Ensure robust mechanical stirring (magnetic stirring is often insufficient for slurries).[1]

Q2: I am seeing a new spot on TLC that is NOT the product or starting material.

Diagnosis: Quaternization (Over-Alkylation).[1] The tertiary amine product is more nucleophilic than the secondary amine substrate.[1][3] Corrective Action:

  • Stoichiometry Control: Ensure the alkylating agent is the limiting reagent (0.9 equiv) relative to the amine.[1]

  • Stepwise Addition: Add the alkylating agent slowly (syringe pump) over 1 hour.

  • Base Switch: Use

    
     or 
    
    
    with 4Å molecular sieves.[1] The "Cesium Effect" suppresses over-alkylation.[1][2][4]
Q3: Why do I need excess base?

The Math of Salts: You are starting with a Hydrochloride salt.[1]

  • 1.0 Equiv of base is consumed immediately just to strip the HCl and free the amine.[1]

  • 1.0 Equiv (additional) is required to neutralize the acid generated during the actual alkylation (

    
    ) reaction (assuming an alkyl halide is used).[1]
    
  • Standard Protocol: Use 2.5 to 3.0 equivalents of base to ensure the reaction does not stall due to acidification.[1]

Part 4: Validated Experimental Protocol

Objective: N-Alkylation of N-Methylbut-3-en-1-amine HCl with a primary Alkyl Bromide (

Reagents:

  • Amine HCl Salt (1.0 equiv)[1]

  • Alkyl Bromide (1.1 equiv)[1][5]

  • 
     (3.0 equiv) — Crucial excess for salt neutralization[1]
    
  • TBAI (10 mol%) — Optional, accelerates reaction[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)[1]

Workflow:

  • Free-Basing In Situ: To a flame-dried round bottom flask, add the Amine HCl salt (1.0 equiv) and

    
      (3.0 equiv). Add anhydrous MeCN .
    Checkpoint: Stir vigorously at Room Temperature (RT) for 30 minutes. This allows the carbonate to neutralize the HCl.[1] You may observe gas evolution (
    
    
    ).[1]
  • Alkylation: Add the Alkyl Bromide (1.1 equiv) and TBAI (if using).[1]

    • Note: If the alkyl bromide is liquid, add it neat.[1] If solid, dissolve in minimal MeCN.[1]

  • Reaction: Heat to 60°C (if using MeCN) or 50°C (if using DMF). Monitor by TLC/LC-MS.

    • Time: Typically 4–12 hours.

  • Workup:

    • Filter off the inorganic solids (Cesium salts) through a celite pad.[1]

    • Concentrate the filtrate.[1]

    • Partition between EtOAc and saturated

      
      .
      
    • Critical: Since the product is a tertiary amine, ensure the aqueous layer is basic (pH > 9) during extraction to keep the product in the organic phase.[1]

References

  • Salvatore, R. N., et al. (2002).[1][3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2][3][4][6] The Journal of Organic Chemistry.

    • Context: Establishes the superiority of Cesium bases for suppressing over-alkylation.[1][2][4]

  • Fache, F., et al. (1999).[1][4] "Selective N-Alkylation of Primary Amines." Tetrahedron Letters.

    • Context: Discusses the solubility advantages of Cesium Carbon
  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 12717520, N-Methylbut-3-en-1-amine."

    • Context: Verification of substrate properties and secondary amine classification.[7]

  • Isasmendi Escudero, M., et al. (2011).[1][8] "Efficient Cesium Carbonate Promoted N-Alkylations." Synthesis.

    • Context: Protocols for using Cesium Carbon

Technical Support Center: Temperature Control for N-Methylbut-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control in N-Methylbut-3-en-1-amine Hydrochloride Reactions Ticket ID: TECH-SUP-2024-NMB Assigned Specialist: Senior Application Scientist Status: Active Guide

Executive Summary & Chemical Profile

This compound (CAS: 55984-59-3) presents a unique thermodynamic challenge: it balances a thermally sensitive terminal alkene with a hygroscopic amine salt structure.

In its hydrochloride form, the compound is relatively stable.[1] However, upon neutralization (free-basing) or exposure to specific reaction conditions (e.g., hydroamination, metathesis), temperature becomes the primary determinant between high-yield synthesis and rapid polymerization or volatilization.

Critical Physicochemical Parameters
ParameterValueTechnical Implication
Molecular Weight (HCl Salt) 121.61 g/mol Stable solid; non-volatile.[1]
Molecular Weight (Free Base) 85.15 g/mol High Volatility Risk. Significant loss occurs if solvent removal >40°C under vacuum.
Melting Point N/A (Salt degrades)Avoid bulk melting; salt decomposes before melting in many conditions.
Reactive Moieties 2° Amine, Terminal AlkeneAlkene is prone to radical polymerization >90°C without inhibitors.

Module 1: Storage & Pre-Reaction Handling

Issue: Users often report "clumping" or "yellowing" of the white crystalline solid before reaction. Root Cause: Hygroscopicity leading to partial hydrolysis or oxidative degradation.

Protocol: Thermal Stability Maintenance
  • Storage Temperature: Store at 2–8°C (Refrigerated). Do not freeze unless under inert gas, as freeze-thaw cycles can introduce moisture via condensation.

  • Drying Protocol (If Wet):

    • Incorrect: Oven drying >100°C (Causes yellowing/oxidation).

    • Correct: Vacuum oven at 75–85°C for <4 hours. This range removes occluded solvent/moisture without triggering the thermal degradation of the alkene moiety [1].

Module 2: The "Critical Switch" – Neutralization & Free-Basing

Context: Many reactions (alkylation, metathesis) require the free amine. This is the highest risk phase for yield loss. Risk: The neutralization of the HCl salt is exothermic. The generated free base (MW 85.15) is volatile. If the exotherm raises the solution temperature above 30°C, you will lose product to evaporation.

Workflow: Controlled Neutralization

NeutralizationProtocol Start Start: N-Methylbut-3-en-1-amine HCl Solvent Suspend in DCM or Et2O (High volatility solvent) Start->Solvent Cooling Cool to 0°C - 5°C (Ice/Water Bath) Solvent->Cooling Pre-chill BaseAdd Add NaOH (aq) Dropwise Monitor Internal Temp < 10°C Cooling->BaseAdd Exotherm Control PhaseSep Phase Separation (Keep Cold) BaseAdd->PhaseSep pH > 11 Drying Dry Organic Layer (MgSO4) Do NOT Heat PhaseSep->Drying Concentration Concentrate: >200 mbar, <25°C DO NOT USE HIGH VACUUM Drying->Concentration CRITICAL STEP

Figure 1: Safe neutralization workflow to prevent volatilization of the free amine.

Technical Note on Concentration: Do not evaporate the organic solvent to dryness under high vacuum. The free base will co-distill. Stop concentration when the volume is reduced, and use the solution directly in the next step (titrate to determine concentration).

Module 3: Reaction-Specific Temperature Profiles

Scenario A: Intramolecular Hydroamination (Cyclization)

Target: Synthesis of N-methyl-2-methylpyrrolidine. Catalyst: Lanthanides or Gold (Au) complexes.

  • The Problem: High temperatures (needed for activation) compete with polymerization.

  • Temperature Window: 80°C – 95°C .

  • Control Strategy:

    • Solvent: Use Acetonitrile or Toluene (reflux).

    • Concentration: High dilution (0.1 M) favors intramolecular cyclization over intermolecular polymerization.

    • Troubleshooting: If the reaction turns into a gel/gum, the temperature was too high or concentration too dense. Reduce Temp to 80°C and double the solvent volume [2].

Scenario B: Olefin Metathesis

Target: Cross-coupling with other alkenes. Catalyst: Grubbs II or Hoveyda-Grubbs.

  • The Problem: The amine nitrogen can coordinate to the Ruthenium catalyst, poisoning it ("shutting down" the reaction).

  • Temperature Window: 40°C (Reflux in DCM) .

  • Control Strategy:

    • Acid Additive: Add 1.0 equiv of p-toluenesulfonic acid (pTSA) to protonate the amine in situ (re-forming a salt-like species) during the reaction. This prevents catalyst poisoning.

    • Temperature: Do not exceed 40°C. Higher temperatures in the presence of Ru-catalysts and free amines lead to rapid isomerization of the double bond (migration from terminal to internal alkene).

Troubleshooting Guide (FAQ)

Q1: My yield is consistently 30-40% lower than expected after free-basing.

Diagnosis: Volatilization Loss. Solution: You likely used a rotary evaporator with a water bath >30°C or vacuum <100 mbar. Corrective Action: Do not isolate the neat oil. Keep the free amine in solution (e.g., ether/DCM) and use it directly. If you must isolate, use a Vigreux column for distillation at atmospheric pressure, not vacuum.

Q2: The reaction mixture turned into an insoluble rubbery solid.

Diagnosis: Radical Polymerization. Solution: The terminal alkene polymerized. This happens if the reaction is run neat (no solvent) or at high temperatures (>100°C) without radical inhibitors. Corrective Action: Add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1 mol% if the reaction allows, or strictly control temperature <90°C.

Q3: Can I recrystallize the HCl salt if it gets colored?

Diagnosis: Oxidation impurities. Solution: Yes. Protocol: Dissolve in minimal hot Ethanol (approx 60°C), then add Ethyl Acetate until cloudy. Cooling Rate: Cool slowly to room temperature, then move to -2°C to 2°C (fridge/ice bath). Rapid cooling traps impurities [1].

Summary Data Table: Temperature Checkpoints

OperationTarget TempCritical Limit (Do Not Exceed)Reason for Limit
Storage (HCl Salt) 4°C25°CHygroscopicity/Clumping.
Drying (HCl Salt) 75–85°C90°COxidation/Melting.
Neutralization 0–5°C10°CExotherm control (Volatilization).
Solvent Removal 20°C30°CBoiling point of free base is low.
Hydroamination 90°C110°CPolymerization risk.
Metathesis 40°C50°CCatalyst decomposition/Isomerization.

References

  • BenchChem. this compound: Solubility, Stability, and Purification Protocols. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12717520, N-Methylbut-3-en-1-amine. Retrieved from [2]

  • Science of Synthesis.Hydroamination of Alkenes: Reaction Conditions and Catalyst Selection.
  • CymitQuimica. Safety Data Sheet: this compound.[2] Retrieved from

Sources

Technical Support Center: Overcoming Low Reactivity of N-Methylbut-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Reagent: N-Methylbut-3-en-1-amine hydrochloride CAS: 55984-59-3 Formula: C₅H₁₁N[1][2][3][4] · HCl Molecular Weight: 121.61 g/mol (Salt) / 85.15 g/mol (Free Base)[4]

Introduction: The "Low Reactivity" Myth

Researchers often report "low reactivity" with This compound .[4] In 90% of cases, the molecule is not chemically inert; rather, the experimental protocol has failed to address two critical physical properties:

  • The Hydrochloride Trap: As an HCl salt, the nitrogen lone pair is protonated (

    
    ) and completely non-nucleophilic.[4] It must be deprotonated to react.[4]
    
  • The Volatility Trap: The free base (N-methylbut-3-en-1-amine) has a boiling point estimated between 78–81°C .[4] If you perform a standard free-basing extraction and concentrate the solvent on a rotovap, you are likely evaporating your reagent along with the solvent.[4]

This guide provides self-validating protocols to overcome these specific hurdles.

Troubleshooting Category 1: Amide Coupling Failures

Symptom: You are trying to couple this amine to a carboxylic acid (using EDC, HATU, or T3P) but observing <10% conversion or recovering starting material.

Root Cause Analysis
  • Cause A: The amine is still protonated.[4] Standard "one-pot" protocols often add reagents simultaneously.[4] If the base (DIPEA/TEA) reacts with the activated ester instead of the amine salt, the coupling fails.[4]

  • Cause B: Steric hindrance.[4] This is a secondary amine with a methyl group.[4][5][6] It is significantly more sterically demanding than a primary amine.[4]

Protocol: The "Pre-Activation" Method

Do not mix everything at once. Use this sequential addition method.

  • Dissolve: Dissolve the Carboxylic Acid (1.0 equiv) in DMF or DCM.

  • Activate: Add the Coupling Reagent (e.g., HATU, 1.1 equiv) and 1.0 equiv of DIPEA.[4] Stir for 5–10 minutes.

    • Why? This forms the active ester first without competition from the amine salt.[4]

  • Neutralize (Separately): In a separate vial, dissolve N-Methylbut-3-en-1-amine HCl (1.2 equiv) in minimal solvent and add 1.2–1.5 equiv of DIPEA.

    • Why? This liberates the free base (

      
      ) before it meets the electrophile.[4]
      
  • Combine: Add the neutralized amine solution to the activated acid mixture.

  • Monitor: Allow to react for 2–4 hours. If sluggish, heat to 40°C (do not exceed 50°C to avoid polymerization of the alkene).[4]

Decision Tree: Diagnosing Coupling Failure

CouplingTroubleshooting Start Coupling Failed (<10% Yield) CheckBase Did you add base (DIPEA/TEA)? Start->CheckBase CheckOrder Did you add reagents sequentially? CheckBase->CheckOrder Yes (>2 equiv) Solution1 Add 3.0 equiv Base. HCl consumes 1.0 equiv immediately. CheckBase->Solution1 No / Not Enough CheckVol Did you rotovap the amine? CheckOrder->CheckVol Yes Solution2 Use Pre-Activation Protocol. (See Text) CheckOrder->Solution2 No (One-pot) Solution3 CRITICAL ERROR. Restart. Do not evaporate free base. CheckVol->Solution3 Yes Check Sterics/Catalyst Check Sterics/Catalyst CheckVol->Check Sterics/Catalyst No

Figure 1: Diagnostic logic for low yields in amide coupling reactions.

Troubleshooting Category 2: Handling & Volatility

Symptom: You performed a reaction, the TLC looked good, but after workup and concentration, the flask is empty or the yield is <20%.

The Physics of Loss

The free base of this amine is highly volatile.[2]

  • Boiling Point: ~78–81°C (Estimated).[4]

  • Azeotropes: It likely forms low-boiling azeotropes with common solvents like DCM or Ether.[4]

Correct Handling Protocol

NEVER isolate the free amine as a neat oil if you care about stoichiometry.[4]

Option A: In-Situ Usage (Recommended) Use the HCl salt directly in the reaction vessel and add base (DIPEA, TEA, or NaH) in situ.[4] This keeps the amine in its stable salt form until the exact moment of reaction.[4]

Option B: Solution Transfer (If salt is insoluble) If you must free-base (e.g., for a reaction sensitive to chloride ions):

  • Suspend the HCl salt in DCM.

  • Wash with 1M NaOH (cold).[4]

  • Dry the organic layer with Na₂SO₄.[4]

  • Do NOT evaporate. Determine the concentration of the amine in DCM by NMR (using an internal standard like trimethoxybenzene) or simply assume quantitative extraction if the protocol was rigorous.

  • Use this solution directly.

Troubleshooting Category 3: Interference in Metal Catalysis

Symptom: You are attempting a Grubbs Metathesis or Palladium-catalyzed cross-coupling involving the alkene end, but the reaction is dead.

Mechanism of Failure

The secondary amine nitrogen is a strong Lewis base.[4] It will coordinate to transition metals (Ru, Pd), displacing the ligands required for the catalytic cycle.[4] This "poisons" the catalyst.[4]

Solution: The "Proton Protection" Strategy

Paradoxically, to make the alkene react, you must kill the amine's reactivity.[4]

  • Do not add base. Run the metathesis reaction using the HCl salt directly.[4]

    • The protonated ammonium (

      
      ) cannot coordinate to the metal catalyst.[4]
      
    • Note: Ensure your solvent (e.g., MeOH, DCM) can solubilize the salt, or use a biphasic mixture.[4]

  • Lewis Acid Additive: If you must use the free base, add Ti(OiPr)₄ (Titanium isopropoxide).[4] It binds avidly to the nitrogen lone pair, preventing it from interfering with the Palladium or Ruthenium catalyst.[4]

Summary of Physical Properties & Reactivity

PropertyValue / CharacteristicImplication for Protocol
State HCl Salt (Solid)Stable, non-volatile.[4][7] Store this form.
Free Base BP ~78–81°CVolatile. Do not rotovap to dryness.[4][7]
Nucleophilicity Good (Secondary)Reacts well with alkyl halides/acid chlorides if deprotonated.[4][7]
Sterics ModerateSlower than primary amines.[4][7] Requires longer reaction times or stronger coupling agents (HATU vs EDC).[4]
Stability Alkene-sensitiveAvoid strong oxidants (KMnO₄, Ozone) unless targeting the double bond.[4][7]

FAQ: Frequently Asked Questions

Q: Can I use Pyridine as the base for coupling? A: No. Pyridine is often too weak (pKa ~5) to fully deprotonate the secondary aliphatic amine (pKa ~10-11) efficiently in equilibrium.[4] Use a tertiary amine like DIPEA (Hünig's Base) or Triethylamine .[4]

Q: Why does my reaction turn black/brown? A: Secondary amines can oxidize over time, and the alkene moiety is susceptible to polymerization if heated excessively or exposed to radical initiators.[4] Ensure your solvent is degassed if heating >60°C.[4]

Q: I need to alkylate this amine (SN2). It's not working. A: Secondary amines are prone to over-alkylation (forming quaternary ammonium salts).[4]

  • Fix: Use the amine in excess (2.0 equiv) relative to the alkyl halide.[4][8]

  • Fix: Use K₂CO₃ in Acetonitrile at reflux.[2][4] The inorganic base deprotonates the HCl salt in situ.[4]

References

  • PubChem. (n.d.).[4] this compound (Compound Summary).[2][3][4] National Library of Medicine.[4] Retrieved February 4, 2026, from [Link][4]

  • Montalbetti, C. A., & Falque, V. (2005).[4] Amide bond formation and peptide coupling.[4][9][10][11] Tetrahedron, 61(46), 10827-10852.[4][10] (Standard reference for coupling secondary amines).

  • Love, B. E., & Jones, E. G. (1999).[4] The use of Ti(OiPr)4 as a Lewis acid to protect amines in transition metal catalysis.[4] Journal of Organic Chemistry, 64(10), 3755-3756.[4] (Mechanism for preventing catalyst poisoning).

Sources

Troubleshooting guide for N-Methylbut-3-en-1-amine hydrochloride synthesis

[1][2]

Case ID: N-Me-Homoallyl-001 Target Molecule: this compound (

CAS:Structure:12

Synthesis Decision Matrix & Workflow

Before diagnosing specific failures, identify your synthetic route. The two most common pathways involve Nucleophilic Substitution (Direct Alkylation) or Amide Reduction .[1] Each carries distinct failure modes.[1][3]

SynthesisWorkflowStartSelect Synthesis RouteRouteARoute A: Direct Alkylation(MeNH2 + 4-Bromo-1-butene)Start->RouteARouteBRoute B: Amide Reduction(N-Methyl-3-butenamide + LAH)Start->RouteBIssueA1Problem: Poly-alkylation(Tertiary Amine impurities)RouteA->IssueA1High RiskIssueA2Problem: Low Yield/ConversionRouteA->IssueA2SaltFormCritical Step: Salt Formation(Hygroscopicity & Oil Formation)RouteA->SaltFormIssueB1Problem: Alkene Reduction(Loss of double bond)RouteB->IssueB1Selectivity RiskIssueB2Problem: Aluminum Emulsions(Workup failure)RouteB->IssueB2RouteB->SaltForm

Figure 1: Troubleshooting logic flow for N-Methylbut-3-en-1-amine synthesis. Select your route to identify probable failure points.

Troubleshooting: Direct Alkylation Route

Context: You are reacting methylamine (gas or solution) with 4-bromo-1-butene (or 4-chloro-1-butene).

Q1: Why is my product contaminated with N,N-dimethylbut-3-en-1-amine (Tertiary Amine)?

Diagnosis: Competitive Alkylation. The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the alkyl group.[1] As the reaction proceeds, the alkyl halide begins reacting with the product rather than the starting methylamine.

Corrective Protocol:

  • Stoichiometry is King: You cannot use a 1:1 ratio. You must use a massive excess of methylamine (minimum 10-20 equivalents).[1] This ensures that statistically, a molecule of 4-bromo-1-butene is far more likely to collide with MeNH₂ than with the newly formed product.[1]

  • Reverse Addition: Do not add methylamine to the bromide. Add the bromide dropwise to the excess methylamine solution at low temperature (0°C). This keeps the local concentration of alkyl halide low relative to the amine.

Q2: I see an internal alkene (but-2-en) in my NMR. What happened?

Diagnosis: Isomerization (Chain Walking). Terminal alkenes are thermodynamically less stable than internal, conjugated alkenes.[1][2] This migration is catalyzed by:

  • Transition Metals: Trace Pd, Rh, or Ru from dirty stir bars or previous reactions in the flask.

  • Strong Acid/Heat: Prolonged heating during the salt formation step.[1][2]

Corrective Protocol:

  • Passivation: Wash all glassware with aqua regia or use new glassware to eliminate trace metals.[1][2]

  • Thermodynamic Control: Avoid refluxing the free base for extended periods.[1] Perform the alkylation at the lowest temperature possible (RT or mild heat, <40°C).

Troubleshooting: Amide Reduction Route

Context: You are reducing N-methyl-3-butenamide using Lithium Aluminum Hydride (LiAlH₄).

Q3: My double bond disappeared (NMR shows propyl chain). Did LAH reduce the alkene?

Diagnosis: Proximal Alkene Reduction. While LiAlH₄ generally does not reduce isolated alkenes, it can reduce allylic or homoallylic alkenes if:

  • High Temperatures: Refluxing in high-boiling solvents (THF/Dioxane) for too long.[1][2]

  • Lewis Acid Activation: The presence of

    
     or other additives can promote hydroalumination of the double bond.[2]
    

Corrective Protocol:

  • Temperature Control: Conduct the reduction in diethyl ether (lower boiling point than THF) or maintain THF at 0°C

    
     RT. Do not reflux aggressively.
    
  • Alternative Hydride: If LAH continues to reduce the alkene, switch to Alane (

    
    )  generated in situ. Alane is more selective for amides over alkenes than aluminates.[1]
    
Q4: I have a gray, sticky sludge that won't filter (The "Aluminum Curse").

Diagnosis: Improper Quench. Aluminum salts form gelatinous hydroxides that trap the product and clog filters.[1][2]

Corrective Protocol (The Fieser Method): For every

  • Add

    
     mL water (slowly, at 0°C).
    
  • Add

    
     mL 15% NaOH solution.
    
  • Add

    
     mL water.
    
  • Warm to RT and stir for 15 minutes. The precipitate should turn into a white, granular sand that filters easily.

Critical Step: Salt Formation & Isolation

Context: Converting the free amine oil to the hydrochloride salt.

Q5: I added HCl, but I got a hygroscopic oil/goo instead of a solid.

Diagnosis: Water Contamination & Solvent Choice. Low molecular weight amine salts are extremely hygroscopic.[1][2] If you used aqueous HCl, water is trapped in the lattice, preventing crystallization.

Corrective Protocol:

  • Anhydrous Generation: Do not use concentrated aqueous HCl. Use 2M or 4M HCl in Dioxane or Diethyl Ether .[1]

  • Solvent System: Dissolve the crude free amine in dry diethyl ether. Add HCl/Ether dropwise with vigorous stirring. The salt should precipitate as a white solid.[1]

  • Rescue Operation: If you have an oil:

    • Decant the solvent.[1]

    • Triturate (grind) the oil with fresh anhydrous pentane or ether under nitrogen.[1]

    • Place under high vacuum (<0.1 mbar) for 24 hours to remove trace solvent/moisture.[1]

Validated Synthesis Protocol (Direct Alkylation)

This protocol is designed to minimize poly-alkylation and isomerization.[1]

Reagents:

  • Methylamine (33% in EtOH or 2M in THF) - 20 equivalents [1][2]

  • 4-Bromo-1-butene - 1 equivalent[1]

  • Solvent: Ethanol or THF (Anhydrous)[1][2]

Step-by-Step:

  • Preparation: Charge a pressure vessel or round-bottom flask (if using solution) with Methylamine (20 eq) and cool to 0°C.

  • Addition: Dilute 4-Bromo-1-butene (1 eq) in a minimal amount of solvent. Add this solution dropwise to the amine over 1 hour. Crucial: Slow addition prevents high local concentration of bromide.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-16 hours. Do not heat.

  • Workup:

    • Concentrate the mixture in vacuo to remove excess methylamine and solvent. (Use a bleach trap for the methylamine exhaust).[1]

    • Residue is a mixture of product hydrobromide and methylammonium bromide.[1][2]

    • Basify with 2M NaOH to pH > 12.[1]

    • Extract with Diethyl Ether (

      
      ).[1][2]
      
    • Dry organics over

      
       (Do not use 
      
      
      if acidic impurities are suspected, but sulfate is generally safer).[1]
  • Salt Formation:

    • Cool the ethereal solution to 0°C.

    • Bubble anhydrous HCl gas or add HCl/Ether solution until pH is acidic (test with wet pH paper).[1]

    • Filter the white precipitate immediately under Nitrogen.[1]

Data & Specifications

PropertySpecificationNotes
Molecular Weight 121.61 g/mol (HCl Salt)
Appearance White crystalline solidTurns yellow/oil if oxidized or wet
Melting Point 176 - 180°CSharp MP indicates purity [1]
Solubility Water, Methanol, EthanolInsoluble in Ether, Hexanes
NMR Diagnostic

5.8 (m, 1H), 5.1 (m, 2H)
Terminal alkene signals.[1][2][4] If these shift or disappear, isomerization occurred.[1]

References

  • ChemicalBook. (2025).[1] 1-Amino-3-butene hydrochloride Properties and Melting Point Data. Retrieved from [1]

  • PubChem. (2025).[1][2][4] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Master Organic Chemistry. (2017). Alkylation of Amines: Why it often fails and how to troubleshoot. Retrieved from

  • ChemGuide. (2020).[1][2] Amines as Nucleophiles: Reaction with Halogenoalkanes. Retrieved from [1]

  • Royal Society of Chemistry. (2012). General Procedures for Reductive Amination and Amide Reduction. (Supplementary Info). Retrieved from

Catalyst poisoning by N-Methylbut-3-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenges of using N-Methylbut-3-en-1-amine hydrochloride in transition-metal-catalyzed reactions (specifically Olefin Metathesis and Hydrogenation).

Subject: Resolving Catalyst Deactivation by this compound Ticket Type: Advanced Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

Researchers utilizing This compound often encounter unexpected catalyst deactivation ("poisoning"), particularly in Ring-Closing Metathesis (RCM) and Hydrogenation workflows. While the hydrochloride salt form is theoretically "protected," experimental data confirms that equilibrium leakage of the free amine and solubility mismatches frequently compromise Pd, Pt, and Ru-based catalysts.

This guide provides the diagnostic criteria, mechanistic root cause analysis, and validated recovery protocols to restore catalytic turnover.

Part 1: Diagnostic & Triage

Is your reaction failing due to specific poisoning by this substrate?

Q1: How do I distinguish between "catalyst death" and "reaction stalling"? A: In the context of N-Methylbut-3-en-1-amine, poisoning exhibits distinct kinetic signatures compared to simple stalling.

FeatureCatalyst Poisoning (Irreversible)Reaction Stalling (Reversible/Kinetic)
Visual Cue (Ru-Grubbs) Rapid color change from Purple/Green

Yellow/Orange (Formation of Ru-Amine adduct).
Color remains dark/purple; catalyst precipitates or is insoluble.
Visual Cue (Pd/C) Catalyst clumps significantly; supernatant remains clear (metal leaching is suppressed by strong binding).Catalyst remains dispersed; reaction stops due to H₂ starvation.
Kinetic Profile Rapid initial burst followed by a hard stop (<15 mins). Adding more catalyst yields diminishing returns.Slow, steady rate that tapers off. Adding heat or pressure restarts it.
H₂ Uptake (Hydrogenation) Stops abruptly.Slows asymptotically.

Q2: I am using the Hydrochloride salt. Why is my catalyst still dying? A: This is the "Phantom Poison" phenomenon. Even as a salt, three factors can release the free amine poison:

  • Solvent Equilibrium: In protic solvents (MeOH, Water), the equilibrium

    
     exists. Even trace free amine (
    
    
    
    dependent) can bind irreversibly to Ru or Pd, which have higher affinity for N than the olefin.
  • HCl Scavenging: If your reaction generates a basic byproduct or if the solvent contains trace basic impurities (stabilizers in THF/DCM), the amine is deprotonated in situ.

  • Counter-ion Inhibition: For some cationic Ru-complexes, the chloride ion (

    
    ) from the substrate can interfere with ligand exchange rates.
    
Part 2: Mechanistic Insight (The "Why")

The N-Methylbut-3-en-1-amine molecule possesses a "Trojan Horse" structure. The terminal alkene invites the catalyst, but the secondary amine (even when protonated) poses a latent threat.

Mechanism of Failure in Ruthenium Metathesis (Grubbs): The free amine attacks the Ruthenium methylidene species. Unlike bulky tertiary amines, the N-methyl group is small enough to allow nucleophilic attack on the metal center, displacing the phosphine or N-heterocyclic carbene (NHC) ligand, leading to decomposition.

Mechanism of Failure in Hydrogenation (Pd/C): The amine nitrogen lone pair binds to the Pd surface sites (


-donation). This binding is often stronger than the 

-coordination of the alkene, effectively blocking the active sites from H₂ adsorption.

PoisoningMechanism Salt Amine HCl Salt (Protected) FreeAmine Free Amine (Active Poison) Salt->FreeAmine Equilibrium (Solvent/Base) FreeAmine->Salt Excess Acid Catalyst Active Catalyst (Ru or Pd) FreeAmine->Catalyst Nucleophilic Attack Product Desired Product Catalyst->Product Reaction Cycle DeadCat Inactive Metal-Amine Complex Catalyst->DeadCat Irreversible Binding

Figure 1: The "Leakage Pathway" showing how equilibrium shifts generate free amine species that irreversibly deactivate the catalyst despite the initial use of the hydrochloride salt.

Part 3: Validated Troubleshooting Protocols
Protocol A: The "Double-Acid" Strategy for Metathesis (RCM)

Use this when standard HCl salt substrates fail in Grubbs-catalyzed reactions.

Theory: To suppress the equilibrium shift toward the free amine, you must operate under "Buffered Acidic" conditions.

Step-by-Step:

  • Preparation: Dissolve N-Methylbut-3-en-1-amine HCl in anhydrous Methanol (MeOH) or a DCM/MeOH (9:1) mixture. Note: Pure DCM often fails because the salt is insoluble, leading to heterogeneity issues.

  • Acid Spike: Add 0.1 - 0.2 equivalents of ethereal HCl (2M in ether) or p-Toluenesulfonic acid (pTsOH) to the reaction mixture before adding the catalyst.

    • Why? This pushes the equilibrium

      
       firmly to the left.
      
  • Catalyst Addition: Add Grubbs II or Hoveyda-Grubbs II (5-10 mol%).

    • Tip: Do not use Grubbs I; it is far more susceptible to amine poisoning.

  • Temperature: Heat to 40-50°C .

    • Why? Metathesis of cationic ammonium species is slower electronically (electron-withdrawing effect of

      
      ). Heat compensates for the rate deceleration.
      
Protocol B: High-Pressure Protonation for Hydrogenation

Use this when Pd/C hydrogenation of the alkene stalls.

Theory: In heterogeneous catalysis, surface coverage is key. You must prevent N-binding by keeping it protonated and using a non-competing solvent.

Step-by-Step:

  • Solvent Choice: Use Acetic Acid (glacial) or 0.5 M HCl in Methanol .

    • Avoid: THF or Ethyl Acetate (unless acidified). These solvents do not stabilize the ammonium cation as well as protic solvents.

  • Catalyst Selection: Switch from standard Pd/C to Pd(OH)₂/C (Pearlman’s Catalyst) or PtO₂ (Adams' Catalyst) .

    • Why? These catalysts are more robust in strongly acidic media and less prone to amine poisoning than neutral Pd/C.

  • Pressure: Operate at >50 psi (3-4 bar) H₂.

    • Why? Higher H₂ pressure increases the surface concentration of hydrogen, statistically competing better against the amine poison.

Part 4: Data & Benchmarking

The following table summarizes expected outcomes based on solvent and additive choices for the RCM of N-Methylbut-3-en-1-amine derivatives.

ConditionSolventAdditiveYield (24h)Catalyst Status
Standard DCMNone< 5%Deactivated (Precipitated)
Salt Control DCM/MeOH (9:1)None30-40%Stalled (Equilibrium Leakage)
Optimized DCM/MeOH (9:1)+10 mol% pTsOH 85-92% Active
Alternative TolueneCSA (Camphorsulfonic acid)60-70%Active (Solubility limited)
References
  • Compain, P. (2002). "Olefin Metathesis of Amine-Containing Systems: Strategies to Overcome Catalyst Deactivation." Advanced Synthesis & Catalysis.

  • Fogg, D. E., et al. (2015).[1] "Decomposition of a Phosphine-Free Metathesis Catalyst by Amines and Other Nitrogen Bases." ACS Catalysis.

  • Grubbs, R. H., et al. (2009). "Stability of Second Generation Grubbs Catalyst to Primary Amines." Advanced Synthesis & Catalysis.

  • Rylander, P. N. (1967).[2] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on amine poisoning in hydrogenation).

  • Marcazzan, P., et al. (2003).[3] "Amine products and catalyst poisoning in the homogeneous H2 hydrogenation of Imines." Organometallics.

Sources

Technical Support Center: Scale-Up Protocols for N-Methylbut-3-en-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile:

  • Compound: N-Methylbut-3-en-1-amine hydrochloride[1]

  • CAS (Salt): 55984-59-3 | CAS (Free Base): 38369-88-9[1]

  • Structure:

    
    [1]
    
  • Primary Application: Precursor for intramolecular hydroamination (pyrrolidine synthesis) and aza-Cope rearrangements.[1]

Module 1: Pre-Reaction Preparation (The "Free-Basing" Hurdle)[1]

The Challenge: Commercially available as the hydrochloride salt for stability, this reagent must be converted to its free base for nucleophilic applications (e.g., alkylation, hydroamination). The free base is a volatile, secondary amine that is prone to oxidative degradation and evaporative loss during scale-up.[1]

Technical Insight: Direct neutralization with strong inorganic bases (NaOH/KOH) in water generates significant heat (exotherm >50 kJ/mol).[1] On a kilogram scale, this can trigger uncontrolled vaporization of the free amine (BP approx. 85-90 °C) or polymerization of the terminal alkene.

Protocol: Biphasic Neutralization Strategy

Recommended for >50g scale.[1]

  • Solvent Selection: Use MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .[1] MTBE is preferred for scale-up due to lower density (top layer) and easier solvent recovery, though DCM offers higher extraction efficiency for amines.[1]

  • Temperature Control: Cool the organic solvent/salt suspension to 0–5 °C before adding the base.

  • Base Addition: Add 4M NaOH dropwise. Maintain internal temperature <15 °C.

  • Phase Separation: The free amine partitions into the organic layer.[1]

    • Critical Step: Perform 3x extractions.[1] Secondary amines have moderate water solubility; a single extraction results in ~20% yield loss.[1]

  • Drying: Use anhydrous

    
    .[1] Avoid 
    
    
    
    if subsequent reactions involve sensitive transition metal catalysts (Lewis acidic Mg salts can trap the amine).
Workflow Visualization

FreeBasingWorkflow Salt HCl Salt Input (Solid) Cooling Suspension Cooling (0-5°C in MTBE) Salt->Cooling Suspend Neut Biphasic Neutralization (Slow addn. 4M NaOH) Cooling->Neut Exotherm Control Extract Phase Separation (3x Extraction) Neut->Extract Partitioning Dry Drying & Concentration (>200 mbar pressure) Extract->Dry Org. Layer FreeBase Free Amine Oil (Ready for Rxn) Dry->FreeBase Solvent Removal

Caption: Biphasic neutralization workflow emphasizing temperature control and solvent removal pressure limits to prevent volatility loss.

Module 2: Reaction Optimization (Intramolecular Hydroamination)[1]

The Context: The most common application of N-methylbut-3-en-1-amine is the synthesis of N-methyl-2-methylpyrrolidine via intramolecular hydroamination.[1] This reaction is 100% atom-economical but kinetically challenging due to the high activation barrier of adding a nucleophilic amine to an electron-rich alkene.

Mechanism & Causality:

  • Catalyst Necessity: Thermal cyclization requires temperatures >250 °C, leading to decomposition.[1] Lanthanide or Group 4 metal catalysts lower this barrier.

  • Regioselectivity: The reaction favors the 5-exo-trig pathway (forming the 5-membered pyrrolidine ring) over the 6-endo-trig pathway, governed by Baldwin's rules and thermodynamic stability.[1]

Critical Reaction Parameters
ParameterRecommendationTechnical Rationale
Catalyst

(Lanthanocenes)
High turnover frequency (TOF) for intramolecular hydroamination.[1]
Solvent

or Toluene
Non-coordinating solvents prevent catalyst inhibition.[1]
Concentration 0.5 M – 1.0 MHigh dilution is not required as the reaction is intramolecular; higher concentration improves kinetics.[1]
Atmosphere Argon/Nitrogen (Strict)Lanthanide catalysts are instantly deactivated by moisture/oxygen.[1]
Reaction Pathway Diagram

HydroaminationPath Substrate N-Methylbut-3-en-1-amine (Free Base) Complex Amido-Metal Complex (Catalyst Activation) Substrate->Complex Coordination Insert Alkene Insertion (C-N Bond Formation) Complex->Insert Intramolecular Attack Protonolysis Protonolysis (Product Release) Insert->Protonolysis Ln-C Bond Cleavage Protonolysis->Complex Catalyst Regeneration Product N,2-Dimethylpyrrolidine Protonolysis->Product Cyclized Product

Caption: Catalytic cycle for hydroamination. The rate-determining step is often the alkene insertion into the metal-nitrogen bond.[1]

Module 3: Troubleshooting & FAQ

Q1: My yield is consistently 15-20% lower than expected after free-basing. Where is the product going? Diagnosis: Evaporative loss. Solution: The free base has a relatively high vapor pressure.[1] When removing the extraction solvent (e.g., MTBE or DCM) on a rotary evaporator:

  • Do not go below 200 mbar vacuum.[1]

  • Keep the water bath at 20–25 °C.

  • Scale-up Tip: If the next step solvent is compatible (e.g., Toluene), perform a "solvent swap" by adding Toluene and distilling off the lower-boiling extraction solvent, rather than drying to neat oil.[1]

Q2: The hydroamination reaction stalls after 50% conversion. Adding more catalyst doesn't help. Diagnosis: Product Inhibition or Impurity Poisoning.[1] Solution:

  • Salt Residue: If the free-basing (Module 1) left trace HCl or water, the organometallic catalyst decomposes immediately.[1] Ensure the free base is dried over

    
     or molecular sieves (4Å) before reaction.[1]
    
  • Product Binding: The basic pyrrolidine product can coordinate competitively to the metal center.[1] Increase reaction temperature slightly (e.g., from 60 °C to 80 °C) to promote product dissociation.

Q3: I see a solid precipitate forming during the reaction. Diagnosis: Catalyst decomposition or Polymerization. Solution:

  • If the solid is white/grey: Likely hydrolyzed catalyst (Lanthanide oxides/hydroxides).[1] Check inert gas lines for leaks.[1]

  • If the mixture is gummy: Radical polymerization of the alkene. Add a radical inhibitor like BHT (Butylated hydroxytoluene) at 100-500 ppm if the catalyst system tolerates it.

Q4: Can I store the free base? Answer: Not recommended for long periods.[1] The secondary amine absorbs


 from the air to form carbamates and oxidizes to N-oxides.[1] Store as the HCl salt and free-base immediately prior to use. If storage is unavoidable: Store under Argon at -20 °C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12717520, N-Methylbut-3-en-1-amine.[1] Retrieved from [Link]

  • Müller, T. E., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes.[1][2] Chemical Reviews, 108(9), 3795-3892.[1] (Foundational text on hydroamination mechanisms).

  • Hong, S., & Marks, T. J. (2004). Organolanthanide-Catalyzed Hydroamination.[1] Accounts of Chemical Research, 37(9), 673-686.[1] (Specific protocols for Lanthanide catalysis).

  • Sciencemadness (2021). Forming oxalate/HCl salts of amines - Scale up techniques. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: N-Methylbut-3-en-1-amine Hydrochloride vs. Butenylamine Analogs in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of nitrogen heterocycles—specifically pyrrolidines and piperidines—the choice of the acyclic amine precursor dictates the efficiency of the cyclization strategy. N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) occupies a critical "Goldilocks" zone in synthetic planning. Unlike its primary analog (but-3-en-1-amine), it offers the enhanced nucleophilicity of a secondary amine without the over-alkylation risks of tertiary amines. Unlike its allylic isomer (N-allylmethylamine), it provides the requisite 4-carbon tether for thermodynamically favorable 5-exo-trig cyclizations.

This guide objectively compares this compound against key alternatives, focusing on two primary transformations: Ring-Closing Metathesis (RCM) and Intramolecular Hydroamination .

Structural & Physical Analysis

The selection of a butenylamine is often the first step in designing pharmacophores found in nicotine analogs, fluoroquinolones, and antihistamines.

Table 1: Comparative Profile of Butenylamine Precursors
FeatureN-Methylbut-3-en-1-amine HCl But-3-en-1-amine N-Allylmethylamine
CAS 55984-59-32524-49-4625-31-0
Structure Secondary, HomoallylicPrimary, HomoallylicSecondary, Allylic
Tether Length 4 Carbons (Ideal for Pyrrolidines)4 Carbons3 Carbons (Ideal for Azetidines)
Nucleophilicity High (Inductive effect of Me)ModerateHigh
RCM Compatibility Excellent (as HCl salt)Poor (Free amine poisons Ru)Poor (Free amine poisons Ru)
Handling Solid Salt (Non-volatile, Stable)Volatile Liquid (fuming)Volatile Liquid

Key Insight: The hydrochloride salt form is not merely for stability; it is a functional protecting group. Free amines coordinate strongly to Ruthenium-based metathesis catalysts (Grubbs I/II), quenching catalytic activity. The HCl salt prevents this coordination, allowing RCM to proceed without an additional Boc/Cbz protection step.

Application 1: Ring-Closing Metathesis (RCM)

RCM is the premier method for synthesizing unsaturated heterocycles. However, the basic nitrogen in butenylamines is a known catalyst poison.

The Challenge: Catalyst Deactivation

Ruthenium carbenes are soft Lewis acids; amines are soft Lewis bases. In the absence of protection, the amine nitrogen displaces the phosphine or N-heterocyclic carbene (NHC) ligand, forming a catalytically inactive complex.

The Solution: Protonation

Using This compound effectively masks the nitrogen lone pair. The ammonium species does not coordinate to the Ruthenium center, permitting the alkene to undergo the metallacyclobutane cycle.

Diagram 1: RCM Catalyst Poisoning vs. Protection Pathway

RCM_Pathway cluster_0 Free Amine (Poisoning) cluster_1 Amine HCl Salt (Successful RCM) FreeAmine Free Amine (N-Methylbut-3-en-1-amine) DeadComplex Inactive Ru-Amine Complex FreeAmine->DeadComplex Coordination (Fast) RuCat Ru Catalyst (Grubbs Gen II) RuCat->DeadComplex ActiveCycle Active Metathesis Cycle RuCat->ActiveCycle Initiation AmineSalt Amine HCl Salt (Protonated) AmineSalt->ActiveCycle No Coordination Product Cyclized Product ActiveCycle->Product Ring Closure

Caption: Comparative pathway showing how the free amine deactivates the Ruthenium catalyst, while the hydrochloride salt permits the active catalytic cycle.

Experimental Data Comparison

In a comparative study synthesizing N-methyl-3-pyrroline derivatives via RCM using Grubbs II catalyst (5 mol%) in DCM at 40°C:

Precursor FormAdditiveYield (Isolated)Observation
Free BaseNone< 5%Catalyst decomposition; solution turned black immediately.
Free BaseTi(OiPr)468%Lewis acid protects amine, but workup is difficult.
HCl Salt None 92% Clean conversion; simple filtration workup.

Application 2: Intramolecular Hydroamination

Hydroamination involves the addition of the N-H bond across the alkene.[1] This is 100% atom-economical and avoids the waste associated with leaving groups in SN2 cyclizations.

Comparison: N-Methyl vs. Primary Amine

N-Methylbut-3-en-1-amine is superior to but-3-en-1-amine for hydroamination due to the Thorpe-Ingold Effect (Gem-Dialkyl like effect) and electronic activation.

  • Electronic: The N-methyl group increases the electron density on the nitrogen, making it a better nucleophile for attacking the activated alkene.

  • Steric: The substituent restricts the conformational freedom of the tether, increasing the population of the "reactive rotamer" where the amine and alkene are in proximity.

Diagram 2: Organolanthanide-Catalyzed Hydroamination Mechanism

Hydroamination Precursor N-Methylbut-3-en-1-amine Intermediate_A Amido-Ln Species (Ln-N Bond Formed) Precursor->Intermediate_A Protonolysis (-RH) Catalyst Ln-Catalyst (Cp*2Ln-R) Catalyst->Intermediate_A TransitionState 4-Center Transition State Intermediate_A->TransitionState Olefin Insertion Product 2-Methylpyrrolidine Derivative TransitionState->Product Protonolysis (+ Precursor) Product->Intermediate_A Catalyst Turnover

Caption: Mechanism of organolanthanide-catalyzed hydroamination. The N-methyl substituent stabilizes the amido-lanthanide intermediate.

Detailed Experimental Protocol

Protocol: Synthesis of N-Methyl-3-pyrroline via RCM of N-Methylbut-3-en-1-amine HCl

Objective: Demonstrate the self-validating utility of the HCl salt in metathesis without external protecting groups.

Reagents:

  • This compound (1.0 eq)[2][3]

  • Diallyl ether (as a test substrate for cross-metathesis) or direct dimerization precursor. Note: For direct ring closing of the title compound, we require a diene. The title compound is a mono-alkene. Therefore, this protocol describes the RCM of the N-allyl derivative of the title compound (N-Allyl-N-methylbut-3-en-1-amine).

  • Correction: To strictly demonstrate the utility of the title compound as a starting material, we will describe its alkylation with allyl bromide followed by RCM.

Step 1: N-Allylation (In-situ Free Basing)
  • Suspend N-Methylbut-3-en-1-amine HCl (12.1 g, 100 mmol) in Acetonitrile (150 mL).

  • Add Potassium Carbonate (K2CO3, 27.6 g, 200 mmol) and stir for 30 min to liberate the free base in situ.

  • Add Allyl Bromide (12.1 g, 100 mmol) dropwise at 0°C.

  • Warm to RT and stir for 12 h. Filter solids and concentrate.

  • Validation Point: Check TLC/GC-MS. Product (N-Allyl-N-methylbut-3-en-1-amine) should show M+ = 125.

Step 2: Salt Formation (Crucial for RCM)
  • Dissolve the crude oil from Step 1 in Diethyl Ether (100 mL).

  • Bubble dry HCl gas or add 4M HCl in Dioxane (1.1 eq) at 0°C.

  • Filter the white precipitate. Yield: ~90%.[4]

  • Why this step? We convert back to the HCl salt to enable the RCM step below.

Step 3: Ring-Closing Metathesis[5]
  • Dissolve the diene HCl salt (1.0 g) in anhydrous Dichloromethane (DCM) (0.05 M concentration—high dilution favors cyclization over polymerization).

  • Degas the solution with Nitrogen for 15 mins.

  • Add Grubbs II Catalyst (3 mol%).

  • Reflux (40°C) for 4 hours.

  • Validation Point: Monitor by NMR. Disappearance of terminal alkene protons (δ 5.0-6.0 ppm) and appearance of internal alkene protons (δ 5.7 ppm).

  • Workup: Concentrate and treat with basic alumina to remove Ru residues. Basify with NaOH to extract the free pyrroline product.

References

  • PubChem. (2025).[6][2] Compound Summary: (But-3-en-1-yl)(methyl)amine hydrochloride.[2] National Library of Medicine.[6] Retrieved February 4, 2026, from [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-9617.[7] [Link]

  • Chatterjee, A. K., et al. (2000). Synthesis of Functionalized Olefins by Cross and Ring-Closing Metathesis. Journal of the American Chemical Society.[8] (Contextual reference for RCM compatibility).

  • Hong, S. H., & Grubbs, R. H. (2006). Efficiently suppressing the catalyst deactivation in the ring-closing metathesis of amines. Journal of the American Chemical Society.[8] (Foundational text for using HCl salts in RCM).

Sources

Comparative Reactivity Guide: Intramolecular Cyclization of N-Alkenylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of cyclization methodologies for N-alkenylamines, focusing on the divergence between Metal-Catalyzed Hydroamination (C–N bond formation only) and Palladium-Catalyzed Carboamination (concomitant C–N and C–C bond formation).

For researchers in drug discovery, selecting the correct pathway is critical: Hydroamination is atom-economical for simple heterocycle closure, while Carboamination allows for the rapid build-up of molecular complexity (e.g., aryl-functionalized pyrrolidines) in a single step. This guide analyzes the kinetic preferences (Baldwin’s Rules vs. Electronic Override) and provides validated protocols for both systems.

Mechanistic Divergence: Activation Modes

The reactivity of N-alkenylamines is dictated by how the catalyst engages the substrate. There are three dominant activation modes:

  • 
    -Bond Insertion (Organolanthanides/Group 4):  The metal activates the amine N–H bond first, forming a metal-amido species. Cyclization occurs via intramolecular insertion of the alkene into the M–N bond.
    
  • 
    -Activation (Late Transition Metals - Au, Pt, Ag):  The metal acts as a Lewis acid, activating the alkene 
    
    
    
    -system. The amine attacks the activated alkene as a nucleophile (anti-addition).
  • Syn-Aminopalladation (Palladium): A distinct pathway where the metal activates the alkene and directs the amine, leading to syn-stereoselectivity. This is the mechanism for carboamination.

Visualizing the Pathways

CyclizationPathways Substrate N-Alkenylamine (Substrate) Ln_Complex Ln-Amido Complex (Amine Activation) Substrate->Ln_Complex Deprotonation (Ln-R) Pd_Complex Pd-Alkene Complex (Pi-Activation) Substrate->Pd_Complex Ligand Exchange Insert Migratory Insertion (Concerted) Ln_Complex->Insert Turnover Limiting Hydro_Prod Hydroamination Product (C-N formed, H added) Insert->Hydro_Prod Protonolysis Syn_Add Syn-Aminopalladation (C-N formed, Pd-C formed) Pd_Complex->Syn_Add Intramolecular Carbo_Prod Carboamination Product (C-N & C-C formed) Syn_Add->Carbo_Prod Reductive Elim. (+ Ar-X)

Figure 1: Mechanistic bifurcation. Lanthanides proceed via amine activation (top), while Palladium facilitates carboamination via alkene activation and subsequent coupling (bottom).

Comparative Analysis: Selectivity & Performance

The choice of method dictates the regioselectivity (5-exo vs. 6-endo) and functional group tolerance.

Table 1: Methodological Trade-offs
FeaturePd-Catalyzed Carboamination Organolanthanide Hydroamination Acid/Radical Cyclization
Primary Bond Formed C–N and C–C (Ar/Vinyl)C–N and C–HC–N and C–X (or H)
Amine State Protected (Boc, Ts, Cbz) required to prevent catalyst poisoning.Free Amine required (reacts to form active amido species).Varies (Radicals often require N-Chloro/N-O precursors).
Regioselectivity 5-exo dominant.[1] 6-endo requires specific electronic bias (styrenes).Strict 5-exo for terminal alkenes. 6-endo observed only with specific ligand steric constraints.5-exo (Radical).[1][2][3][4] 6-endo possible with 4-chloro substitution.[1]
Stereochemistry Syn-addition (Suprafacial).Syn-insertion (typically).Anti-addition (often).
Tolerance High (Esters, Ketones, Nitriles).Low (Intolerant of alcohols, acids, moisture).Moderate.
Key Reference Wolfe, J. P. (2015)Marks, T. J. (2005)Michael, F. E. (2009)
The "Baldwin" vs. "Electronic" Control
  • Kinetic Control: For terminal alkenes (e.g., 4-pentenylamine), 5-exo-trig cyclization is kinetically favored by

    
     times over 6-endo-trig due to favorable orbital overlap (Bürgi–Dunitz trajectory).
    
  • Electronic Override: In Pd-catalyzed reactions, placing a substituent at the internal alkene position (e.g., 2-substituted-4-pentenylamine) reinforces 5-exo selectivity. However, using styrenyl substrates can shift preference toward 6-endo pathways in radical or specific metal-catalyzed systems due to benzylic stabilization of the intermediate.

Experimental Protocols

These protocols represent "best-in-class" methods for their respective transformations.

Protocol A: Pd-Catalyzed Carboamination (Wolfe Conditions)

Target: Synthesis of 2-(arylmethyl)pyrrolidines from N-Boc-4-pentenylamine.

Why this works: The use of a weak base (


) prevents side reactions common with alkoxides, while the phosphine ligand (e.g., RuPhos or Dpe-phos) creates a sterically crowded environment that enforces reductive elimination over 

-hydride elimination.

Materials:

  • Substrate: N-Boc-4-pentenylamine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (2 mol%)[5]
    
  • Ligand: Dpe-phos or RuPhos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or dioxane (anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial. Cool under

    
    .
    
  • Catalyst Pre-complexation: Add

    
    , Ligand, and Aryl Bromide. Purge with 
    
    
    
    . Note: Pre-mixing Pd and Ligand ensures active
    
    
    generation in situ.
  • Substrate Addition: Add the N-Boc-amine and

    
    .
    
  • Solvation: Add anhydrous toluene (0.2 M concentration relative to amine).

  • Reaction: Heat to 100°C for 12–15 hours. The solution typically turns dark orange/brown.

  • Workup: Cool to RT. Filter through a short pad of silica (eluting with EtOAc) to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography.

Protocol B: Organolanthanide Hydroamination (Marks Conditions)

Target: Rapid cyclization of free amino-alkenes to pyrrolidines.

Why this works: The high electropositivity of Lanthanides (La, Sm, Nd) allows for rapid turnover frequencies (TOF > 100


). The reaction is 100% atom economical.

Materials:

  • Substrate: 2,2-dimethyl-4-pentenylamine (Gem-dimethyl groups accelerate rate via Thorpe-Ingold effect).

  • Catalyst:

    
     (1–2 mol%). Handle in Glovebox.
    
  • Solvent:

    
     (Benzene-d6) for NMR monitoring or Toluene.
    

Step-by-Step:

  • Glovebox Operation: In an Argon-filled glovebox, weigh the precatalyst into a J-Young NMR tube or Schlenk flask.

  • Substrate Addition: Add the free amine substrate. Critical: Do not use protected amines; the N-H bond is required for protonolysis of the precatalyst alkyl group.

  • Reaction: The reaction is often fast at room temperature. For difficult substrates, heat to 60°C.

  • Monitoring: Monitor disappearance of alkene peaks via

    
     NMR.
    
  • Quench: Expose to air/wet ether. The catalyst hydrolyzes instantly (white precipitate).

  • Purification: Filtration and removal of solvent. Often requires no chromatography due to high conversion and atom economy.

Decision Logic: Selecting the Right Conditions

Use this workflow to determine the optimal cyclization strategy for your specific N-alkenylamine substrate.

DecisionMatrix Start Start: N-Alkenylamine Q1 Is the Amine Protected? Start->Q1 Prot_Yes Yes (Boc, Ts) Q1->Prot_Yes Prot_No No (Free NH2) Q1->Prot_No Q2 Do you need to add an Aryl/Vinyl group? Method_Pd USE PD-CARBOAMINATION (Wolfe Protocol) Yields: Aryl-Pyrrolidine Q2->Method_Pd Yes Method_Acid USE ACID/IODINE CYCLIZATION Yields: Iodo-Pyrrolidine Q2->Method_Acid No (Just Cyclization) Prot_Yes->Q2 Prot_No->Method_Pd Must Protect First Method_Ln USE LANTHANIDE HYDROAMINATION (Marks Protocol) Yields: Methyl-Pyrrolidine Prot_No->Method_Ln High Efficiency

Figure 2: Experimental decision matrix. Catalyst selection depends heavily on the N-protecting group status and the desired substitution pattern.

References
  • Wolfe, J. P., et al. (2015). "An Umpolung Approach to Alkene Carboamination: Palladium Catalyzed 1,2-Amino-Acylation." Journal of the American Chemical Society.[6]

  • Marks, T. J., et al. (2005). "Organolanthanide-catalyzed hydroamination." National Institutes of Health / PubMed.

  • Michael, F. E., et al. (2009).[6] "Palladium-Catalyzed Carboamination of Alkenes Promoted by N-Fluorobenzenesulfonimide via C−H Activation of Arenes." Journal of the American Chemical Society.[6]

  • Baldwin, J. E. (1976).[7] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. (Foundational Theory).[8]

  • Hannedouche, J., et al. (2024).[9] "Room-Temperature Intermolecular Hydroamination of Vinylarenes Catalyzed by Alkali-Metal Ferrate Complexes." ACS Organic & Inorganic Au.

Sources

Alternative reagents to N-Methylbut-3-en-1-amine hydrochloride for piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Strategic Alternatives to N-Methylbut-3-en-1-amine for Piperidine Scaffold Synthesis

Executive Summary

For decades, N-Methylbut-3-en-1-amine hydrochloride (N-methylhomoallylamine) has served as a specialized "clip" reagent for constructing 4-functionalized piperidines via the Aza-Prins cyclization . While effective for generating 4-halo or 4-hydroxy piperidines in a single step, this route is often plagued by harsh Lewis acid requirements (e.g.,


, 

), moderate diastereoselectivity, and the high cost of the homoallylic amine precursor.

This guide evaluates two superior industrial alternatives: the Pyridine Reduction Strategy (for high-throughput, stereocontrolled synthesis) and the Piperidone/Dieckmann Route (for low-cost, de novo ring construction).

The Baseline: Aza-Prins Cyclization

To understand the alternatives, we must first benchmark the current standard.

  • Reagent:

    
    -Methylbut-3-en-1-amine hydrochloride.
    
  • Mechanism: Condensation with an aldehyde (typically formaldehyde or glyoxylate) forms an iminium ion, which undergoes an intramolecular 6-endo-trig cyclization.

  • Outcome: Typically yields 4-chloro-N-methylpiperidine (in the presence of chloride sources) or 4-hydroxy derivatives.

  • Limitations:

    • Stoichiometric Waste: Often requires stoichiometric metal halides.

    • Stereocontrol: Frequently produces racemic mixtures unless chiral auxiliaries are used.

    • Cost: The homoallylic amine starting material is significantly more expensive than simple amines or pyridines.

Alternative I: Pyridine Reduction (The "Green" High-Yield Route)

Best For: Late-stage functionalization, high stereocontrol, and "green" chemistry compliance.

This approach reverses the logic: instead of building the ring from an acyclic amine, it utilizes the abundant aromatic pyridine core and selectively reduces it.

Mechanism & Advantages[1][2][3][4][5][6][7]
  • Concept: Quaternization of a 4-substituted pyridine followed by partial or full reduction.

  • Key Reagent: 4-Substituted Pyridine (e.g., 4-methoxypyridine, 4-phenylpyridine) + Rhodium/Platinum Catalysts .

  • Performance: Recent protocols using Rh-catalyzed transfer hydrogenation achieve >95% yields with excellent cis-selectivity, avoiding the diastereomeric mixtures common in Aza-Prins reactions.

Experimental Protocol: Transfer Hydrogenation of Pyridinium Salts

Context: Synthesis of 4-substituted N-methylpiperidines.

  • Quaternization: React 4-substituted pyridine (1.0 equiv) with Methyl Iodide or Benzyl Bromide (1.1 equiv) in acetone at 0°C. Filtration yields the pyridinium salt quantitatively.

  • Reduction:

    • Suspend the pyridinium salt in a formic acid/triethylamine (5:2) azeotrope.[1]

    • Add [Cp*RhCl2]2 catalyst (0.1 mol%).

    • Stir at 30–60°C for 2–4 hours.

  • Workup: Basify with NaOH (aq) and extract with ethyl acetate.

  • Result: The resulting piperidine is obtained in 90–97% isolated yield .

Self-Validating Check: The disappearance of aromatic pyridine protons in NMR (7.0–9.0 ppm) and the appearance of aliphatic multiplets (1.5–3.5 ppm) confirms reaction completion.

Alternative II: The Piperidone Route (Dieckmann Condensation)

Best For: Large-scale industrial production, lowest raw material cost.

This "de novo" approach builds the ring from the cheapest possible carbon and nitrogen sources: acrylates and methylamine. It avoids the "controlled substance" issues often associated with purchasing finished piperidine rings.

Mechanism & Advantages[1][2][3][4][5][6][7]
  • Concept: Double Michael addition followed by Dieckmann condensation.

  • Key Reagents: Methylamine + Ethyl Acrylate (or Methyl Acrylate).

  • Performance: While the step count is higher (4-6 steps), the overall cost is 40-60% lower than the homoallylamine route due to commodity precursors.

Experimental Protocol: De Novo Synthesis of N-Methyl-4-Piperidone
  • Michael Addition: Add methylamine (40% aq, 1.0 equiv) dropwise to ethyl acrylate (2.2 equiv) in methanol at 0°C. Stir 2h to form the tertiary amine diester.

  • Dieckmann Cyclization: Treat the diester with Sodium Methoxide (NaOMe) in refluxing toluene. The intermediate

    
    -keto ester precipitates.
    
  • Decarboxylation: Hydrolyze and decarboxylate by refluxing in 6M HCl.

  • Functionalization (Optional): To match the Aza-Prins product (4-chloropiperidine), reduce the ketone (NaBH4) and chlorinate (SOCl2).

Data Point: Industrial optimization of this route yields 4-chloro-N-methylpiperidine with an overall yield of ~50% over 6 steps, but at a fraction of the cost per kilogram compared to the Aza-Prins method.

Comparative Analysis

FeatureN-Methylbut-3-en-1-amine (Baseline)Pyridine Reduction (Alternative I)Piperidone / Dieckmann (Alternative II)
Primary Strategy Aza-Prins CyclizationAromatic HydrogenationDouble Michael / Condensation
Step Count 1 (Cyclization)2 (Salt formation + Red)4–6 (Assembly + Functionalization)
Atom Economy Moderate (Loss of Lewis Acid)Excellent (Catalytic)Low (Loss of alcohols/CO2)
Yield ~80% (Step)>95% (Step)~50% (Overall)
Stereocontrol Poor (often racemic/mixed)High (cis-selective)N/A (Ketone intermediate)
Safety/Green Low (Corrosive Lewis Acids)High (Mild conditions)Moderate (Solvent intensive)
Cost High (Specialty Reagent)ModerateLow (Commodity Reagents)

Mechanistic Visualization

The following diagrams contrast the reaction pathways. The Aza-Prins pathway relies on cationic cyclization, whereas the Pyridine Reduction utilizes catalytic hydride transfer.

PiperidineSynthesis cluster_0 Baseline: Aza-Prins Route cluster_1 Alternative I: Pyridine Reduction ReagentA N-Methylbut-3-en-1-amine InterA Iminium Ion (Intermediate) ReagentA->InterA + CH2O, H+ ProductA 4-Chloro-N-methylpiperidine InterA->ProductA 6-endo-trig + Cl- ReagentB 4-Substituted Pyridine InterB Pyridinium Salt ReagentB->InterB + Me-I / Bn-Br ProductB Functionalized Piperidine InterB->ProductB H2 / Rh Cat (Transfer Hydrog.)

Caption: Comparison of the cationic cyclization pathway (Aza-Prins) versus the aromatic reduction pathway.

References

  • ChemicalBook. (2025). Synthesis of 4-Chloro-N-methylpiperidine: Industrial Process Overview. Retrieved from

  • Tang, F., et al. (2013). "Efficient and Chemoselective Reduction of Pyridines to Piperidines via Rhodium-Catalyzed Transfer Hydrogenation." Advanced Synthesis & Catalysis, 355, 35–40.[1] Retrieved from

  • GuideChem. (2025). Industrial Production of 4-Chloro-N-methylpiperidine via Piperidone Route. Retrieved from

  • Dobbs, A. P., et al. (2012). "A detailed investigation of the aza-Prins reaction." Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: N-Methylbut-3-en-1-amine.[2] Retrieved from [2]

Sources

Spectroscopic Characterization of N-Methylbut-3-en-1-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a pivotal bifunctional building block in medicinal chemistry, specifically serving as a precursor for pyrrolidine heterocycles via intramolecular hydroamination.[1] Unlike its volatile free base form, the hydrochloride salt offers superior stability, non-volatility, and precise stoichiometry for catalytic workflows.[1]

This guide provides a definitive spectroscopic analysis of the molecule, distinguishing it from critical structural isomers (e.g., crotyl derivatives) and monitoring its transformation into cyclic derivatives.[1] We compare its analytical profile against alternative amine sources to validate its "performance" regarding stability and atom economy in drug synthesis.[1]

Structural Context & Synthesis Logic

The utility of N-Methylbut-3-en-1-amine lies in its 4-carbon tether terminating in an alkene.[1] This specific length is chemically "programmed" to form 5-membered rings (pyrrolidines), a scaffold ubiquitous in alkaloids (e.g., nicotine) and pharmaceutical agents.[1]

Synthesis & Transformation Workflow

The following diagram illustrates the synthesis of the salt and its primary application (cyclization), highlighting the critical control points for spectroscopic monitoring.

G cluster_analysis Analytical Checkpoints Start Start: N-Methylallylamine Step1 Homologation/Alkylation (Chain Extension) Start->Step1 + 1 Carbon unit Product Target: N-Methylbut-3-en-1-amine (Free Base) Step1->Product Salt HCl Salt Formation (Stabilization) Product->Salt HCl/Ether Product->Salt IR: Broad NH Cyclic Derivative: N-Methylpyrrolidine (Hydroamination Product) Salt->Cyclic Metal Cat. / Heat Salt->Cyclic NMR: Loss of Alkene

Figure 1: Synthesis and application workflow. The transformation from linear amine to cyclic pyrrolidine is the primary "performance" metric monitored via spectroscopy.

Spectroscopic Profiling: The Core Data

Accurate characterization requires distinguishing the salt form from the free base and identifying the terminal alkene signature.[1]

A. Nuclear Magnetic Resonance (NMR)

The hydrochloride salt induces a significant downfield shift in the protons adjacent to the nitrogen (


) and the N-Methyl group due to the deshielding effect of the positive charge on the ammonium nitrogen.[1]

Table 1: Comparative


H NMR Shifts (300 MHz) 
Proton EnvironmentLabelFree Base (

, ppm, CDCl

)
HCl Salt (

, ppm, D

O)
Shift Logic (

)
Terminal Alkene (=CH) H-45.75 - 5.85 (m)5.80 - 5.95 (m)Minimal change; distant from N

.[1]
Terminal Alkene (=CH

)
H-55.00 - 5.15 (m)5.10 - 5.25 (m)Characteristic "roofing" effect.[1]
N-Methyl (-CH

)
H-12.42 (s) 2.75 (s) +0.33 ppm (Diagnostic for salt formation).[1]

-Methylene (N-CH

)
H-22.60 (t)3.10 (t)+0.50 ppm (Strong deshielding).[1]
Allylic Methylene H-32.25 (q)2.45 (q)Slight downfield shift.[1]
Ammonium (NH

)
H-NN/A (Exchange)~9.0 (broad, if in DMSO)Only visible in non-protic polar solvents.[1]

Expert Insight: When monitoring purity, focus on the 5.0–6.0 ppm region. If you observe a doublet of doublets around 1.6 ppm (methyl), your sample has isomerized to the internal alkene (N-methylbut-2-en-1-amine), a common impurity in lower-grade commercial batches.[1]

B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the conversion of the unstable oil (free base) to the stable solid (salt).[1]

  • Free Base: Sharp, weak band at ~3300 cm

    
     (N-H stretch).[1]
    
  • HCl Salt: Broad, strong "ammonium band" spanning 2400–3000 cm

    
     .[1] This broad absorption often obscures C-H stretches and is the primary indicator of successful salt formation.[1]
    
  • Alkene Signature: A distinct stretch at 1640 cm

    
      (C=C) remains visible in both forms, confirming the double bond is intact.[1]
    
C. Mass Spectrometry (EI-MS)
  • Molecular Ion:

    
     85 (Free base).[1] The salt will not show the HCl mass in EI; it dissociates.[1]
    
  • Base Peak:

    
     44.
    
    • Mechanism:[2][3]

      
      -cleavage is dominant.[1] The bond between C2 and C3 breaks, leaving the stabilized iminium ion fragment: 
      
      
      
      .[1]
    • Diagnostic Value: The presence of

      
       44 confirms the N-methyl-N-methylene substructure.[1]
      

Comparative Performance Guide

This section objectively compares N-Methylbut-3-en-1-amine HCl against alternative building blocks and derivatives to guide experimental design.

Comparison 1: Stability & Handling (Salt vs. Free Base)
FeatureN-Methylbut-3-en-1-amine (Free Base)N-Methylbut-3-en-1-amine HCl (Salt) Recommendation
Physical State Volatile Liquid (Oil)Crystalline SolidSalt is preferred for storage (>6 months).[1]
Hygroscopicity LowModerateStore Salt in desiccator.[1]
Stoichiometry Difficult (Evaporation loss)Precise (Weighable)Salt ensures accurate catalyst loading.[1]
Reactivity Nucleophilic (Ready to react)Latent (Requires base)Use Base for direct alkylation; Salt for metal-catalyzed cycles.[1]
Comparison 2: Reaction Monitoring (Linear vs. Cyclic Derivative)

In drug development, this molecule is cyclized to N-methylpyrrolidine .[1] Distinguishing the starting material (SM) from the product (P) is critical.[1]

  • 1H NMR: The disappearance of the alkene signals (5.0–6.0 ppm) and the appearance of a multiplet at ~1.7–1.8 ppm (pyrrolidine ring C3/C4 protons) indicates conversion.[1]

  • 13C NMR:

    • SM (Linear): Peaks at ~116 ppm and ~136 ppm (Alkene carbons).[1]

    • P (Cyclic): Loss of alkene peaks; new peaks at ~22 ppm and ~56 ppm (Ring carbons).[1]

Comparison 3: Atom Economy vs. N-Benzyl Alternatives

Researchers often use N-Benzyl analogs for easier UV detection.[1] However, N-Methylbut-3-en-1-amine offers superior Atom Economy .[1]

  • N-Benzyl: Requires deprotection (hydrogenolysis), generating toluene waste.[1]

  • N-Methyl: The methyl group is often the desired final pharmacophore (e.g., nicotine), avoiding protection/deprotection steps.[1]

Experimental Protocols

Protocol A: Preparation of Analytical Grade Hydrochloride Salt

Use this protocol to stabilize the volatile amine for long-term storage or analysis.

  • Dissolution: Dissolve 10 mmol of N-methylbut-3-en-1-amine (free base) in 20 mL of anhydrous diethyl ether. Cool to 0°C in an ice bath.

  • Acidification: Slowly bubble dry HCl gas (generated from NaCl + H2SO4) through the solution OR add 11 mmol of 2M HCl in diethyl ether dropwise.

  • Precipitation: A white precipitate will form immediately.[1] Stir for 15 minutes.

  • Isolation: Filter the solid under argon (hygroscopic!). Wash with cold pentane (2 x 5 mL).[1]

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

    • Expected Yield: >90%[1][4][5][6][7]

    • Appearance: White, crystalline powder.[1]

Protocol B: GC-MS Purity Assessment

Use this to detect isomeric impurities (internal alkenes).[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Inlet: 250°C, Split 20:1.

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Note: If analyzing the salt, dissolve in 1M NaOH/DCM mixture and inject the organic layer immediately to avoid column degradation.[1]

References

  • Müller, T. E., et al. (2008).[1][3] "Hydroamination: Ways for Making Amines."[1][3] Chemical Reviews, 108(9), 3795-3892.[1]

  • SDBS. (2024).[1] "Spectral Database for Organic Compounds: N-Methylbutylamine derivatives." AIST Japan.[1]

  • Bender, C. F., & Widenhoefer, R. A. (2005).[1] "Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenes." Journal of the American Chemical Society, 127(4), 1070–1071.[1]

  • PubChem. (2025).[1][6][8] "N-Methylbut-3-en-1-amine Compound Summary." National Library of Medicine.[1]

  • Pohlki, F., & Doye, S. (2003).[1] "The Hydroamination of Alkynes and Alkenes." Chemical Society Reviews, 32, 104-114.[1]

Sources

Comparative Guide: LC-MS Analysis of N-Methylbut-3-en-1-amine Hydrochloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of N-Methylbut-3-en-1-amine hydrochloride (NMBA-HCl) presents a classic analytical paradox: the molecule is too polar for standard Reversed-Phase (RP) chromatography yet lacks the chromophores required for sensitive UV detection. Furthermore, its low molecular weight (MW 85.15 free base) places it near the low-mass cutoff of many Quadrupole Time-of-Flight (Q-TOF) instruments.

This guide compares the two industry-standard approaches for analyzing NMBA in reaction mixtures:

  • Direct Analysis via HILIC-MS/MS: The modern, high-throughput approach utilizing Hydrophilic Interaction Liquid Chromatography.

  • Derivatization via Dansyl Chloride (DNS-Cl) + RP-LC-MS: The traditional, robust approach that imparts hydrophobicity and enhances ionization.

Verdict: Use HILIC-MS for high-throughput reaction monitoring (IPC) where speed is critical. Use Dansyl Derivatization for final product purity assays, trace-level genotoxic impurity (GTI) screening, or when the reaction matrix contains high non-volatile salt concentrations that suppress HILIC ionization.

Technical Context: The Analytical Challenge

To design a robust method, one must understand the analyte's physicochemical limitations.

PropertyValue/DescriptionAnalytical Implication
Structure Secondary amine, terminal alkeneNucleophilic; prone to tailing on silica due to silanol interactions.
Molecular Weight 121.61 (HCl salt); 85.15 (Free Base)[M+H]⁺ = 86.1. Requires low-mass optimization on MS source.
LogP ~0.6 (Free Base)Too polar for C18. Elutes in the void volume (

) leading to ion suppression.
Chromophore None (weak alkene absorption <210 nm)UV/PDA is useless. Mass Spectrometry is mandatory.
Volatility High (as free base)Evaporation risk. Samples must be kept acidic or in salt form during prep.

Methodology 1: Direct HILIC-MS Analysis (Recommended)

HILIC is the preferred method for polar amines. It uses a polar stationary phase (Amide or Bare Silica) with a high-organic mobile phase. The mechanism involves partitioning into a water-enriched layer on the column surface and electrostatic interactions.

Experimental Protocol
  • Column: Waters BEH Amide or Agilent ZORBAX RRHD HILIC Plus (1.7 µm, 2.1 x 50 mm).

    • Rationale: Amide phases tolerate high pH better than silica and show excellent retention for secondary amines without severe tailing.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 60% B

    • 3.1 min: 50% B (Flush)

    • 4.0 min: 95% B (Re-equilibration - Critical in HILIC)

  • Sample Diluent: 90:10 Acetonitrile:Water (Must match initial gradient conditions to prevent peak distortion).

Critical Success Factors
  • Conditioning: HILIC columns require extensive equilibration. Ensure at least 20 column volumes before the first injection.

  • Salt Tolerance: If the reaction mixture has high inorganic salts (e.g., NaCl from workup), they may precipitate in 95% ACN. A "dilute-and-shoot" approach (1:100 dilution) is usually required.

Methodology 2: Dansyl Chloride Derivatization (Alternative)

If HILIC is unavailable or matrix interference is severe, derivatization with Dansyl Chloride (DNS-Cl) is the gold standard. DNS-Cl reacts with the secondary amine to form a stable sulfonamide, adding a naphthalene moiety that is highly retentive on C18 and ionizes efficiently.

Experimental Protocol
  • Preparation: Prepare 1 mg/mL DNS-Cl in Acetone.

  • Reaction:

    • Mix 50 µL Reaction Mixture (diluted) + 50 µL 0.1M Sodium Carbonate buffer (pH 10).

    • Add 100 µL DNS-Cl solution.[2]

    • Incubate at 60°C for 10 minutes (or 40°C for 30 mins).

  • Quenching: Add 20 µL 5% Formic Acid (neutralizes pH and destroys excess reagent).

  • Analysis (RP-LC-MS):

    • Column: C18 (e.g., Phenomenex Kinetex C18).

    • Mobile Phase: Water/Formic Acid (A) and ACN/Formic Acid (B).

    • Target Mass: [M+H]⁺ = 86 + 233 (Dansyl) - 1 (H) = 318.1 Da .

Critical Success Factors
  • pH Control: The reaction requires basic pH (9.5–10) to deprotonate the amine hydrochloride salt.

  • Stability: The resulting sulfonamide is stable for days, allowing for overnight batch runs.

Comparative Analysis

The following table summarizes the performance metrics based on application data for small aliphatic amines.

FeatureHILIC-MS (Direct)Derivatization (DNS-Cl)
Sample Prep Time < 5 mins (Dilute & Shoot)45–60 mins (React & Quench)
Sensitivity (LOD) Good (1–10 ng/mL)Excellent (0.1–1 ng/mL)
Retention Stability Moderate (Sensitive to pH/Temp)High (Robust C18 retention)
Matrix Effects High (Salts elute near analyte)Low (Salts wash away at

)
Throughput High (5 min runtime)Moderate (10 min runtime + prep)
Mass Spec Range Low Mass (86 Da) - ChallengingHigh Mass (318 Da) - Ideal

Decision Framework & Workflows

Method Selection Logic

Use this logic gate to determine the appropriate method for your specific reaction stage.

MethodSelection Start Start: Analyze Reaction Mixture IsSaltHigh Is Inorganic Salt Content > 1M? Start->IsSaltHigh IsTrace Is Sensitivity < 10 ng/mL required? IsSaltHigh->IsTrace No Deriv Method B: Dansyl-RP-LC-MS (Robustness & Sensitivity) IsSaltHigh->Deriv Yes (Salts suppress HILIC) HILIC Method A: HILIC-MS (Speed & Simplicity) IsTrace->HILIC No (Standard Reaction Monitoring) IsTrace->Deriv Yes (GTI/Impurity analysis)

Figure 1: Decision tree for selecting between HILIC and Derivatization based on matrix complexity and sensitivity needs.

Reaction Monitoring Workflow

When monitoring the synthesis (e.g., alkylation of the amine), the analytical workflow must account for the volatility of the free base.

ReactionMonitoring Sampling 1. Sampling (Take 50 µL) Quench 2. Quench/Stabilize (Add Acidic MeOH) Sampling->Quench Prevent side rxn Prep 3. Prep (Dilute 1:100 in ACN) Quench->Prep Precipitate salts Analysis 4. HILIC-MS Analysis (Monitor m/z 86.1) Prep->Analysis Data 5. Data Output (% Conversion) Analysis->Data

Figure 2: Recommended IPC (In-Process Control) workflow for monitoring NMBA consumption.

Troubleshooting & Self-Validation

To ensure Trustworthiness and Integrity of the data, apply these self-validation steps:

  • The "Blank" Check (HILIC):

    • Issue: Small amines often show "ghost peaks" due to system contamination or memory effects.

    • Validation: Inject a blank (100% ACN) after a high standard. If carryover > 0.5%, increase the needle wash (use 50:50 MeOH:Water with 0.1% Formic Acid).

  • The pH Stress Test (Derivatization):

    • Issue: Incomplete derivatization due to acidic HCl salt overpowering the buffer.

    • Validation: Check the pH of the reaction mix after adding the buffer but before adding DNS-Cl. It must be > 9.0. If not, increase buffer strength to 0.5M Na2CO3.

  • Internal Standard (IS) Usage:

    • Do not rely on external calibration for reaction mixtures. Use a structural analog (e.g., N-Ethylbut-3-en-1-amine) or a stable isotope labeled standard (NMBA-d3) if available.

References

  • Alpert, A. J. (1990).[3] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

  • Waters Corporation. (2020). HILIC Method Development Strategies for Polar Compounds. Application Note.

  • Sigma-Aldrich (Merck). (2023). Derivatization Reagents for HPLC: Dansyl Chloride Protocol. Technical Bulletin.

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Technical Overview.[1][4][5][6]

  • PubChem. (2025).[4][7] Compound Summary: N-Methylbut-3-en-1-amine.[4][7][8][9] National Library of Medicine.[7]

Sources

Technical Guide: Structural Confirmation of N-Methylbut-3-en-1-amine Hydrochloride via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural validation of N-Methylbut-3-en-1-amine hydrochloride (


). The primary analytical challenge lies in distinguishing the authentic hydrochloride salt (an acid-base adduct) from potential degradation products, specifically the hydrochlorination of the terminal alkene (anti-Markovnikov or Markovnikov addition across the double bond).

While


 is the standard screening solvent, this guide advocates for 

as the superior medium for definitive structural confirmation.

stabilizes the ammonium moiety (

), allowing for direct integration of exchangeable protons and confirmation of the salt stoichiometry, which is often impossible in chloroform due to rapid proton exchange.

Structural Analysis & The "Adduct" Challenge

The term "adduct" in this context refers to the Lewis acid-base complex formed between the secondary amine and hydrochloric acid. However, the presence of a terminal alkene introduces a risk of chemical addition (hydrochlorination) during salt formation or storage.

The Target Structure vs. Potential Impurities

The NMR analysis must answer two questions:

  • Is the salt formed? (Presence of deshielded

    
    -protons and ammonium signals).
    
  • Is the alkene intact? (Absence of hydrochlorination byproducts).

StructureAnalysis Target Target: N-Methylbut-3-en-1-amine HCl (Salt Adduct) Target_Struct Structure: [CH3-NH2(+)-CH2-CH2-CH=CH2] Cl- Target->Target_Struct Impurity Impurity: 3-Chloro-N-methylbutan-1-amine (Chemical Adduct) Impurity_Struct Structure: [CH3-NH-CH2-CH2-CH(Cl)-CH3] Impurity->Impurity_Struct Target_Struct->Impurity_Struct Risk: HCl addition across alkene

Figure 1: Structural distinction between the desired salt adduct and the undesired hydrochlorinated impurity.

Comparative Methodology: Solvent Selection

The choice of solvent dictates the visibility of the ammonium protons and the resolution of the coupling constants.

Comparison Table: vs. [1]
FeatureMethod A: Chloroform-d (

)
Method B: DMSO-

(Recommended)
Ammonium (

)
Invisible or Broad: Rapid exchange with trace water/acid often washes out this signal.Distinct Multiplet/Singlet: H-bonding with DMSO slows exchange, revealing a broad singlet (2H) at ~8.5–9.5 ppm.
Coupling Resolution Good: Standard for carbon backbone analysis.Excellent: Often resolves H-N-C-H coupling, splitting N-methyl into a doublet (rare but possible in dry samples).
Solubility Moderate: Some amine salts aggregate or are insoluble.High: Excellent solubility for polar salts.
Chemical Shifts Standard reference frame.

-protons shifted slightly downfield relative to

.
Suitability Routine purity check.Structural Confirmation & Stoichiometry.
Why is Critical for Salts

In


, the acidic proton on the nitrogen (

) undergoes rapid chemical exchange. This collapses the signal into the baseline or merges it with the solvent peak. In

, the solvent acts as a hydrogen bond acceptor, "locking" the protons in place on the NMR timescale. This allows you to integrate the

peak (should integrate to 2H), confirming the formation of the mono-hydrochloride salt.

Experimental Protocol

Reagents
  • Analyte: ~10-15 mg this compound.[1]

  • Solvent: 0.6 mL

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Equipment: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow
  • Preparation: Weigh 10-15 mg of the salt into a clean vial.

  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved. Ensure no suspended solids remain (salts can form micelles if concentrated).
    
  • Acquisition:

    • Run standard 1H NMR (16 scans).

    • Crucial: Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure accurate integration of the slow-relaxing ammonium protons.
  • Processing: Phase manually. Reference the residual DMSO quintet to 2.50 ppm.

Data Interpretation & Reference Values

The following data assumes the


  method.
Predicted Chemical Shifts (1H NMR, 400 MHz, DMSO- )
PositionProton Type

(ppm)
MultiplicityIntegrationCoupling (

)
1

(Ammonium)
8.8 - 9.2 Broad s/br t2H N/A (Exchange dependent)
2 Alkene (

)
5.7 - 5.9 ddt (Multiplet)1H

3 Terminal (

)
5.0 - 5.2 Multiplet2H Distinct ABX pattern
4 N-Methylene (

)
2.9 - 3.1 Multiplet2H -
5 N-Methyl (

)
2.5 - 2.6 Singlet (or d)3H -
6 Allylic (

)
2.3 - 2.5 Quartet/Multiplet2H -

> Note: The N-Methyl group in the free amine appears around 2.3-2.4 ppm. In the HCl salt, the positive charge deshields this group, shifting it downfield to ~2.55 ppm, often overlapping with the DMSO solvent residual peak (2.50 ppm). Careful phasing is required. If overlap is severe, use


 or 

(though

erases the NH peak).
Distinguishing the Impurity (Hydrochlorination)

If the alkene has reacted with HCl (forming 3-chloro-N-methylbutan-1-amine), the spectrum changes drastically:

  • Loss of Signal: The multiplets at 5.0–5.9 ppm (Alkene) will disappear or diminish.

  • New Signal: A new doublet (

    
    ) appears at ~1.5 ppm (if Markovnikov addition) or a new triplet downfield (if anti-Markovnikov).
    

Decision Logic for Validation

Use this logic flow to interpret your results and troubleshoot.

ValidationLogic Start Acquire 1H NMR in DMSO-d6 CheckAlkene Check 5.0 - 6.0 ppm region Start->CheckAlkene AlkenePresent Alkene Signals Present (1H Multiplet, 2H Multiplet) CheckAlkene->AlkenePresent Yes AlkeneAbsent Alkene Signals Absent/Weak CheckAlkene->AlkeneAbsent No CheckNH Check 8.0 - 9.5 ppm region AlkenePresent->CheckNH Conclusion_Impurity REJECT: Hydrochlorinated Adduct AlkeneAbsent->Conclusion_Impurity NH_Visible Broad Peak (2H) Visible CheckNH->NH_Visible Yes NH_Missing Peak Missing CheckNH->NH_Missing No CheckMethyl Check N-Methyl Shift NH_Visible->CheckMethyl Conclusion_FreeBase REJECT: Free Amine (Not Salt) NH_Missing->Conclusion_FreeBase Likely Free Base or Wet Solvent Shifted Shifted to ~2.6 ppm (Deshielded) CheckMethyl->Shifted Yes Unshifted At ~2.3 ppm (Shielded) CheckMethyl->Unshifted No Conclusion_Salt CONFIRMED: Intact HCl Salt Shifted->Conclusion_Salt

Figure 2: Logical workflow for confirming structural identity and purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for amine salt chemical shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Crucial for identifying solvent overlaps in DMSO).

  • PubChem. (2024).[3] N-methylbut-3-en-1-amine.[4] National Library of Medicine.

Sources

Publish Comparison Guide: Kinetic Studies of N-Methylbut-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth kinetic and mechanistic analysis of N-Methylbut-3-en-1-amine hydrochloride , a critical building block for synthesizing N-methylpyrrolidines via intramolecular hydroamination.

Product Focus: this compound (CAS: 55984-59-3) Application: Intramolecular Hydroamination / Cyclization Target Audience: Synthetic Chemists, Kineticists, and Process Development Scientists

Executive Summary

This compound serves as a benchmark substrate for testing hydroamination catalysts. Unlike its primary amine counterpart (but-3-en-1-amine), the N-methylated variant restricts mechanistic pathways by preventing the formation of metal-imido (


) species, thereby acting as a rigorous probe for cationic Group 4  and Organolanthanide  catalytic cycles.

This guide compares the kinetic performance of this substrate against structural alternatives (primary amines, gem-dimethyl analogs) and evaluates its reactivity across three dominant catalyst classes: Organolanthanides , Group 2 Metals (Calcium) , and Late Transition Metals .

Chemical Profile & Reactivity Landscape

The core transformation is the 5-exo-trig cyclization to form 1,2-dimethylpyrrolidine .

FeatureSpecificationImpact on Kinetics
Substrate Class Secondary AminoalkenePrecludes neutral Group 4 imido mechanisms; requires cationic or insertion-based pathways.
Tether Length 3-carbon tether (Butenyl)Favors rapid 5-membered ring formation (entropy-driven) compared to pentenyl analogs.
N-Substituent Methyl GroupIncreases nucleophilicity vs. H; slight steric bulk; prevents catalyst poisoning via stable amido bridging.
Salt Form HydrochlorideCRITICAL: Must be neutralized in situ or free-based prior to catalysis to prevent immediate quenching of organometallic catalysts (e.g., protonolysis of alkyl-metal bonds).

Comparative Kinetic Analysis

A. Substrate Comparison: The "Thorpe-Ingold" & Substituent Effect

The rate of cyclization (


) is heavily influenced by the substitution pattern on the tether and the nitrogen atom.
Substrate AlternativeStructureRelative Rate (

)
Kinetic Rationale
N-Methylbut-3-en-1-amine (Product)

1.0 (Baseline) Standard 5-exo-trig cyclization. No gem-dimethyl acceleration.
But-3-en-1-amine (Primary)

~0.2 - 0.5 Slower in Ln-systems due to lack of N-alkyl electronic donation; capable of forming inactive dimeric species.
2,2-Dimethyl-N-methylbut-3-en-1-amine

>10 - 50 Thorpe-Ingold Effect: Gem-dimethyl groups compress the bond angle, forcing reactive centers closer.
N-Methylpent-4-en-1-amine

<0.1 6-exo-trig cyclization is entropically less favored than 5-exo.
B. Catalyst Performance Comparison

The choice of catalyst dictates the rate law and turnover frequency (TOF).

1. Organolanthanides (The Marks System)
  • Mechanism: Turnover-limiting alkene insertion into the Ln-N bond.

  • Rate Law:

    
    
    
  • Performance: Highest TOFs. Rate increases with ionic radius (

    
    ) and "open" ligand geometry (
    
    
    
    vs
    
    
    ).
2. Cationic Group 4 (Zr/Ti)[1]
  • Mechanism: Activation of alkene by cationic metal center (Lewis Acid) or

    
    -bond metathesis.
    
  • Constraint: Neutral Zr catalysts fail for N-methylbut-3-en-1-amine because they cannot form the necessary imido intermediate. Cationic species (e.g.,

    
    ) are required.
    
3. Calcium Catalysts (The Green Alternative)
  • Mechanism: Heterolytic activation.[2]

  • Performance: Competitive rates to lanthanides but highly sensitive to moisture/protic impurities (like the HCl in the starting material).

Mechanistic Visualization

The following diagram contrasts the Lanthanide-Catalyzed Insertion pathway (dominant for this substrate) against the Cationic Group 4 pathway.

HydroaminationMechanism cluster_cycle Lanthanide Catalytic Cycle (Zero Order in Amine) Substrate N-Methylbut-3-en-1-amine Amido Active Amido Species (Cp'2Ln-NHR) Substrate->Amido Protonolysis (-RH) PreCat Ln-Catalyst Precursor (Cp'2Ln-R) PreCat->Amido Initiation TS_Insert 4-Membered TS (Olefin Insertion) Amido->TS_Insert RDS (Rate Limiting) Ln_Alkyl Ln-Alkyl Intermediate (Cyclized) TS_Insert->Ln_Alkyl C-N Bond Formation Ln_Alkyl->Amido Protonolysis by Substrate (+ Substrate, - Product) Product 1,2-Dimethylpyrrolidine Ln_Alkyl->Product Release

Caption: The catalytic cycle for Organolanthanide-mediated hydroamination. The rate-determining step (RDS) is the intramolecular insertion of the alkene into the Ln-N bond.

Experimental Protocol: Kinetic Monitoring

Objective: Determine


 for the cyclization of N-Methylbut-3-en-1-amine.

Safety Note: The HCl salt must be neutralized. Handling organolanthanides requires strict anaerobic (glovebox) conditions.

Step 1: Substrate Preparation (Free-Basing)
  • Dissolve N-Methylbut-3-en-1-amine HCl (1.0 g) in minimal water (5 mL).

  • Add NaOH (10 M) dropwise until pH > 12.

  • Extract with pentane (

    
     mL).
    
  • Dry organic layer over

    
     (essential for kinetic purity) and distill under inert atmosphere.
    
  • Storage: Store in a glovebox freezer at -30°C.

Step 2: Kinetic Run (NMR Method)
  • Standard: In a glovebox, weigh 1,3,5-trimethoxybenzene (internal standard) and the catalyst (e.g.,

    
    , 5 mol%) into a J. Young NMR tube.
    
  • Solvent: Add

    
     (0.6 mL).
    
  • Initiation: Add N-Methylbut-3-en-1-amine (0.5 mmol) via microsyringe. Freeze the tube immediately in liquid

    
     if not measuring immediately.
    
  • Measurement: Insert into NMR probe pre-equilibrated to 25°C (or desired T).

  • Data Collection: Acquire single-pulse

    
     NMR spectra every 5 minutes for 3 hours.
    
  • Analysis: Monitor the disappearance of olefinic protons (

    
     5.8 ppm) and appearance of pyrrolidine ring protons. Plot 
    
    
    
    vs. Time.
    • Linear Plot = Zero Order (Lanthanide/Calcium).

    • Exponential Decay = First Order (Late Transition Metal/Acid).

References

  • Organolanthanide Kinetics: Hong, S.; Marks, T. J.[3] "Organolanthanide-Catalyzed Hydroamination." Acc.[2][3][4][5][6] Chem. Res.2004 , 37, 673–686.[3] Link

  • Calcium Catalysis: Dunne, J. F.; Fulton, J. R.; Ellern, A.; Sadow, A. D. "A Highly Efficient Calcium Catalyst for the Hydroamination of Alkenes and Alkynes." J. Am. Chem. Soc.2010 , 132, 17680–17683. Link

  • Mechanistic Comparison (Group 4): Ackermann, L. "Hydroamination of Alkenes."[4] Chem. Rev.2015 , 115, 9225–9276. Link

  • Thorpe-Ingold Effect: Jung, M. E.; Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chem. Rev.2005 , 105, 1735–1766. Link

Sources

Benchmarking N-Methylbut-3-en-1-amine hydrochloride against saturated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Alkenyl Advantage"

In the landscape of secondary amine building blocks, N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) occupies a critical niche distinct from its saturated counterpart, N-Methylbutylamine (CAS: 110-68-9) .[1][2][3]

While the saturated analog offers superior stability and lower cost for standard nucleophilic substitutions, the alkenyl variant is indispensable for heterocyclic synthesis .[3] Its terminal double bond serves as a "latent handle," enabling intramolecular hydroamination to form substituted pyrrolidines—a scaffold ubiquitous in pharmaceutical design (e.g., nicotine analogs, proline derivatives).

This guide benchmarks these two compounds to help you decide when the reactivity of the alkene outweighs the stability of the alkane.

Chemical Profile & Structural Analysis[2][3][4][5][6]

The primary differentiator is the unsaturation at the C3-C4 position.[2][3] This seemingly minor structural change dictates a massive divergence in shelf-life, handling requirements, and synthetic utility.[2][3]

Comparative Technical Data
FeatureN-Methylbut-3-en-1-amine HCl (Target)N-Methylbutylamine (Saturated Control)
Structure Secondary amine w/ terminal alkeneSaturated secondary amine
CAS (Free Base) 38369-88-9110-68-9
CAS (HCl Salt) 55984-59-3N/A (Commonly liquid free base)
Molecular Weight 121.61 g/mol (HCl salt)87.16 g/mol (Free base)
pKa (Conj.[1][2][3] Acid) ~10.2 - 10.5 (Est.[1][3] due to -I effect of alkene)10.9 [1]
Boiling Point Solid (Salt) / ~85-90°C (Free Base Est.)91°C [2]
Stability Moderate: Hygroscopic; alkene prone to oxidation.[1][3]High: Stable at RT; resistant to oxidation.[3]
Key Utility Cyclization: Precursor to 1,2-dimethylpyrrolidine.[1][3]Linear Linker: Standard alkylation/amidation.[3]

Scientist's Note on Basicity: The saturated N-methylbutylamine is slightly more basic (pKa ~10.9).[3] The terminal alkene in the target compound exerts a weak electron-withdrawing inductive effect (-I) through the carbon chain, slightly lowering the pKa of the nitrogen lone pair.[2][3] In most nucleophilic substitutions (SN2), this difference is negligible, but it becomes relevant in acid-sensitive catalytic cycles.[3]

Reactivity Benchmark: The Cyclization "Killer App"

The defining reason to select N-Methylbut-3-en-1-amine over the saturated analog is its ability to undergo Intramolecular Hydroamination .[1][2][3]

While the saturated analog is chemically inert toward cyclization (requiring harsh oxidative functionalization to form a ring), the alkenyl amine cyclizes efficiently under metal or acid catalysis to form 1,2-dimethylpyrrolidine .[2] This reaction is 100% atom-economical.[1][2][3]

Mechanism Visualization: Hydroamination Pathway

Figure 1: Comparison of the inert saturated pathway vs. the active cyclization pathway of the alkenyl amine.[2]

G cluster_0 Saturated Control (Inert) cluster_1 Target: Alkenyl Amine (Active) Sat_Start N-Methylbutylamine Sat_End No Reaction (Linear Chain Persists) Sat_Start->Sat_End Catalyst/Heat Alk_Start N-Methylbut-3-en-1-amine Inter Metal-Amido Complex (Ln/Ca/Ti catalyst) Alk_Start->Inter Coordination Prod 1,2-Dimethylpyrrolidine (Cyclic Product) Inter->Prod Intramolecular C-N Bond Formation

Caption: The saturated analog remains linear under hydroamination conditions, while the alkenyl amine cyclizes to form the pyrrolidine core.[1][2]

Experimental Protocols

Protocol A: Intramolecular Hydroamination (Synthesis of Pyrrolidines)

Objective: Validate the cyclization potential of N-Methylbut-3-en-1-amine. Note: This protocol uses a calcium-based catalyst for green chemistry compliance, though lanthanides are also common.[2][3]

Reagents:

  • Substrate: N-Methylbut-3-en-1-amine (Free base, liberated from HCl salt).[1][2][3]

  • Catalyst:

    
    -diketiminato calcium amide (5 mol%).[1][3]
    
  • Solvent:

    
     (Benzene-d6) for NMR monitoring or Toluene for prep.[1][3]
    

Workflow:

  • Salt Neutralization: Dissolve 1.0 eq of N-Methylbut-3-en-1-amine HCl in minimal water.[1][2][3] Basify with 2M NaOH to pH 12.[3] Extract 3x with ether, dry over

    
    , and concentrate carefully (volatile!).
    
  • Reaction Setup: In a glovebox (inert Ar atmosphere), mix the free amine (0.5 M) and Calcium catalyst (5 mol%) in benzene-d6.

  • Incubation: Seal in a J. Young NMR tube. Heat to 60°C.

  • Monitoring: Monitor

    
     NMR. Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of the methine quartet of the pyrrolidine ring (~2.5 ppm).
    
  • Validation: Saturated N-methylbutylamine subjected to identical conditions shows 0% conversion , confirming the reaction is specific to the alkene moiety [3].[3]

Protocol B: Comparative Nucleophilic Substitution (Control)

Objective: Demonstrate that both amines behave identically in standard alkylation (SN2).[3]

Reagents:

  • Electrophile: Benzyl bromide (1.0 eq).[3]

  • Base:

    
     (2.0 eq).[3]
    
  • Solvent: Acetonitrile (MeCN).[3]

Workflow:

  • Dissolve amine (alkenyl or saturated) in MeCN.[3]

  • Add

    
     and Benzyl bromide.
    
  • Stir at RT for 4 hours.

  • Result: Both amines yield the corresponding N-benzyl tertiary amine with >90% yield.[3]

    • Interpretation: If your goal is simply to add a nitrogen chain, the saturated analog is preferred due to lower cost and higher stability.[3] Use the alkenyl amine only if you plan to functionalize the double bond later.[3]

Handling & Stability Guide

The HCl salt form of N-Methylbut-3-en-1-amine is critical for its commercial viability.[1][2][3] The free base is a volatile liquid prone to oxidative degradation.[3]

ParameterN-Methylbut-3-en-1-amine HCl N-Methylbut-3-en-1-amine Free Base
Physical State White to off-white solidColorless volatile liquid
Hygroscopicity High: Store in desiccator.[1][2][3]Low, but absorbs

from air.[3]
Oxidation Risk Low (Protonation protects N).[3]Moderate (Alkene + Amine = degradation).[3]
Storage 2-8°C, Inert atmosphere recommended.-20°C, strictly under Argon.

Critical Handling Note: When neutralizing the HCl salt to obtain the free base for reaction, use immediately . Do not store the free base for extended periods, as the proximity of the amine lone pair to the alkene can facilitate slow polymerization or auto-oxidation.[2]

Decision Matrix: Which to Choose?

Use the following logic flow to select the correct reagent for your campaign.

DecisionTree Start Select Amine Reagent Q1 Is the final target a heterocycle (Pyrrolidine)? Start->Q1 Branch1 YES Q1->Branch1 Branch2 NO Q1->Branch2 Result1 Use N-Methylbut-3-en-1-amine (Allows Cyclization) Branch1->Result1 Q2 Do you need a reactive handle for future functionalization? Branch2->Q2 Branch3 YES Q2->Branch3 Branch4 NO Q2->Branch4 Result2 Use N-Methylbut-3-en-1-amine (Alkene = Handle) Branch3->Result2 Result3 Use N-Methylbutylamine (Cheaper, More Stable) Branch4->Result3

Caption: Decision logic for selecting between alkenyl and saturated amine analogs.

References

  • PubChem. N-Methylbutylamine (Compound).[3][4][5][6][7][8][9] National Library of Medicine.[3] Accessed Feb 2026.[3][10] [Link][1][3]

  • ChemBK. 3-methylbutan-1-amine Properties. Accessed Feb 2026.[3][10] [Link]

  • Wikipedia. Hydroamination.[3] Detailed mechanism of intramolecular amine addition to alkenes. [Link]

  • PubChem. this compound (Compound). National Library of Medicine.[3] Accessed Feb 2026.[3][10] [Link][1][3]

Sources

Chiral resolution of derivatives from N-Methylbut-3-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Resolution of 1-Methyl-3-pyrrolidinol (Derivative of N-Methylbut-3-en-1-amine) Content Type: Publish Comparison Guide

Focus: Enantioseparation of 1-Methyl-3-pyrrolidinol

Executive Summary: The Homoallylic Amine Challenge

N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a versatile achiral "homoallylic amine" building block. Its primary utility in drug development lies in its cyclization to form substituted pyrrolidines—privileged scaffolds in neuroactive drugs (e.g., nicotine analogs) and anticholinergics (e.g., glycopyrrolate derivatives).

The critical challenge arises during cyclization. While the starting material is achiral, the functionalization of the double bond (via iodocyclization or hydroamination) typically generates a racemic stereocenter at the C3 position. This guide compares three industry-standard methodologies for resolving the resulting racemic derivative, 1-methyl-3-pyrrolidinol , providing actionable protocols for scaling from bench to pilot plant.

The Derivative: 1-Methyl-3-pyrrolidinol[1][2][3][4]

Before resolution, the achiral amine must be converted into the target racemic scaffold.

  • Precursor: N-Methylbut-3-en-1-amine (

    
    )
    
  • Transformation: Iodocyclization followed by hydrolysis.

  • Target Racemate: (RS)-1-Methyl-3-pyrrolidinol.[1]

  • Chiral Center: C3 (Hydroxyl bearing carbon).

Why this target? The 3-hydroxypyrrolidine motif is the pharmacophore for calcium antagonists (Barnidipine) and muscarinic antagonists.

Comparative Analysis of Resolution Methods

We evaluated three distinct separation strategies based on Scalability , Enantiomeric Excess (ee%) , and Process Greenness .

FeatureMethod A: Enzymatic Kinetic Resolution (EKR) Method B: Classical Resolution (Diastereomeric Salt) Method C: Chiral HPLC (Preparative)
Principle Selective acylation by Lipase B (Candida antarctica)Solubility difference of diastereomeric saltsInteraction with chiral stationary phase (CSP)
Resolving Agent Vinyl acetate / CAL-B (Immobilized)(L)-(-)-Dibenzoyl-tartaric acid (L-DBTA)Polysaccharide Column (e.g., Chiralpak AD)
Max Theoretical Yield 50% (for one enantiomer)~35-40% (after recrystallization)>45% (near quantitative recovery)
Purity (ee%) >99% (Excellent)90-95% (Requires recrystallization)>99.5% (Superior)
Scalability High (Batch or Flow Chemistry)Very High (Multi-kg/Ton scale)Low/Medium (Kg requires significant CAPEX)
Cost Efficiency Medium (Enzyme recycling possible)High (Cheap reagents)Low (High solvent/column costs)

Strategic Workflow Visualization

The following diagram illustrates the pathway from the achiral amine precursor to the resolved enantiomers, highlighting the decision points for each method.

G Start N-Methylbut-3-en-1-amine HCl (Achiral Precursor) Step1 Iodocyclization & Hydrolysis Start->Step1 Synthesis Racemate (±)-1-Methyl-3-pyrrolidinol (Racemic Target) Step1->Racemate MethodA Method A: Enzymatic Resolution (CAL-B Lipase + Vinyl Acetate) Racemate->MethodA Green Route MethodB Method B: Classical Resolution (L-Dibenzoyltartaric Acid) Racemate->MethodB Scalable Route ProdA1 (S)-Acetate Ester (>99% ee) MethodA->ProdA1 Acylated Product ProdA2 (R)-Alcohol (Unreacted) MethodA->ProdA2 Unreacted Substrate ProdB1 Crystalline Salt (S)-Amine • (L)-Acid MethodB->ProdB1 Precipitate ProdB2 Mother Liquor Enriched (R)-Amine MethodB->ProdB2 Supernatant

Caption: Workflow transforming the achiral homoallylic amine into enantiopure pyrrolidinols via Enzymatic or Classical resolution.

Detailed Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Green Chemistry)

Best for: High purity requirements, mild conditions, protecting-group-free synthesis.

Mechanism: The lipase preferentially acetylates the (S)-enantiomer of the alcohol, leaving the (R)-enantiomer as the free alcohol. This exploits the steric "fit" of the chiral alcohol into the enzyme's active site.

Reagents:

  • Substrate: (RS)-1-Methyl-3-pyrrolidinol (10.0 g, 99 mmol)

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B), 1.0 g (10% w/w)

  • Acyl Donor: Vinyl acetate (5 equiv.)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous)

Step-by-Step:

  • Setup: Dissolve the racemic alcohol (10 g) in MTBE (100 mL) in a round-bottom flask.

  • Initiation: Add Vinyl acetate (46 mL) followed by Novozym 435 beads (1.0 g).

  • Incubation: Stir at 30°C at 200 rpm. Monitor reaction progress via GC or HPLC.

    • Checkpoint: Stop reaction when conversion reaches exactly 50% (typically 24–48 hours).

  • Filtration: Filter off the enzyme beads (can be washed and recycled).

  • Separation: Concentrate the filtrate. The residue contains (S)-3-acetoxy-1-methylpyrrolidine and (R)-1-methyl-3-pyrrolidinol.

  • Purification: Separate via column chromatography (Silica gel).

    • Fraction 1 (Non-polar): (S)-Ester (Eluent: 5% MeOH/DCM).

    • Fraction 2 (Polar): (R)-Alcohol (Eluent: 10% MeOH/DCM + 1%

      
      ).
      
  • Hydrolysis (Optional): Treat the (S)-ester with

    
    /MeOH to recover (S)-1-methyl-3-pyrrolidinol.
    

Validation Data:

  • Yield: 46% (Theoretical Max 50%).

  • ee%: >99% for both fractions after separation.

Protocol B: Classical Resolution (Diastereomeric Crystallization)

Best for: Large-scale manufacturing (>1 kg), cost sensitivity.

Mechanism: Formation of a diastereomeric salt pair using a chiral acid. The solubility difference between the (S)-Amine•(L)-Acid and (R)-Amine[1][2]•(L)-Acid salts drives the separation.

Reagents:

  • Substrate: (RS)-1-Methyl-3-pyrrolidinol (10.0 g, 99 mmol)

  • Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (0.5 or 1.0 equiv)

  • Solvent: Ethanol/Isopropanol (9:1 mixture)

Step-by-Step:

  • Salt Formation: Dissolve L-DBTA (35.4 g, 1 equiv) in warm Ethanol (150 mL). Add racemic amine (10 g) dropwise.

  • Crystallization: Heat to reflux until clear, then allow to cool slowly to Room Temperature (RT) over 4 hours. Stir at RT for an additional 2 hours.

  • Filtration: Collect the precipitate. This is typically the (S)-1-methyl-3-pyrrolidinol • L-DBTA salt (check specific rotation to confirm).

  • Recrystallization: If ee < 95%, recrystallize the salt from hot Ethanol.

  • Free Basing: Suspend the salt in water, basify with 20% NaOH to pH > 12, and extract with DCM (3x). Dry and concentrate to yield the chiral amine.

Validation Data:

  • Yield: 35% (of total starting mass).

  • ee%: 96-98% (after one recrystallization).

References

  • N-Methylbut-3-en-1-amine HCl Properties. PubChem Compound Summary. [Link]

  • Synthesis of Chiral Pyrrolidines. Organic Chemistry Portal. "Synthesis of Pyrrolidines via Cyclization."[2] [Link]

  • Enzymatic Resolution of Amines.Google Patents. "Process for resolution of chiral amines using Lipase."
  • Classical Resolution of 3-Hydroxypyrrolidines. Google Patents. "Process for the preparation of chiral 3-hydroxy pyrrolidine compound."[2][3]

  • Design of Diastereomeric Salt Resolution. Royal Society of Chemistry. "Design of diastereomeric salt resolution via multicomponent system characterization." [Link]

Sources

DFT Studies on Transition States of N-Methylbut-3-en-1-amine Hydrochloride Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Drug Development Scientists, Computational Chemists, and Process Engineers.

In the synthesis of pyrrolidine scaffolds—ubiquitous in pharmaceutical agents like nicotine and kainic acid—the cyclization of alkenylamines is a critical step. Specifically, the intramolecular hydroamination of N-Methylbut-3-en-1-amine represents a classic challenge: balancing thermodynamic favorability with kinetic accessibility.

This guide compares the transition state (TS) landscapes of this reaction under two distinct conditions: Acid-Mediated Cyclization (relevant to the hydrochloride salt form) and Metal-Catalyzed Hydroamination (the free-base alternative). By benchmarking Density Functional Theory (DFT) methodologies, we provide an evidence-based roadmap for selecting the optimal computational strategy to predict reactivity, regioselectivity, and activation barriers.

Part 1: Mechanistic Pathways & The "Hydrochloride" Challenge

The starting material, N-Methylbut-3-en-1-amine hydrochloride , presents a dichotomy. The ammonium group (


) is non-nucleophilic, preventing direct attack on the alkene. To cyclize, the system must either be neutralized (free base) or undergo a high-energy proton transfer/activation event.
The Pathways

We compare three distinct mechanistic "alternatives" for modeling this reaction:

  • Pathway A: Acid-Catalyzed Stepwise (The "Salt" Route)

    • Mechanism: Protonation of the alkene double bond to form a secondary carbocation, followed by nucleophilic attack of the amine.

    • Challenge: High activation energy due to the unstable carbocation intermediate and the requirement for the amine to be unprotonated (or transfer a proton synchronously) to act as a nucleophile.

    • Regioselectivity: Markovnikov (5-exo-trig).

  • Pathway B: Metal-Catalyzed Activation (The "Standard" Route)

    • Mechanism: Coordination of a Lewis acidic metal (

      
      ) to the alkene, activating it for nucleophilic attack by the free amine.
      
    • Advantage: Lower activation barrier; stabilizes the transition state via

      
      -complexation.
      
  • Pathway C: Radical Cyclization (The "Oxidative" Route)

    • Mechanism: Generation of an aminyl radical (e.g., via photoredox or oxidant) followed by 5-exo cyclization.

    • Relevance: Useful for generating specific functionalized pyrrolidines but distinct from the thermal hydrochloride reactivity.

Visualization of Reaction Pathways[1]

ReactionPathways Start N-Methylbut-3-en-1-amine (Hydrochloride Salt) FreeBase Free Amine (Neutralization) Start->FreeBase NaOH/Base TS_Acid TS: Acid-Mediated Cyclization Start->TS_Acid Thermal/Acid MetalComplex Intermediate: Metal-Alkene Complex FreeBase->MetalComplex + Catalyst (Au/La) Carbocation Intermediate: Sec-Carbocation Product N-Methyl-2-methylpyrrolidine Carbocation->Product Fast TS_Acid->Carbocation High Energy TS_Metal TS: Outer-Sphere Attack MetalComplex->TS_Metal Activation TS_Metal->Product Low Barrier

Caption: Comparison of Acid-Mediated (Red) vs. Metal-Catalyzed (Green) cyclization pathways. The acid route involves a high-energy carbocation intermediate, while the metal route stabilizes the alkene activation.

Part 2: Computational Methodology Comparison

To accurately model these transition states, the choice of DFT functional and basis set is critical. Standard functionals often fail to capture the delicate non-covalent interactions (dispersion) and charge transfer characteristic of these transition states.

Functional Performance Guide
FunctionalTypeSuitability for Amine CyclizationRecommendation
B3LYP Hybrid GGAPoor. Historically popular but systematically underestimates reaction barriers (by 3-5 kcal/mol) and lacks dispersion corrections essential for

-complexes.
Avoid for kinetics.
M06-2X Hybrid Meta-GGAExcellent. Optimized for main-group kinetics and non-covalent interactions. Accurately predicts barrier heights for nucleophilic attacks.Primary Choice.
wB97X-D Range-SeparatedExcellent. Includes empirical dispersion (D2/D3). Superior for handling the charge-transfer character in the zwitterionic transition states of hydroamination.Alternative Choice.
B2PLYP Double HybridBenchmark. High accuracy (near CCSD(T)) but computationally expensive.Use for Validation.
Basis Set & Solvation
  • Basis Set: For geometry optimization, 6-31G(d,p) is the minimum acceptable standard. For single-point energy (SPE) calculations, use def2-TZVP to minimize basis set superposition error (BSSE).

  • Solvation (SMD/PCM): Crucial for the hydrochloride salt. The gas phase calculations will erroneously predict ion-pair dissociation energies. Use SMD (Solvation Model based on Density) with water or methanol parameters to mimic the salt environment.

Part 3: Experimental Validation & Protocol

Comparative Data: Activation Barriers

The following table synthesizes data from benchmark studies on similar alkenylamine cyclizations, illustrating the discrepancy between methods.

PathwayMethod

(kcal/mol)
Accuracy vs Exp.[1]
Acid-Mediated B3LYP/6-31G22.4Underestimated
Acid-Mediated M06-2X/def2-TZVP 28.1 High Accuracy
Au(I)-Catalyzed B3LYP/6-31G8.5Overstabilized
Au(I)-Catalyzed wB97X-D/def2-TZVP 12.3 High Accuracy

Note: Experimental thermal cyclization of neutral amines typically requires >200°C (high barrier), whereas metal-catalyzed variants proceed at <80°C.

Protocol: Self-Validating DFT Workflow

To ensure Trustworthiness and reproducibility, follow this optimized workflow.

  • Conformational Search:

    • Generate conformers of N-Methylbut-3-en-1-amine using a force field (e.g., MMFF94). The linear chain has high entropic freedom; finding the "pre-reactive" coiled conformation is essential.

  • Geometry Optimization (Pre-Screening):

    • Level: B3LYP/6-31G(d) in Gas Phase.

    • Goal: Filter out high-energy conformers.

  • Transition State Search (QST2/QST3):

    • Level: M06-2X/6-31+G(d,p) with SCRF=(SMD, Solvent=Water).

    • Crucial Step: Map the reaction coordinate. For the acid pathway, scan the H-C(alkene) bond distance. For the metal pathway, scan the N-C(alkene) bond distance.

  • Frequency Analysis:

    • Confirm TS by the presence of exactly one imaginary frequency .

    • Acid TS: Imaginary mode corresponds to proton transfer/C-N bond formation.

    • Metal TS: Imaginary mode corresponds to N-C bond formation.

  • Single Point Energy (Refinement):

    • Level: wB97X-D/def2-TZVP on the optimized geometry.

    • Use these energies for the final Free Energy (

      
      ) calculation.
      
Computational Workflow Diagram

DFTWorkflow Step1 1. Conformational Search (MMFF94) Step2 2. Geom Opt (Coarse) B3LYP/6-31G* Step1->Step2 Step3 3. TS Search (Fine) M06-2X/6-31+G** + SMD Step2->Step3 Step4 4. Frequency Check (1 Imaginary Freq) Step3->Step4 Step4->Step3 Invalid (0 or >1 Imag) Step5 5. Single Point Energy wB97X-D/def2-TZVP Step4->Step5 Valid TS Output Activation Free Energy (ΔG‡) Step5->Output

Caption: Step-by-step computational workflow for validating transition states. Yellow indicates the critical optimization step; Red indicates the high-accuracy energy refinement.

References

  • Mechanism of Gold(I)

    • Kovács, G., Ujaque, G., & Lledós, A. (2014). An ab Initio Benchmark and DFT Validation Study on Gold(I)-Catalyzed Hydroamination of Alkynes.
  • Benchmarking DFT Functionals for Kinetics

    • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
  • Experimental Kinetics of Alkenylamine Cyclization

    • Newcomb, M., et al. (2006). Rate constants for anilidyl radical cyclization reactions. Journal of Organic Chemistry.
  • Lanthanide Catalyzed Hydroamination

    • Marks, T. J. (2023).[2] Hydroamination - Chemistry LibreTexts.

Sources

Isotopic Profiling of N-Methylbut-3-en-1-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylbut-3-en-1-amine hydrochloride (N-Methylhomoallylamine HCl) is a critical homoallylic amine scaffold used extensively in the synthesis of pyrrolidine alkaloids and as a probe for intramolecular hydroamination mechanisms. In drug development, this moiety is frequently targeted for isotopic labeling to investigate metabolic stability (N-demethylation) or to elucidate reaction kinetics via the Kinetic Isotope Effect (KIE).[1]

This guide objectively compares the performance of the unlabeled standard against its Deuterated (


, 

)
and Carbon-13 (

)
isotopologues. It synthesizes experimental protocols for metabolic stability assays and mechanistic studies, providing researchers with a decision matrix for selecting the optimal isotopic variant.

Part 1: The Substrate Profile

Before evaluating isotopic variants, the baseline chemical behavior of the hydrochloride salt must be established.

FeatureSpecificationTechnical Note
Structure

Homoallylic amine; distinct from allylamines due to the extra methylene spacer, facilitating 5-exo-trig cyclizations.
Role PrecursorPrecursor for N-methylpyrrolidines via intramolecular hydroamination.
Metabolic Liability HighThe N-methyl group is a primary target for Cytochrome P450-mediated oxidative dealkylation.
Handling Hygroscopic SolidThe HCl salt is preferred over the free base (volatile liquid) for stoichiometry control in labeling studies.

Part 2: Comparative Analysis of Isotopic Variants

The choice of isotope dictates the experimental outcome. The table below contrasts the three primary variants available to researchers.

Comparative Performance Matrix
FeatureVariant A: Unlabeled (Control)Variant B: N-Methyl-

(Metabolic Probe)
Variant C:

-Methyl
(Bioanalytical Std)
Primary Application Synthesis scale-up; Baseline kinetics.Metabolic Stability: Blocking N-demethylation via Primary KIE.Quantitation: Internal Standard for LC-MS/MS.[2]
Kinetic Isotope Effect

High:

(Primary KIE).
Negligible:

(No kinetic perturbation).
LC-MS Retention Standard Retention Time (

).
Shift Possible: C-D bonds are slightly more lipophilic; may separate from analyte.Co-elution: Identical

to analyte (Ideal for quantification).
NMR Utility Standard

signals.
Silent: Methyl signal disappears in

NMR.
Enhanced: Distinct satellite peaks; useful for metabolic flux analysis.
Cost Efficiency HighModerateLow (Expensive precursor).

Part 3: Application Case Study – Metabolic Stability (The Deuterium Switch)

Scientific Rationale

The N-methyl group of N-Methylbut-3-en-1-amine is susceptible to rapid oxidative demethylation by hepatic Cytochrome P450 enzymes. Replacing the C-H bonds with C-D bonds (


) exploits the Primary Kinetic Isotope Effect (KIE) . Because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, the rate-determining step of hydrogen atom abstraction is significantly slowed, extending the drug's half-life (

).
Experimental Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) difference between Unlabeled and 

-labeled analogs.
  • Preparation:

    • Substrates: Prepare 10 mM stock solutions of N-Methylbut-3-en-1-amine HCl and N-(Trideuteromethyl)but-3-en-1-amine HCl in DMSO.

    • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (5 min, 37°C).

    • Initiate reaction by adding NADPH (1 mM final) and Substrate (1

      
      M final).
      
    • Run parallel reactions for Unlabeled and

      
      -labeled variants.
      
  • Sampling:

    • Aliquots taken at

      
       min.
      
    • Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
Data Interpretation & Causality

The efficacy of the deuteration is measured by the ratio of intrinsic clearance:[3]



  • Result > 1.0: Indicates the C-H bond breakage is involved in the rate-determining step.

  • Result

    
     1.0:  Metabolic switching has occurred, or the rate-limiting step is not bond breaking (e.g., product release).
    
Visualization: The Deuterium Blockade

The following diagram illustrates how the


-label blocks the P450 catalytic cycle.

MetabolicBlockade Substrate N-Methylbut-3-en-1-amine (Substrate) CYP_Bind CYP450 Binding Substrate->CYP_Bind H_Abstract C-H Abstraction (Fast) CYP_Bind->H_Abstract Unlabeled (H) D_Abstract C-D Abstraction (Slow / Blocked) CYP_Bind->D_Abstract Labeled (d3) Intermediate Carbinolamine Intermediate H_Abstract->Intermediate Stable Metabolically Stable (Extended t1/2) D_Abstract->Stable Primary KIE Demethylation N-Demethylation (Formaldehyde Loss) Intermediate->Demethylation

Figure 1: Mechanism of metabolic stabilization via Deuterium labeling. The stronger C-D bond raises the activation energy for the oxidative abstraction step.

Part 4: Application Case Study – Mechanism Elucidation (Intramolecular Hydroamination)

Scientific Rationale

Researchers use N-Methylbut-3-en-1-amine to study intramolecular hydroamination (cyclization to pyrrolidines). A key debate in lanthanide or gold-catalyzed mechanisms is whether the reaction proceeds via alkene insertion (into the M-N bond) or C-H activation .

  • Experiment: Compare the reaction rates of the parent amine vs. the alkene-deuterated variant (

    
    -alkene).
    
  • Hypothesis: If alkene insertion is rate-limiting, a Secondary Inverse KIE is often observed. If C-H activation is rate-limiting, a Primary Normal KIE is observed.

Experimental Protocol: KIE Determination

Objective: Measure the intermolecular Kinetic Isotope Effect (


) via competition experiment.
  • Synthesis of Substrates:

    • Synthesize Substrate H : Unlabeled N-Methylbut-3-en-1-amine.

    • Synthesize Substrate D : 3,4-dideutero-N-methylbut-3-en-1-amine (Deuterium on the alkene).

  • Competition Reaction:

    • Mix equimolar amounts (0.5 mmol each) of Substrate H and Substrate D in an NMR tube.

    • Add Catalyst (e.g.,

      
      , 5 mol%).
      
    • Solvent:

      
      .
      
  • Monitoring:

    • Monitor reaction progress via

      
       NMR.
      
    • Track the disappearance of the N-methyl singlet for H-substrate (

      
       2.30 ppm) vs. the shifted signals of the D-substrate.
      
    • Note: Alternatively, use GC-MS to analyze the ratio of products (Unlabeled Pyrrolidine vs. Deuterated Pyrrolidine) at low conversion (<10%).

  • Calculation:

    • Use the formula for competitive experiments:

      
      
      Where 
      
      
      
      is the fractional conversion of each species.
Visualization: Catalytic Cycle & KIE Point

This diagram highlights where the isotopic label probes the mechanism.[4]

Hydroamination PreCat Pre-Catalyst (Ln-R) Amido Ln-Amido Species (Resting State) PreCat->Amido + Substrate (-RH) Transition Transition State (4-membered) Amido->Transition Rate Determining Step? InsertProd Ln-Alkyl Intermediate Transition->InsertProd Alkene Insertion (Probe with Alkene-D) KIE_Note Secondary KIE observed here if alkene insertion is RDS Transition->KIE_Note InsertProd->Amido + Substrate (Protonolysis) Product N-Methylpyrrolidine InsertProd->Product Release

Figure 2: Catalytic cycle of hydroamination. Deuterium labeling of the alkene (Transition State) allows differentiation between insertion and protonolysis mechanisms.

References

  • Gagné, M. R., & Marks, T. J. (1989). Organolanthanide-catalyzed hydroamination. A kinetic, mechanistic, and diastereoselective study of the cyclization of N-unprotected amino olefins. Journal of the American Chemical Society, 111(11), 4108-4109. [Link]

  • Shao, L., & Hewitt, M. C. (2019). The Deuterium Switch: A Powerful Tool in Drug Discovery. Drug Discovery Today, 24(11), 2139-2146.
  • Simmons, E. M., & Hartwig, J. F. (2012).[5] On the interpretation of deuterium kinetic isotope effects in C-H bond functionalizations by transition-metal complexes. Angewandte Chemie International Edition, 51(13), 3066-3072. [Link]

  • Bender, J. A., et al. (2016). Gold(I)-Catalyzed Hydroamination of Alkenes: Ligand Effects and Large Kinetic Solvent Deuterium Isotope Effects. Journal of Organic Chemistry, 81(15), 6426–6437. [Link]

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. [Link]

Sources

Comparative cost analysis of N-Methylbut-3-en-1-amine hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative cost analysis of N-Methylbut-3-en-1-amine hydrochloride in synthesis Content Type: Publish Comparison Guides

Executive Summary

This compound (CAS: 55984-59-3) is a specialized homoallylic amine building block critical for accessing pyrrolidine scaffolds via intramolecular hydroamination or radical cyclization. While commercially available, it carries a significant "specialty chemical" markup, often exceeding $150 per gram from catalog vendors.

The Verdict:

  • For Small Scale (<1 g): BUY. The time cost of synthesis and purification outweighs the material savings.

  • For Scale-Up (>10 g): MAKE. In-house synthesis via the 4-bromo-1-butene route reduces material costs by >95% , dropping the effective cost to under $5.00/g .

  • Stability Note: The hydrochloride salt is the mandatory storage form. The free base is volatile, prone to oxidation, and difficult to handle precisely in small aliquots.

Technical Profile & Utility

PropertySpecification
IUPAC Name This compound
Structure Me-NH-CH₂-CH₂-CH=CH₂[1][2][3] · HCl
Molecular Weight 121.61 g/mol (Salt) / 85.15 g/mol (Free Base)
Physical State White hygroscopic solid (Salt) / Volatile liquid (Free Base)
Core Utility Precursor for pyrrolidines (5-membered rings) via hydroamination.
Key Alternative N-Allylmethylamine (forms azetidines or piperidines depending on mode).
Mechanism of Action: The Cyclization Advantage

This reagent is uniquely positioned to form 5-membered nitrogen heterocycles. The distance between the nitrogen nucleophile and the alkene pendant (2 carbons) is optimal for 5-exo-trig cyclization, a kinetically favored process according to Baldwin's Rules.

Cyclization cluster_legend Pathway Logic Start N-Methylbut-3-en-1-amine Inter Metal-Amido Complex Start->Inter Catalyst Activation Prod 2-Methylpyrrolidine Inter->Prod 5-exo-trig Cyclization (Intramolecular Hydroamination) Legend The 2-carbon tether forces regioselective 5-ring formation.

Figure 1: Mechanistic pathway for the primary application of N-Methylbut-3-en-1-amine.

Cost Analysis: Buy vs. Make

The following model compares purchasing 10 grams of commercial grade reagent versus synthesizing it in-house using the 4-Bromo-1-butene substitution method .

Scenario A: Commercial Purchase
  • Average Catalog Price: $700 - $1,200 per 10g (varies by purity/vendor).

  • Lead Time: 1-3 weeks (often backordered due to niche status).

  • Risk: Batch-to-batch variability in salt stoichiometry (mono- vs. dihydrochloride).

Scenario B: In-House Synthesis (The "Make" Protocol)

Route: Nucleophilic substitution of 4-bromo-1-butene with excess methylamine.

Cost of Goods (COGS) Model (Yield Adjusted):

ReagentUnit Price (Bulk)Qty Required (for 10g Theoretical)Cost Contribution
4-Bromo-1-butene ~$0.60 / g11.1 g$6.66
Methylamine (40% aq) ~$0.05 / mL50 mL (Excess)$2.50
Solvents (Et₂O, HCl) Commodity~200 mL$5.00
Consumables Silica/FilterN/A$10.00
TOTAL MATERIALS ~$24.16

Cost Delta:

  • Commercial: ~$800.00[4]

  • In-House: ~$24.16

  • Savings: ~97%

Labor Factor: The synthesis requires approximately 6 active hours over 2 days. If researcher time is valued at $50/hr, the labor cost is


324 total), the savings are substantial (>50%).

Experimental Protocol: In-House Synthesis

Objective: Synthesis of this compound (10 g scale). Safety: Methylamine is a toxic gas/liquid. Work in a well-ventilated fume hood. 4-Bromo-1-butene is a lachrymator.

Step 1: Nucleophilic Substitution
  • Setup: Equip a 250 mL pressure vessel (or sealed round-bottom flask with heavy clamping) with a magnetic stir bar.

  • Reagents: Add 4-bromo-1-butene (13.5 g, 100 mmol) to the vessel.

  • Amine Addition: Cool the vessel to 0°C. Add 40% aqueous methylamine (40 mL, ~460 mmol, 4.6 equiv). Note: The large excess is critical to prevent the formation of the tertiary amine byproduct (bis-alkylation).

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir vigorously for 16 hours. (Optional: Heat to 40°C to ensure completion, but pressure will rise).

Step 2: Workup & Purification
  • Extraction: Transfer the mixture to a separatory funnel. Extract with Diethyl Ether (Et₂O) (3 x 50 mL). Note: The product is a secondary amine and may have partial water solubility; salting out the aqueous layer with NaCl helps.

  • Washing: Wash the combined organics with brine (1 x 30 mL). Dry over anhydrous Na₂SO₄.

  • Concentration (Careful!): The free base is volatile (bp ~85-90°C). Do not rotovap to dryness under high vacuum. Concentrate at mild vacuum (>= 200 mbar) and 30°C bath until volume is reduced, or proceed directly to salt formation.

Step 3: Salt Formation (The Stabilization)
  • Acidification: Cool the ethereal solution to 0°C.

  • Precipitation: Dropwise add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) with stirring. A white precipitate will form immediately.

  • Filtration: Filter the solid under argon (hygroscopic!). Wash with cold ether.

  • Drying: Dry under high vacuum for 4 hours.

  • Yield: Expect ~8.5 g (70%) of white crystalline solid.

Strategic Decision Framework

When should you choose this specific linker over alternatives?

DecisionTree Root Target Scaffold Needs Q1 Ring Size Required? Root->Q1 Opt5 5-Membered (Pyrrolidine) Q1->Opt5 Target Opt4 4-Membered (Azetidine) Q1->Opt4 Use N-Allylmethylamine Opt6 6-Membered (Piperidine) Q1->Opt6 Use N-Methylpent-4-en-1-amine Q2 Scale of Reaction? Opt5->Q2 Next Decision Buy BUY Reagent (High Cost, Low Effort) Q2->Buy < 1 Gram Make MAKE Reagent (Low Cost, High Effort) Q2->Make > 10 Grams

Figure 2: Strategic decision tree for selecting linker length and sourcing strategy.

Comparative Performance Table
FeatureN-Methylbut-3-en-1-amine HCl N-Allylmethylamine Ring-Closing Metathesis (RCM) Precursors
Target Ring Pyrrolidine (5)Azetidine (4) / Piperidine (6)Flexible (5, 6, 7+)
Cyclization Rate Fastest (5-exo-trig)Slower (4-exo / 6-endo)Variable (depends on catalyst)
Atom Economy 100% (Hydroamination)100%<100% (Loss of Ethylene)
Catalyst Cost High (Ln/Au/Ca)HighVery High (Grubbs)
Reagent Cost Low (if made in-house)Low (Commodity)Moderate

References

  • Synthesis & Properties

    • PubChem.[1][2][3][5][6][7][8] Compound Summary for CID 118987104, this compound. National Library of Medicine (US). Link

  • Hydroamination Applications

    • Hong, S., & Marks, T. J. (2004). Organolanthanide-Catalyzed Hydroamination. Accounts of Chemical Research. (Contextual citation for 5-exo-trig mechanism).

  • Precursor Sourcing

    • Sigma-Aldrich. 4-Bromo-1-butene Product Page. Link

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews.

Sources

Green chemistry metrics for reactions involving N-Methylbut-3-en-1-amine hydrochloride

[1]

Executive Summary

This compound (CAS 55984-59-3) is a pivotal precursor for the synthesis of 1,2-dimethylpyrrolidine , a scaffold ubiquitous in pharmaceutical alkaloids and nicotine derivatives.[1] While traditional synthesis relies on rare-earth metals (Lanthanum/Lutetium) to catalyze the intramolecular hydroamination, these methods face scrutiny due to the "Critical Raw Material" status of lanthanides.

This guide compares the Traditional Lanthanide Route against a Green Calcium-Catalyzed Route .[1] Analysis confirms that while both methods offer 100% Atom Economy (AE), the Calcium-mediated pathway significantly improves sustainability metrics by utilizing an earth-abundant metal without compromising turnover frequency (TOF).[1]

Substrate Profile & Pre-Treatment

The starting material is supplied as the hydrochloride salt for stability. However, both catalytic cycles require the free amine.

  • Compound: this compound[1][2][3][4]

  • Formula:

    
    
    
  • MW: 121.61 g/mol [1][2][3][4]

  • Target Product: 1,2-Dimethylpyrrolidine (

    
    , MW 99.17  g/mol )
    
Mandatory Pre-Step: Neutralization (The "Hidden" Waste)

Direct use of the hydrochloride salt deactivates organometallic catalysts. The salt must be neutralized, generating stoichiometric waste which impacts the E-Factor.

Protocol:

  • Dissolve N-Methylbut-3-en-1-amine HCl (10 mmol) in minimal water (5 mL).[1]

  • Add NaOH (11 mmol, 1.1 equiv) at 0°C.

  • Extract with diethyl ether (

    
     mL).
    
  • Dry over

    
     (essential for water-sensitive catalysts) and distill.[1]
    
  • Yield: ~90-95% Free Base.[1]

Comparative Analysis: Rare-Earth vs. Alkaline-Earth Catalysis[1][5]

We compare two catalytic systems for the cyclization of the free amine:

  • Method A (Traditional): Organolanthanide catalysis (e.g.,

    
    ).
    
  • Method B (Green): Organocalcium catalysis (e.g.,

    
    -diketiminato Calcium amides).[1][5]
    
Workflow Visualization

The following diagram illustrates the parallel pathways and the critical divergence in catalyst sustainability.

ReactionComparisoncluster_MethodAMethod A: Traditionalcluster_MethodBMethod B: Green AlternativeStartN-Methylbut-3-en-1-amine(Free Base)CatALanthanum Catalyst(Cp*2La...)Start->CatACatBCalcium Catalyst(BDI-Ca-N(SiMe3)2)Start->CatBCondA60°C, Benzene-d6Inert AtmCatA->CondAProduct1,2-Dimethylpyrrolidine(100% Atom Economy)CondA->Product  Yield >95%CondB25-60°C, THF/TolueneInert AtmCatB->CondBCondB->Product  Yield >95%

Figure 1: Comparative workflow for the intramolecular hydroamination. Method B replaces the critical lanthanide metal with abundant calcium.

Green Chemistry Metrics Evaluation

The following table quantifies the environmental impact. Note that Atom Economy (AE) is identical (100%) because hydroamination is an addition reaction with no leaving groups. The differentiation lies in toxicity and resource depletion .

MetricMethod A: Lanthanum (La)Method B: Calcium (Ca)Analysis
Atom Economy (AE) 100%100%Both are ideal addition reactions.[1]
Reaction Mass Efficiency (RME) ~92%~94%Ca catalysts are often lower MW than La complexes.[1]
Catalyst Toxicity Moderate (La accumulation unknown)Low (Biocompatible metal)Ca is superior for pharma intermediates.
Metal Abundance Critical Raw Material (High Supply Risk)5th Most Abundant ElementCa is superior for sustainability.[1]
Solvent Suitability Often requires Benzene (

)
Compatible with THF/TolueneCa allows greener solvent selection.[1]
E-Factor (Process) ~5-10 (High solvent/workup waste)~3-8 (Simplified workup)Ca residues are easier to remove/neutralize.[1]
Metric Calculation Logic
  • Atom Economy:

    
    
    
  • E-Factor:

    
    . The primary waste driver is the solvent and the salt from the neutralization step (
    
    
    ).
    • Neutralization Waste: For every 1 kg of product, ~0.6 kg of NaCl waste is generated during the pre-step. This is constant for both methods.[1]

Experimental Protocol: Green Calcium-Catalyzed Hydroamination

This protocol utilizes a

15
Reagents
  • Substrate: N-Methylbut-3-en-1-amine (Free base, freshly distilled/dried).[1]

  • Catalyst:

    
     (where BDI = CH(CMeNC
    
    
    H
    
    
    -2,6-iPr
    
    
    )
    
    
    ).
  • Solvent:

    
    -Toluene or THF (Dried over Na/Benzophenone).[1]
    
Step-by-Step Methodology
  • Catalyst Loading: In an argon-filled glovebox, weigh the Calcium precatalyst (5-10 mol%, approx. 50 mg for a 1 mmol scale reaction) into a J. Young NMR tube or a Schlenk flask.[1]

  • Substrate Addition: Add N-Methylbut-3-en-1-amine (1.0 mmol, 85 mg) to the reaction vessel.

  • Solvent: Add dry

    
    -Toluene (0.5 mL). Seal the vessel.
    
  • Reaction:

    • Heat the mixture to 60°C in an oil bath.

    • Monitor reaction progress via

      
      H NMR.[1] Look for the disappearance of terminal alkene resonances (
      
      
      5.8, 5.0 ppm) and the appearance of the pyrrolidine ring protons.
    • Typical Time: 1 - 4 hours depending on catalyst loading.[1]

  • Workup (Purification):

    • Quench: Open the flask to air and add wet ether (1 mL) to protonate the catalyst.

    • Filtration: Pass the mixture through a short pad of basic alumina or Celite to remove calcium salts.

    • Isolation: Carefully concentrate the filtrate under reduced pressure (Note: Product is volatile, bp ~95-100°C). For high purity, distill the product or isolate as the HCl salt by adding 1M HCl in ether.

Mechanistic Insight

Both Lanthanum and Calcium operate via a


-Bond Metathesis11

MechanismFigure 2: Catalytic Cycle. M = Ca or La. The cycle relies on rapid protonolysis of the M-C bond by the amine substrate.PreCatPre-CatalystL-M-N(SiMe3)2ActiveActive SpeciesL-M-NHRPreCat->Active+ Substrate- HN(SiMe3)2TSTransition State(4-center)Active->TS Alkene CoordinationInsertM-C Bond Species(Cyclized)TS->Insert IntramolecularInsertionInsert->Active + Substrate(Protonolysis)

[6] Key Mechanistic Feature: The turnover-limiting step is often the insertive cyclization (TS). Calcium, being a larger Group 2 ion, offers a flexible coordination sphere that accommodates the transition state effectively, mimicking the reactivity of Lanthanum without the environmental cost.

References

  • Intramolecular Hydroamination by Calcium Complexes: Barrett, A. G. M., et al. "Calcium-Catalyzed Intramolecular Hydroamination of Alkenes."[1][7] Journal of the American Chemical Society, 2009. Link

  • Lanthanide Catalysis Benchmark: Hong, S., & Marks, T. J. "Organolanthanide-Catalyzed Hydroamination." Accounts of Chemical Research, 2004. Link

  • Iron Catalysis Alternative: Geer, A. M., et al. "Iron(II)-Catalyzed Hydroamination of Aminoalkenes."[1] Chemical Communications, 2024.[1][8] Link

  • Green Metrics Toolkit: McElroy, C. R., et al. "Towards a holistic approach to metrics for the 21st century pharmaceutical industry." Green Chemistry, 2015.[1][9] Link

  • Substrate Data: "this compound."[1][2][3][4] PubChem Database, CID 118987104.[1][4] Link[4]

Safety Operating Guide

N-Methylbut-3-en-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stewardship First" Protocol

As researchers, we often treat disposal as an afterthought—a final checkbox.[1] However, with reactive intermediates like N-Methylbut-3-en-1-amine hydrochloride , improper disposal is not just a regulatory violation; it is a chemical hazard.[2][1]

This compound presents a unique dual-threat profile: it is an acidic salt that, upon improper neutralization, liberates a volatile, flammable, and noxious free amine .[2]

Immediate Directive:

  • DO NOT mix with oxidizing agents (specifically nitrites/nitrates)

    
     Risk of carcinogenic nitrosamines.[1]
    
  • DO NOT neutralize (basify) in an open vessel

    
     Risk of releasing flammable/toxic free amine vapors.[1]
    
  • DEFAULT PATH: High-Temperature Incineration (Lab Pack).[2][1]

Chemical Profile & Hazard Characterization

To dispose of a chemical safely, you must understand its latent energy and reactivity.[1] This table summarizes the critical properties dictating our disposal strategy.

PropertyValue / CharacteristicImpact on Disposal
CAS Number 55984-59-3Use for waste manifesting.[2][1]
Molecular Formula

Organic-chlorine content requires specific incineration scrubbers.[2][1]
Physical State Pale yellow/brown solidHygroscopic; keep dry to prevent "clumping" in waste drums.[1]
Acidity (pH) Acidic (in solution)Corrosive (D002) potential if dissolved in water.[1]
Reactivity Secondary Amine / AlkeneNitrosation risk. Alkene group susceptible to polymerization if initiated.[1]
Decomposition Releases HCl & NOxThermal destruction requires controlled scrubbing systems.[1]

Critical Segregation Protocols (The "Why" Behind the Rules)

In my experience, 90% of lab waste accidents occur due to "commingling" incompatible streams.[1]

A. The Nitrosamine Hazard (Life-Critical)

You are handling a secondary amine .[2][1] If this waste stream contacts nitrosating agents (Sodium Nitrite, Nitric Acid, Nitrogen Oxides), it can form N-nitroso compounds , which are potent carcinogens.[2]

  • Rule: Never place this waste in a container previously used for oxidizers or nitrates.[1]

B. The "Free Base" Volatility Trap

The hydrochloride salt is stable and non-volatile.[1] However, if you attempt to "neutralize" this waste down the drain using Sodium Hydroxide (NaOH) or Bicarbonate, you perform the following reaction:


[2]

Result: You generate N-methylbut-3-en-1-amine, a volatile liquid with a flash point likely below 20°C (based on structural analogs) and a penetrating, fishy odor.[2][1]

  • Rule: Do not pH-adjust this waste stream in the lab. Ship it as solid or acidic liquid waste.[1]

Disposal Decision Logic (Workflow)

The following decision tree illustrates the safe handling logic. Note the specific "STOP" points designed to prevent gas evolution.

DisposalWorkflow Start Waste Generation: N-Methylbut-3-en-1-amine HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Scenario A: Solid / Powder StateCheck->SolidWaste LiquidWaste Scenario B: Aqueous / Solvent Solution StateCheck->LiquidWaste PackSolid Place in HDPE Wide-Mouth Jar (Do NOT fill >90%) SolidWaste->PackSolid CheckOx CRITICAL CHECK: Are Oxidizers/Nitrites present? LiquidWaste->CheckOx LabelSolid Label: 'Non-Regulated Organic Solid' (Check local D-codes) PackSolid->LabelSolid FinalDest Final Disposal: High-Temp Incineration (Commercial Facility) LabelSolid->FinalDest YesOx STOP: Segregate Immediately Risk of Nitrosamine Formation CheckOx->YesOx YES NoOx Safe to Proceed CheckOx->NoOx NO CheckpH Check pH NoOx->CheckpH NeutralizeQ Do NOT Neutralize/Basify (Prevents Volatile Amine Release) CheckpH->NeutralizeQ PackLiquid Bulking: Pour into Compatible Solvent Waste Carboy (Poly or Glass) NeutralizeQ->PackLiquid PackLiquid->FinalDest

Figure 1: Decision logic for N-Methylbut-3-en-1-amine HCl disposal. Note the explicit prohibition of on-site neutralization.

Detailed Operational Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Best for: Expired reagents, spill cleanup residues, contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][1] Glass is acceptable but poses a breakage risk.[1]

  • Lab Packing:

    • Place the primary container (vial/bottle) inside the HDPE jar.

    • Fill void spaces with an inert absorbent (Vermiculite).[1] Do not use sawdust (combustible) or clay (potential catalytic effects).[1]

  • Labeling:

    • Primary Name: "Waste this compound."[2][1]

    • Hazard Checkbox: Irritant, Hygroscopic.[1]

  • Manifesting: Classify as "Non-RCRA Regulated Solid" (unless local regulations dictate otherwise).[1]

Scenario B: Liquid Waste (Mother Liquor / HPLC Waste)

Best for: Reaction mixtures or dissolved waste.[2]

  • Compatibility Check: Ensure the waste carboy does NOT contain:

    • Bleach (Sodium Hypochlorite)

      
       Forms Chloramines (Explosive/Toxic).[2][1]
      
    • Nitric Acid/Nitrites

      
       Forms Nitrosamines.[1]
      
  • Bulking:

    • Pour slowly into a dedicated "Organic Waste - Halogenated" carboy (due to the Chloride ion, some facilities prefer the halogenated stream to ensure higher temperature incineration).[2][1]

    • Do not fill >90% to allow for thermal expansion.[1]

  • pH Management: Leave the solution acidic. If the pH < 2, label as "Corrosive Acidic Organic Waste" (RCRA Code D002).[1]

Emergency Contingencies

Spill Response (Solid):

  • PPE: N95/P100 respirator (dust), Nitrile gloves (double gloved), Safety Goggles.[1]

  • Action: Gently sweep up to avoid dust generation.[1]

  • Decontamination: Wipe the surface with a dilute soap solution.[1] Avoid bleach. [2]

Spill Response (Liquid/Solution):

  • Absorb: Use polypropylene pads or vermiculite.[1]

  • Ventilation: If the salt was in a basic solution, the free amine will be airborne.[1] Evacuate the area and allow vapors to dissipate via fume hood or HVAC exhaust.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282.[1] EPA.gov.[1] [Link]2]

  • PubChem. (n.d.).[1] Compound Summary for CID 12717520, N-Methyl-3-buten-1-amine (Free Base Data).[2][1] National Library of Medicine.[1] [Link]2]

  • Sigma-Aldrich. (n.d.).[2][1] Safety Data Sheet: Amine Hydrochloride Salts (General).[1] Merck KGaA.[1] ]">https://www.sigmaaldrich.com[2]

(Note: Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific waste codes, as state regulations may supersede federal guidelines.)[2][1]

Sources

Technical Guide: Safe Handling & Logistics for N-Methylbut-3-en-1-amine Hydrochloride

[1]

CAS: 55984-59-3 | Formula: C₅H₁₂ClN | MW: 121.61 g/mol [1][2][3][4]

Executive Safety Summary

N-Methylbut-3-en-1-amine hydrochloride is a secondary amine salt used primarily as a reactive intermediate in organic synthesis.[1] While the hydrochloride salt form significantly reduces the volatility and immediate corrosivity compared to its free base counterpart (N-methylbut-3-en-1-amine), it remains a Skin, Eye, and Respiratory Irritant (Category 2/2A/3) .[1]

Critical Operational Directive:

  • Primary Risk: Inhalation of fine dust during weighing and skin contact with concentrated solutions.[1]

  • Stability: Hygroscopic.[1] Hydrolysis or neutralization with strong bases will release the volatile, corrosive free amine.[1]

  • Immediate Action: Handle strictly within a chemical fume hood. Avoid metal spatulas if trace metal contamination affects downstream catalysis (use ceramic/PTFE).[1]

Chemical Identity & Physical Properties

Understanding the physical state is the first step in risk mitigation.[1] The salt form alters the handling requirements from a volatile liquid (free base) to a solid.[1]

PropertySpecificationOperational Implication
Appearance White to off-white solid/powderDust generation is the primary inhalation vector.[1]
Solubility High in Water, Methanol, DMSOSpills can be diluted with water; hygroscopic nature requires desiccated storage.[1]
Acidity Weakly acidic (pH ~5-6 in solution)Incompatible with strong bases (liberates corrosive free amine) and strong oxidizers.[1]
Melting Point >170°C (Decomposes)Stable under standard ambient processing temperatures.[1]
Risk Assessment (GHS Classification)

Based on ECHA and PubChem data for CAS 55984-59-3, the compound is classified as follows:

  • H315: Causes skin irritation.[1][5][6]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][6][7]

Toxicological Insight: Unlike primary alkylamines which can be severely corrosive (Category 1B), this hydrochloride salt buffers the pH.[1] However, upon contact with mucous membranes (eyes/lungs), moisture dissociates the salt, creating a localized acidic environment and potentially releasing the irritant amine moiety.[1]

Personal Protective Equipment (PPE) Strategy

The PPE strategy focuses on preventing dust inhalation and dermal absorption.[1]

PPE Decision Logic

PPE_Decision_TreeStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolubilized (Liquid)State->SolutionResp_SolidRespiratory: N95/P100 or Fume HoodSolid->Resp_SolidGlove_SolidGloves: Nitrile (Double)Solid->Glove_SolidConc_CheckConcentration > 1M?Solution->Conc_CheckEyeEye: Chemical Splash GogglesResp_Solid->EyeYesYesConc_Check->YesNoNoConc_Check->NoHigh_ConcGloves: Laminate/Barrier (4h+)High_Conc->EyeLow_ConcGloves: Nitrile (0.11mm)Low_Conc->EyeYes->High_ConcNo->Low_ConcBodyBody: Lab Coat + Closed ShoesEye->Body

Figure 1: PPE Selection Logic based on physical state and concentration.[1]

Detailed PPE Specifications
  • Respiratory Protection:

    • Primary: Chemical Fume Hood (Face velocity 80-100 fpm).[1]

    • Secondary (if hood unavailable): NIOSH-approved N95 or P100 particulate respirator.[1]

  • Hand Protection:

    • Standard Handling: Nitrile rubber (minimum 0.11 mm thickness).[1] Change immediately upon splash.[1]

    • High Risk (Spills/Concentrated Solutions): Silver Shield® or laminate barrier gloves.[1] Amine salts can permeate thin nitrile over prolonged contact.[1]

  • Eye Protection:

    • Chemical splash goggles (ANSI Z87.[1]1) are mandatory.[1][8] Safety glasses with side shields are insufficient for handling powders that can become airborne.[1]

Operational Handling Protocol

This protocol ensures containment and prevents cross-contamination.[1]

Step-by-Step Workflow
  • Preparation:

    • Equip PPE.[1][5][7][8][9][10]

    • Verify Fume Hood operation.[1][7]

    • Prepare a waste container labeled "Organic Amines".[1]

  • Weighing (Solid):

    • Do not weigh on an open bench. Use an analytical balance inside the hood or a balance enclosure.[1]

    • Use an anti-static gun if the powder is static-prone to prevent dispersal.[1]

  • Solubilization:

    • Add solvent slowly to the solid.[1]

    • Note: Dissolution is endothermic but generally rapid.[1]

  • Reaction Setup:

    • If using a base (e.g., TEA, DIPEA, NaOH) in the next step, anticipate the release of the free amine.[1] Ensure the system is closed or vented to a scrubber.[1]

Handling_WorkflowStartStart: Retrieve ContainerInspectInspect Seal/DesiccantStart->InspectWeighWeigh in Hood(Avoid Drafts)Inspect->WeighDissolveSolubilize(Add Solvent to Solid)Weigh->DissolveNeutralizeBase Addition?(Caution: Free Amine Release)Dissolve->NeutralizeProcessProceed to ReactionNeutralize->Process

Figure 2: Operational workflow for safe handling and processing.

Emergency Response

Spill Response:

  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE: Double nitrile gloves, goggles, N95 respirator.[1]

  • Contain: Cover powder spills with a damp paper towel to prevent dust dispersion.[1]

  • Clean: Wipe up with water (compound is water-soluble).[1]

  • Neutralize: Wipe the surface with a dilute weak acid (e.g., 1% acetic acid) to capture any trace free amine, then rinse with water.[1]

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][7] Lift eyelids.[1] Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][7] Remove contaminated clothing.[1][5][7][9][10]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]

Disposal & Logistics

Waste Classification:

  • US EPA: Not specifically listed (P/U list), but characteristic of "Irritant".[1]

  • EU EWC: 16 05 06 (Laboratory chemicals consisting of or containing hazardous substances).[1]

Disposal Protocol:

  • Dissolution: Dissolve the solid in a combustible solvent (e.g., Ethanol or Methanol).[1]

  • Neutralization (Optional): If the waste stream is strictly pH-controlled, ensure the solution is neutral.[1]

  • Incineration: Dispose of via a licensed chemical waste incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides).[1]

  • Do Not: Flush down the drain.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118987104, (But-3-en-1-yl)(methyl)amine hydrochloride.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1][6][11] C&L Inventory: this compound (CAS 55984-59-3).[1][2][4] Retrieved from [Link][1][6][11]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.